Camphorequinone
Description
BenchChem offers high-quality Camphorequinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Camphorequinone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
10373-78-2 |
|---|---|
Molecular Formula |
C6H18N2Na6O24P8 |
Origin of Product |
United States |
Foundational & Exploratory
UV-Vis Absorption Spectrum of Camphorquinone in Methacrylate Resins: A Technical Guide
Executive Summary
Camphorquinone (CQ) remains the gold-standard Type II photoinitiator for dental and biomedical methacrylate resins, primarily due to its absorption profile matching the emission of standard blue LED curing units (450–470 nm).[1] However, its low molar extinction coefficient (
Photophysical Fundamentals of Camphorquinone
The efficacy of CQ is dictated by its electronic transitions. Unlike Type I initiators (e.g., TPO) that undergo homolytic cleavage, CQ functions via a hydrogen-abstraction mechanism heavily influenced by the resin environment.
Electronic Transitions and Absorption Bands
CQ exhibits two distinct absorption bands in the UV-Vis spectrum:
-
The UV Band (200–300 nm): A high-intensity peak attributed to
transitions.[2] While energetic, this band is irrelevant for visible light curing and often blocked by biological tissues or fillers. -
The Visible Band (400–500 nm): The critical peak for curing, centered at 468 nm .[3] This absorption arises from the forbidden
transition of the -dicarbonyl chromophore.[2]
The Extinction Coefficient Challenge
A common misconception is that CQ is a "strong" absorber. In reality, its molar extinction coefficient (
Table 1: Comparative Photophysics of Resin Photoinitiators
| Photoinitiator | Transition Type | Active Range | ||
| Camphorquinone (CQ) | 468 | 30 – 40 | Blue (420-500 nm) | |
| PPD (1-Phenyl-1,2-propanedione) | 393 | ~100 | Violet-Blue | |
| TPO (Lucirin TPO) | 380 | ~520 | UV-Violet | |
| Ivocerin (Germanium-based) | 410 | ~500+ | Violet-Blue |
Technical Insight: The low
of CQ implies that photons penetrate deeper into the resin, allowing for greater depth of cure (up to 2-4 mm). However, it also dictates the absolute necessity of a co-initiator (amine) to drive radical generation before the excited state relaxes.
The Methacrylate Matrix Environment
The absorption spectrum of CQ is not static; it shifts based on the polarity and viscosity of the monomer blend.
Solvatochromic Shifts
The carbonyl groups in CQ are sensitive to the polarity of the surrounding matrix.
-
Bis-GMA (High Polarity): The hydroxyl groups in Bis-GMA can hydrogen bond with CQ, causing a slight red-shift (bathochromic) and broadening of the absorption peak.
-
TEGDMA (Lower Polarity): In less polar diluents, the peak sharpens and may shift slightly blue (hypsochromic).
-
Implication: When measuring CQ spectra, the solvent must mimic the final formulation. Measuring CQ in ethanol or acetonitrile will yield peak values (e.g., 467 nm) that differ slightly from the peak in a viscous Bis-GMA/TEGDMA resin (470-474 nm).
The Photoinitiation Mechanism & Photobleaching
Understanding the pathway from photon absorption to radical generation is essential for interpreting spectral changes during curing (photobleaching).
The Type II Pathway
Upon absorbing a blue photon, CQ enters an excited singlet state (
Figure 1: The photoinitiation pathway of Camphorquinone. Note the critical role of the triplet state and the competition between amine interaction and oxygen quenching.
Photobleaching Kinetics
As CQ is consumed, the yellow color fades—a process known as photobleaching.
-
Spectral Signature: A rapid decrease in absorbance at 468 nm is observed upon irradiation.
-
Validation: A fully cured resin should show near-zero absorbance at 468 nm. Residual absorbance indicates incomplete consumption of CQ, which can lead to biocompatibility issues (leaching) and poor aesthetics (yellowing).
Experimental Protocol: Measuring UV-Vis in Resins
Measuring the spectrum of a viscous or solid resin requires different handling than liquid solutions.
Materials Required[6]
-
Spectrophotometer: Double-beam UV-Vis (e.g., PerkinElmer Lambda or Shimadzu) with an Integrating Sphere (critical for cured/scattering samples).
-
Sample Holders: Quartz slides (1mm path length) or demountable quartz cells.
-
Reference: Pure monomer mixture (without CQ) to subtract matrix absorption.
Workflow: Liquid vs. Cured State
Figure 2: Step-by-step protocol for characterizing the spectral shift from liquid monomer to cured polymer.
Critical Protocol Notes (Self-Validating)
-
Baseline Correction: Always run a baseline with the pure monomer blend (Bis-GMA/TEGDMA) containing no initiator . This isolates the CQ spectrum from the resin's intrinsic UV absorption.
-
Path Length Control: Due to the low
, a path length of 0.1 mm may yield a signal that is too weak (Abs < 0.1). Use 1.0 mm spacers for optimal signal-to-noise ratio (Target Abs ~0.5 - 1.0). -
Integrating Sphere: Cured resins scatter light due to polymer network heterogeneity and fillers. Standard transmission mode will erroneously interpret scatter as absorbance. An integrating sphere collects all transmitted light, providing accurate true absorbance values.
References
-
Hampford Research Inc. (2025).[2] Camphorquinone Product Bulletin. Retrieved from [Link]
-
Arabian Journal of Chemistry . (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application. Retrieved from [Link]
-
National Institutes of Health (PMC) . (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review. Retrieved from [Link]
-
Oregon Medical Laser Center . (2001). Quantum yield of conversion of the photoinitiator camphorquinone. Retrieved from [Link]
-
ResearchGate . (2009). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Camphorquinone's Peak Absorption at 468 nm and its Role in Photoinitiation
This guide provides a comprehensive technical overview of camphorquinone (CQ), a pivotal Type II photoinitiator, with a specific focus on its excitation at its peak absorption wavelength of 468 nm. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the photophysical and photochemical principles governing CQ's function, offering field-proven insights into its practical application.
Introduction: The Significance of Camphorquinone in Photopolymerization
Camphorquinone (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione) is a widely utilized photoinitiator, particularly in the biomedical and dental fields.[1][2][3] Its prominence stems from its ability to absorb visible blue light, a safer alternative to UV radiation, to initiate free-radical polymerization.[4] This property is crucial for applications such as dental composite resins, industrial adhesives, and 3D printing, where biocompatibility and precise control over the curing process are paramount.[4] As a Type II photoinitiator, CQ requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.[5][6]
Photophysical and Photochemical Properties of Camphorquinone
The efficacy of camphorquinone as a photoinitiator is intrinsically linked to its photophysical and photochemical characteristics. Understanding these properties is fundamental to optimizing its performance in various formulations.
2.1. Absorption Spectrum and the 468 nm Peak
Camphorquinone exhibits a broad absorption in the visible light spectrum, specifically within the blue light region, with a peak absorption maximum (λmax) consistently reported at approximately 468 nm.[7][8][9][10] This absorption is attributed to the n→π* transition of the α-dicarbonyl chromophore within the CQ molecule.[10] The absorption range spans from approximately 400 nm to 500 nm.[7] It is important to note that slight variations in the peak absorption wavelength can occur due to the solvent environment, a phenomenon known as a solvatochromic shift.[11]
The molar extinction coefficient (ε) of CQ at its peak is relatively low, approximately 40-46 M⁻¹·cm⁻¹.[12][13] This low absorptivity means that light can penetrate deeper into a CQ-containing formulation, which can be advantageous for achieving a greater depth of cure in applications like dental fillings.
| Property | Value | References |
| Peak Absorption Wavelength (λmax) | ~468 nm | [7][8][9][10] |
| Absorption Range | 400–500 nm | [7] |
| Molar Extinction Coefficient (ε) at λmax | 40-46 M⁻¹·cm⁻¹ | [12][13] |
2.2. Excited States and Intersystem Crossing
Upon absorbing a photon of light at or near 468 nm, a camphorquinone molecule transitions from its ground state (S₀) to an electronically excited singlet state (S₁). This singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).[5] This triplet state is the key reactive species in the photoinitiation process. The efficiency of this intersystem crossing is nearly quantitative, ensuring that most of the absorbed light energy is channeled into the reactive triplet state.[12]
The Mechanism of Photoinitiation: A Synergistic Process
The generation of free radicals by the camphorquinone system is a multi-step process that hinges on the interaction between the excited triplet state of CQ and a co-initiator.
3.1. The Role of Co-initiators
Camphorquinone's efficiency as a photoinitiator is significantly enhanced by the presence of a co-initiator, most commonly a tertiary amine such as N,N-dimethyl-p-toluidine (DMPT) or ethyl 4-(dimethylamino)benzoate (EDMAB).[12] These co-initiators act as electron and proton donors.[1]
3.2. Exciplex Formation and Radical Generation
The photoinitiation cascade proceeds as follows:
-
Photoexcitation: Camphorquinone absorbs a photon of blue light (hν) and is promoted to its excited triplet state (³CQ*).
-
Exciplex Formation: The excited triplet state of CQ interacts with the tertiary amine co-initiator (R-N(CH₃)₂) to form an excited-state complex known as an exciplex.[6][7]
-
Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the excited CQ, followed by a proton transfer. This results in the formation of two radicals: an aminoalkyl radical and a ketyl radical derived from CQ.[6]
-
Initiation of Polymerization: The highly reactive aminoalkyl radical is primarily responsible for initiating the polymerization of monomer units (e.g., methacrylates in dental resins), starting the chain reaction that leads to the formation of a cross-linked polymer network.[6]
Figure 1: The photoinitiation pathway of the Camphorquinone-Amine system.
Practical Considerations and Experimental Protocols
To ensure reliable and reproducible results when working with camphorquinone, several experimental factors must be carefully controlled.
4.1. Light Source Selection
The choice of light source is critical for efficient photoactivation of camphorquinone. The emission spectrum of the light source should overlap with the absorption spectrum of CQ.[6] Blue light-emitting diodes (LEDs) are commonly used as they offer a narrow emission spectrum centered around 460-470 nm, which is ideal for exciting CQ.[3] Quartz-tungsten-halogen (QTH) lamps have also been traditionally used.[13]
4.2. Experimental Protocol: Measuring the Absorption Spectrum of Camphorquinone
This protocol outlines the steps to determine the absorption spectrum of camphorquinone in a given solvent.
Materials:
-
Camphorquinone powder
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of camphorquinone of a known concentration in the chosen solvent. Subsequently, prepare a series of dilutions from the stock solution.
-
Spectrophotometer Setup: Calibrate the UV-Vis spectrophotometer using a cuvette filled with the pure solvent as a blank.
-
Measurement: Fill a quartz cuvette with one of the camphorquinone solutions. Place the cuvette in the spectrophotometer and scan across a wavelength range of at least 350 nm to 550 nm.
-
Data Analysis: Record the absorbance values at each wavelength. Plot absorbance versus wavelength to visualize the absorption spectrum and identify the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Figure 2: Workflow for determining the absorption spectrum of Camphorquinone.
4.3. Self-Validating Systems: Monitoring Polymerization
The progress of the photopolymerization reaction can be monitored in real-time using techniques such as Fourier-transform infrared (FTIR) spectroscopy. By tracking the decrease in the characteristic absorption band of the monomer's reactive double bonds (e.g., C=C stretching vibration), the degree of conversion can be quantified. This provides a self-validating system to assess the efficiency of the photoinitiator system under different experimental conditions.
Challenges and Future Directions
Despite its widespread use, the camphorquinone system has some limitations. The inherent yellow color of CQ can be a disadvantage in aesthetic applications.[11] Furthermore, the efficiency of CQ can be reduced by oxygen inhibition at the surface of the curing material. Research is ongoing to develop alternative photoinitiators with improved color stability and higher reactivity.[2] Derivatives of camphorquinone are also being explored to enhance properties like water solubility.[1][2]
Conclusion
Camphorquinone remains a cornerstone photoinitiator for visible light-cured systems due to its favorable absorption characteristics in the blue light spectrum, centered at 468 nm, and its well-understood mechanism of action. A thorough understanding of its photophysical properties, the synergistic role of co-initiators, and careful control of experimental parameters are essential for harnessing its full potential in the development of advanced photopolymerizable materials.
References
-
Taylor & Francis. (n.d.). Camphorquinone – Knowledge and References. Retrieved from [Link]
-
Sinocure. (n.d.). Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. Retrieved from [Link]
-
LookChem. (n.d.). Photoinitiator CQ / Camphorquinone / CAS 10373-78-1 / No. 10373781. Retrieved from [Link]
-
YouTube. (2015, January 28). Dental Curing Units: Factors Influencing the Effective Use. Retrieved from [Link]
-
Changhong Chemical. (n.d.). Photoinitiator CQ / Camphorquinone CAS 10373-78-1. Retrieved from [Link]
-
Wikipedia. (n.d.). Camphorquinone. Retrieved from [Link]
-
Elsevier. (n.d.). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Quantum yield of conversion of the photoinitiator camphorquinone. Retrieved from [Link]
-
Hampford Research Inc. (n.d.). Camphorquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Carboxylated Camphorquinone as Visible-Light Photoinitiator for Biomedical Application: Synthesis, Characterization, and Application. Retrieved from [Link]
-
Wikipedia. (n.d.). Photopolymer. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Quantum yield of conversion of the photoinitiator camphorquinone | Request PDF. Retrieved from [Link]
Sources
- 1. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Photopolymer - Wikipedia [en.wikipedia.org]
- 4. longchangchemical.com [longchangchemical.com]
- 5. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 6. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 9. changhongchemical.com [changhongchemical.com]
- 10. hampfordresearch.com [hampfordresearch.com]
- 11. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Camphorquinone - Wikipedia [en.wikipedia.org]
- 13. omlc.org [omlc.org]
Technical Guide: Chemical Synthesis of Camphorquinone via Selenium Dioxide Oxidation
[1]
Executive Summary
Camphorquinone (CQ) is a vicinal diketone (2,3-bornanedione) widely utilized as a Type II photoinitiator in dental composites and a chiral scaffold in pharmaceutical synthesis.[1] Its synthesis from camphor represents a classic application of the Riley Oxidation , a selective
This guide details the stoichiometric oxidation of camphor using Selenium Dioxide (
Part 1: Mechanistic Foundation
To control the synthesis, one must understand the reaction kinetics. The transformation is not a direct insertion of oxygen but a multi-step sequence governed by enolization and rearrangement.
The Riley Oxidation Pathway
The reaction proceeds at the
-
Enolization: Acid-catalyzed tautomerization of camphor to its enol form.
-
Electrophilic Attack: The enol attacks the electrophilic selenium species, forming an
-seleninic acid intermediate. -
Pummerer-like Rearrangement: A [2,3]-sigmatropic shift or dehydration sequence leads to the unstable selenium(II) ester.
-
Elimination: Reductive elimination releases elemental Selenium (
) and water, yielding the 1,2-diketone (Camphorquinone).
Mechanistic Visualization
Figure 1: The Riley Oxidation pathway converting Camphor to Camphorquinone via organoselenium intermediates.
Part 2: Critical Process Parameters (CPP)
Success depends on three variables: solvent system, stoichiometry, and thermal management.
Solvent Selection: Acetic Anhydride vs. Acetic Acid
While acetic acid is the traditional solvent, acetic anhydride (
-
Function:
acts as a solvent and a dehydrating agent. -
Mechanism: It scavenges the water produced during the reaction (see Figure 1), preventing the hydrolysis of the intermediate back to starting material and driving the equilibrium toward the product.
-
Result: Yields in
typically range from 80-90%, compared to 50-60% in aqueous organic acids.
Stoichiometry
-
Ratio: A molar ratio of 1:1.2 to 1:1.5 (Camphor :
) is recommended. -
Excess: A slight excess of
ensures complete conversion, but too much excess complicates the removal of toxic selenium residues.
Thermodynamics
-
Temperature: The reaction requires reflux temperatures (
). -
Observation: The reaction is endothermic initially but becomes exothermic as
precipitates. Controlled heating is vital to prevent "bumping" caused by rapid selenium precipitation.
Part 3: Experimental Protocol
Safety Warning: Selenium Dioxide is acutely toxic (oral/inhalation) and a vesicant. It absorbs through the skin. All operations must occur in a high-efficiency fume hood.[2] Wear nitrile gloves and eye protection.
Materials
-
Substrate:
-Camphor (0.1 mol, ~15.2 g) -
Oxidant: Selenium Dioxide (0.15 mol, ~16.6 g)
-
Solvent: Acetic Anhydride (20-30 mL)
-
Purification: Ethanol, Distilled Water, Decolorizing Carbon.
Step-by-Step Methodology
Phase 1: Synthesis[3]
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Dissolution: Add the camphor and acetic anhydride. Stir until dissolved.
-
Addition: Add finely powdered
to the solution. -
Reflux: Heat the mixture to reflux (
) using an oil bath.-
Visual Cue: The solution will darken, and red/grey solids (elemental Selenium) will begin to precipitate after ~30 minutes.
-
-
Duration: Maintain reflux for 4 hours. Monitor by TLC (Solvent: Hexane/Ethyl Acetate 9:1) until the camphor spot disappears.
Phase 2: Work-up (The "Selenium Problem")
Crucial Step: You must remove selenium while the solution is hot . If cooled, colloidal selenium forms, which is nearly impossible to filter.
-
Hot Filtration: Filter the hot reaction mixture through a sintered glass funnel (porosity 3) or a Celite pad to remove metallic selenium.
-
Note: The filtrate should be a clear, dark yellow/orange liquid.
-
-
Hydrolysis: Allow the filtrate to cool to room temperature. Pour it slowly into 100 mL of ice-cold water with vigorous stirring.
-
Chemistry: This hydrolyzes the remaining acetic anhydride and precipitates the crude Camphorquinone.
-
-
Isolation: Filter the yellow precipitate via vacuum filtration. Wash with cold water to remove acetic acid.
Phase 3: Purification
Crude CQ often contains trace selenium (toxic) and unreacted camphor.
-
Recrystallization: Dissolve the crude solid in boiling ethanol (or hexane).
-
Se Scavenging (Optional but Recommended): Add 0.1g of activated charcoal and trace Tin(II) Chloride (
) to the boiling solution to bind residual selenium. Filter hot. -
Crystallization: Cool slowly to
. Collect the bright yellow needles. -
Sublimation (High Purity): For pharmaceutical/dental grade, sublime the crystals at
under reduced pressure (vacuum).
Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing the critical hot filtration step.
Part 4: Data & Characterization[2][3]
Physicochemical Properties
| Property | Value | Notes |
| Appearance | Yellow crystalline solid | Prisms or needles |
| Melting Point | 198–199°C | Sharp mp indicates high purity |
| Solubility | Ethanol, Ether, Benzene | Insoluble in water |
| Absorption ( | ~468 nm | Critical for blue-light photoinitiation |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete dehydration | Ensure |
| Product is Grey/Red | Colloidal Selenium contamination | Re-dissolve in hot ethanol, treat with activated carbon, filter through Celite. |
| Gummy Product | Residual Acetic Acid | Wash precipitate thoroughly with |
References
-
Evans, W. C., Ridgion, J. M., & Simonsen, J. L. (1934). The Selenium Dioxide Oxidation of Camphor. Journal of the Chemical Society. Link
-
Hach, C. C., Banks, C. V., & Diehl, H. (1963). 1,2-Cyclohexanedione Dioxime. Organic Syntheses, Coll. Vol. 4, p.229. (Demonstrates general SeO2 oxidation protocols). Link
-
Ikemura, K., & Endo, T. (2010). A review of the development of radical photoinitiators for dental adhesives and resins. Dental Materials Journal. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24003, Selenium Dioxide. (Safety and Toxicity Data). Link
-
PrepChem. Preparation of Camphorquinone. (Historical laboratory protocols). Link
Sources
- 1. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN111116334A - Novel synthetic method of camphorquinone - Google Patents [patents.google.com]
The Dichotomy of Radical Generation: A Technical Guide to Norrish Type I and Type II Photoinitiators in Dentistry
Foreword: The Critical Role of Photopolymerization in Modern Dentistry
The advent of photopolymerizable resins has revolutionized restorative and adhesive dentistry, offering clinicians unparalleled control over the working time and setting reaction of dental materials. This precise command is orchestrated by a class of molecules known as photoinitiators. Upon absorption of light from a dental curing unit, these compounds trigger a cascade of polymerization, transforming a malleable resin into a durable and esthetic restoration. The efficacy, stability, and biocompatibility of the final restoration are intrinsically linked to the choice and behavior of the photoinitiator system. This guide provides an in-depth exploration of the two primary classes of free-radical photoinitiators employed in dentistry: Norrish Type I and Norrish Type II systems. We will dissect their fundamental photochemical mechanisms, compare their performance characteristics, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers, material scientists, and professionals in dental product development.
The Genesis of Radicals: Unraveling the Norrish Reactions
The terms "Norrish Type I" and "Norrish Type II" describe two distinct photochemical pathways by which a ketone, upon excitation by light, can react. In the context of dental photoinitiators, these reactions are harnessed to generate the initial free radicals that propagate the polymerization of methacrylate monomers in the resin matrix.
Norrish Type I: The Unimolecular Cleavage
Norrish Type I photoinitiators are characterized by their ability to undergo a unimolecular fragmentation, or α-cleavage, upon photoexcitation.[1][2] This direct bond scission results in the formation of two distinct radical species, both of which can potentially initiate polymerization.
The process begins with the absorption of a photon, elevating the photoinitiator molecule (PI) to an excited singlet state (¹PI). Through a process called intersystem crossing, it can then transition to a more stable, longer-lived triplet state (³PI). It is from this triplet state that the α-cleavage typically occurs, breaking the bond adjacent to the carbonyl group.
A prime example of a Norrish Type I photoinitiator used in dentistry is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).[3] Upon irradiation, the carbon-phosphorus bond cleaves, yielding a benzoyl radical and a phosphinoyl radical.[3]
Norrish Type II: The Bimolecular Abstraction
In contrast to the unimolecular cleavage of Type I initiators, Norrish Type II photoinitiators require a second molecule, a co-initiator or synergist, to generate free radicals.[1][4] This bimolecular process involves the abstraction of a hydrogen atom from the co-initiator by the excited photoinitiator.
The most ubiquitous Norrish Type II system in dentistry consists of camphorquinone (CQ) as the photoinitiator and a tertiary amine, such as ethyl-4-(dimethylamino)benzoate (EDMAB), as the co-initiator.[1] Upon absorption of blue light, CQ transitions to its excited triplet state. In this energized state, it abstracts a hydrogen atom from the amine co-initiator. This results in the formation of an amine-derived radical, which is the primary species responsible for initiating polymerization, and a ketyl radical from the photoinitiator, which is generally less reactive.[1]
A Comparative Analysis: Performance in the Dental Milieu
The choice between Norrish Type I and Type II photoinitiator systems is a critical decision in the formulation of dental composites, adhesives, and cements, as it significantly impacts the material's properties.
| Feature | Norrish Type I (e.g., TPO, BAPO) | Norrish Type II (e.g., CQ/Amine) |
| Mechanism | Unimolecular α-cleavage[1][2] | Bimolecular hydrogen abstraction[1][4] |
| Radical Generation | Two potentially initiating radicals per molecule[3] | One primary initiating radical from the co-initiator[1] |
| Quantum Yield | Generally higher (e.g., BAPO > CQ)[5] | Generally lower (e.g., CQ-amine system < 0.10)[1] |
| Molar Extinction Coefficient | Can be significantly higher than CQ (e.g., BAPO: 870 L/mol·cm)[5] | Moderate (e.g., CQ: ~33-42 L/mol·cm)[5][6] |
| Activation Wavelength | Typically in the violet-to-blue range (380-425 nm for TPO)[7] | Primarily in the blue range (peak for CQ ~468 nm)[1][8] |
| Curing Efficiency | High, due to higher molar absorptivity and quantum yield[3][5] | Generally lower and slower initiation[8] |
| Depth of Cure | Can be limited by the shorter wavelength of activation[3] | Generally better due to the greater penetration of blue light |
| Color Stability | Excellent photobleaching, less yellowing initially[1] | Prone to yellowing due to the inherent color of CQ and amine oxidation byproducts[7] |
| Oxygen Inhibition | More susceptible | Less susceptible due to the presence of the amine co-initiator |
| Biocompatibility | Some concerns regarding cytotoxicity of byproducts[3] | Potential for cytotoxicity from unreacted CQ and amine co-initiators |
| Examples in Dentistry | TPO, BAPO, Ivocerin® (a germanium-based initiator)[1][7] | Camphorquinone (CQ), Phenyl-1,2-propanedione (PPD) with amine co-initiators[8] |
Table 1: Comparative properties of Norrish Type I and Type II photoinitiators.
Experimental Evaluation of Photoinitiator Systems: A Practical Guide
A robust evaluation of photoinitiator performance is paramount for the development of reliable and effective dental materials. The following are standard experimental protocols to characterize key performance indicators.
Degree of Conversion (DC)
The degree of conversion quantifies the percentage of monomer double bonds that have been converted into single bonds within the polymer network. A higher DC is generally associated with improved mechanical properties and biocompatibility. Fourier Transform Infrared (FTIR) spectroscopy is a widely accepted method for this measurement.[9]
Protocol for DC Measurement using FTIR Spectroscopy:
-
Sample Preparation: Prepare a standardized uncured resin composite sample between two Mylar strips and press to a uniform thickness (typically 1 mm).
-
Initial Spectrum Acquisition: Obtain the FTIR spectrum of the uncured sample. The peaks of interest are the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak that remains unchanged during polymerization, such as the aromatic C=C stretching vibration at around 1608 cm⁻¹.
-
Photocuring: Irradiate the sample with a dental curing unit for a specified time and intensity.
-
Final Spectrum Acquisition: Obtain the FTIR spectrum of the cured sample.
-
Calculation: The degree of conversion is calculated using the following formula: DC (%) = [1 - (Absorbance of aliphatic C=C (cured) / Absorbance of aromatic C=C (cured)) / (Absorbance of aliphatic C=C (uncured) / Absorbance of aromatic C=C (uncured))] x 100
Depth of Cure (DOC)
The depth of cure is a critical parameter, especially for bulk-fill composites, and is a measure of the thickness of resin that can be adequately polymerized. The ISO 4049 standard provides a reliable method for its determination.[10]
Protocol for DOC Measurement (ISO 4049):
-
Sample Preparation: A cylindrical mold (typically 4 mm in diameter and 6 mm in height) is filled with the resin composite.
-
Photocuring: The top surface of the sample is irradiated with a dental curing unit according to the manufacturer's instructions.
-
Removal of Uncured Resin: Immediately after curing, the uncured material is scraped away from the bottom of the specimen with a plastic spatula.
-
Measurement: The height of the remaining cured cylinder is measured with a micrometer.
-
Calculation: The depth of cure is half of this measured height.
Color Stability
The esthetic longevity of a dental restoration is highly dependent on its color stability. Photoinitiators and their byproducts can significantly influence this property.
Protocol for Color Stability Assessment:
-
Specimen Preparation: Fabricate disc-shaped specimens of the cured resin composite of a standardized thickness (e.g., 2 mm).
-
Baseline Color Measurement: Measure the initial color coordinates (L, a, b*) of each specimen using a spectrophotometer or colorimeter.
-
Staining/Aging: Immerse the specimens in staining solutions (e.g., coffee, tea, red wine) or subject them to accelerated aging in a weathering chamber.
-
Final Color Measurement: After the designated period, remove the specimens, rinse, and dry them before measuring the final color coordinates.
-
Calculation: The color change (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
Concluding Remarks and Future Perspectives
The choice between Norrish Type I and Type II photoinitiators in dental material formulation is a nuanced decision that involves a trade-off between reactivity, esthetics, and depth of cure. Norrish Type I systems, with their high efficiency and excellent color stability, are highly attractive, particularly for esthetic restorations. However, their reliance on shorter wavelength light necessitates the use of multi-wave LED curing units to ensure adequate polymerization, especially in deeper restorations.
The venerable Norrish Type II system, dominated by CQ, remains a workhorse in dentistry due to its compatibility with conventional blue-light curing units and its favorable depth of cure. The primary drawbacks of yellowing and lower efficiency are being addressed through the development of novel co-initiators and the combination with Type I initiators to create synergistic systems.
Future research will likely focus on the development of novel photoinitiator systems that combine the advantages of both types: high efficiency, activation in the blue-light spectrum, excellent color stability, and enhanced biocompatibility. The exploration of new chromophores, more efficient co-initiators, and multi-component systems will continue to drive innovation in dental materials, ultimately leading to more durable, esthetic, and biocompatible restorations.
References
-
Lara, L., Rocha, M. G., de Menezes, L. R., Correr, A. B., Sinhoreti, M. A. C., & Oliveira, D. (2021). Effect of combining photoinitiators on cure efficiency of dental resin-based composites. Journal of Applied Oral Science, 29, e20200467. [Link]
-
Singh, S., Rajkumar, B., Gupta, V., & Bhatt, A. (n.d.). Current photo-initiators in dental materials. International Journal of Applied Dental Sciences. [Link]
-
Lara, L., Rocha, M. G., de Menezes, L. R., Correr, A. B., Sinhoreti, M. A. C., & Oliveira, D. (2021). Effect of combining photoinitiators on cure efficiency of dental resin-based composites. SciELO. [Link]
-
Kowalska, A., Sokołowski, J., & Bociong, K. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. MDPI. [Link]
-
Ilie, N., & Stawarczyk, B. (2014). Degree of conversion of composites measured by DTA and FTIR. PubMed. [Link]
-
Emami, N., & Söderholm, K. J. (2005). Quantum yield of conversion of the photoinitiator camphorquinone. PubMed. [Link]
-
da Silva, J. M. F., Rocha, D. M., Kimpara, E. T., & Uemura, E. S. (2022). Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar. [Link]
-
Kowalska, A., Sokołowski, K., & Bociong, K. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. MDPI. [Link]
-
Kowalska, A., Sokołowski, J., & Bociong, K. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. ResearchGate. [Link]
-
Kowalska, A., Sokołowski, J., & Bociong, K. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC. [Link]
-
Musanje, L., Ferracane, J. L., & Sakaguchi, R. L. (2009). Optimal photoinitiator concentration for light-cured dental resins. ResearchGate. [Link]
-
Al-Ahdal, K., Al-Aali, K. A., Al-Qahtani, A. S., Al-Dhafyan, M. A., Al-Shibib, M. S., & Al-Thobity, A. M. (2024). Evaluation of color stability on resin composite specimens using different polishing kits: an in vitro study. PMC. [Link]
-
Xing, F., Li, J., Liu, T., & Xiao, W. (2021). Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells. PubMed. [Link]
-
Price, R. B., Rueggeberg, F. A., & Labrie, D. (2003). Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades. PubMed. [Link]
-
da Silva, E. M., Almeida, G. S., Poskus, L. T., & Guimarães, J. G. (2008). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. ResearchGate. [Link]
-
Emami, N., & Söderholm, K. J. (2005). Quantum yield of conversion of the photoinitiator camphorquinone. PubMed. [Link]
-
Kowalska, A., Sokołowski, K., & Bociong, K. (2021). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. MDPI. [Link]
-
Al-Ahdal, K., Al-Aali, K. A., Al-Qahtani, A. S., Al-Dhafyan, M. A., Al-Shibib, M. S., & Al-Thobity, A. M. (2024). Assessment of Color Stability of Various Flowable Composite Resins with Different Viscosities. MDPI. [Link]
-
Neumann, M. G., Miranda Jr, W. G., Schmitt, C. C., Rueggeberg, F. A., & Corrêa, I. C. (2005). Light irradiance of the UV and visible Led units, and molar extinction coefficients of the photoinitiators PPD and CQ. The values of ε are 27.8 and 42 l mol − 1 cm − 1. ResearchGate. [Link]
-
Sokołowska, K., Sokołowski, J., & Bociong, K. (2020). The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage. MDPI. [Link]
Sources
- 1. oraljournal.com [oraljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades [pubmed.ncbi.nlm.nih.gov]
Photochemical Kinetics and Radical Generation in Camphorquinone-Amine Systems
Executive Summary
The camphorquinone (CQ) and tertiary amine system remains the "Gold Standard" Type II photoinitiating architecture for biomedical hydrogels and dental composites.[1] Unlike Type I initiators (e.g., TPO) that undergo homolytic cleavage, CQ relies on a bimolecular electron-proton transfer cascade. This guide deconstructs the mechanistic pathway of free radical generation, analyzes the structure-property relationships of amine co-initiators (specifically EDMAB vs. DMAEMA), and provides a validated FTIR protocol for quantifying conversion efficiency.
The Electron-Proton Transfer Cascade
The efficiency of the CQ system is governed by the lifetime of its triplet state and the rate of hydrogen abstraction from the amine donor.
Photophysical Pathway
-
Excitation: Upon irradiation at
nm (blue light), ground state CQ ( ) transitions to the excited singlet state ( ). -
Intersystem Crossing (ISC):
rapidly undergoes ISC to the lower energy, longer-lived excited triplet state ( ).[1] This is the reactive species. -
Exciplex Formation:
encounters a tertiary amine ground state. They form an excited state complex (Exciplex). -
Electron Transfer: The amine donates an electron to the CQ triplet, forming a radical ion pair (
and ). -
Proton Transfer (The Critical Step): A proton (
) is transferred from the carbon to the amine nitrogen to the carbonyl oxygen of the CQ. -
Radical Generation: This yields two neutral radicals:
Mechanistic Pathway Diagram
The following diagram illustrates the energy states and radical generation flow.
Figure 1: The Norrish Type II photoinitiation pathway of Camphorquinone, highlighting the bifurcation into active amino radicals and inactive ketyl radicals.
Co-Initiator Selection Strategy: Structure-Reactivity Analysis
The selection of the amine dictates the reaction kinetics. The H-abstraction rate is heavily influenced by the electron density on the nitrogen and the stability of the resulting radical.
Aromatic vs. Aliphatic Amines
Aromatic amines generally exhibit higher photoreactivity due to the resonance stabilization of the intermediate radical cation, which facilitates the proton transfer step. However, biocompatibility and color stability requirements often necessitate aliphatic alternatives.
Table 1: Comparative Analysis of Common Amine Co-Initiators
| Co-Initiator | Type | Reactivity | Biocompatibility | Primary Application |
| EDMAB (Ethyl 4-dimethylaminobenzoate) | Aromatic | High | Moderate (Leachable) | Dental Adhesives, High-Conversion Composites |
| DMAEMA (2-(Dimethylamino)ethyl methacrylate) | Aliphatic | Moderate | High (Polymerizable) | Hydrogels, Low-Leaching Implants |
| DMPT (N,N-Dimethyl-p-toluidine) | Aromatic | Very High | Low (Toxic) | Industrial Resins (Rare in modern bio-apps) |
| TEOA (Triethanolamine) | Aliphatic | Low | High (Water Soluble) | Aqueous Hydrogels |
The Leaching Factor
For biomedical applications, DMAEMA is often preferred over EDMAB despite lower reactivity. Because DMAEMA contains a methacrylate group, it covalently bonds into the polymer network, significantly reducing the risk of cytotoxic amine leaching post-cure [1].
Experimental Validation: Real-Time FTIR Protocol
To validate the efficiency of a CQ/Amine system, one must measure the Degree of Conversion (DC) in real-time. The following protocol utilizes Attenuated Total Reflectance (ATR) FTIR.
The Metric: Double Bond Conversion
We monitor the disappearance of the aliphatic
Validated Workflow Diagram
Figure 2: Step-by-step workflow for determining polymerization kinetics via Real-Time FTIR spectroscopy.
Protocol Nuances (Troubleshooting)
-
Oxygen Inhibition: The CQ ketyl radical is sensitive to oxygen quenching. If the FTIR curve shows an "induction period" (lag time before rapid conversion), it indicates dissolved oxygen is consuming radicals before polymerization begins. Remediation: Purge resin with nitrogen or use a higher light intensity to overcome the oxygen threshold [2].
-
Solvatochromic Shift: The absorption peak of CQ shifts slightly depending on the resin polarity (e.g., 467 nm in TEGDMA vs 474 nm in HEMA).[4] Ensure your LED emission spectrum overlaps broadly (450–480 nm) to account for this shift [3].
References
-
I.M. Barszczewska-Rybarek. "Structure-property relationships in dimethacrylate networks based on Bis-GMA, UDMA and TEGDMA." Dental Materials, 2009. Link
-
J.W. Stansbury. "Curing dental resins and composites by photopolymerization." Journal of Esthetic and Restorative Dentistry, 2000. Link
-
W.D. Cook. "Photopolymerization kinetics of dimethacrylates using the camphorquinone/amine initiator system." Polymer, 1992. Link
-
E. Andrzejewska. "Photopolymerization kinetics of multifunctional monomers." Progress in Polymer Science, 2001. Link
Sources
- 1. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 2. Synthetic Utilization of α-Aminoalkyl Radicals and Related Species in Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Biocompatibility Profile of Camphorquinone in Biomedical Hydrogels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Camphorquinone (CQ) is a widely utilized Type II photoinitiator for the polymerization of biomedical hydrogels, prized for its efficiency in cross-linking monomers under visible light.[1] This guide provides a comprehensive analysis of the biocompatibility profile of CQ within these hydrogel systems. We will delve into the mechanisms of photoinitiation, the origins of potential cytotoxicity, and the critical experimental protocols required for a thorough biocompatibility assessment. Our focus is on providing a deep, mechanistic understanding to empower researchers to design safer and more effective hydrogel-based biomedical devices and therapies. We will explore both in vitro and in vivo evaluation methodologies, grounded in ISO 10993 standards, to ensure a holistic and regulatory-compliant approach to biocompatibility testing.
The Role and Mechanism of Camphorquinone in Hydrogel Photopolymerization
Camphorquinone's primary function in biomedical hydrogels is to initiate free-radical polymerization upon exposure to blue light, typically in the 460-480 nm range.[2] This process transforms a liquid monomer solution into a solid, three-dimensional hydrogel network. Understanding this mechanism is the first step in comprehending its biocompatibility, as the efficiency of polymerization and the potential for unreacted components to leach out are intrinsically linked.
The photoinitiation process is a Type II photochemical reaction that involves a co-initiator, commonly a tertiary amine.[1] Upon light absorption, CQ transitions to an excited triplet state.[3][4] In this energized state, it interacts with the amine co-initiator to form an exciplex, an excited-state complex. This is followed by electron and proton transfer, which generates free radicals that initiate the polymerization of monomers like methacrylates.[1]
The efficiency of this process is paramount. Incomplete polymerization can result in the presence of residual, unreacted CQ and monomers within the hydrogel matrix. These small molecules are not covalently bound to the polymer network and can leach out into the surrounding biological environment, representing a primary source of potential cytotoxicity.[2][5]
Understanding the Cytotoxicity Profile of Camphorquinone
While generally considered to have good clinical acceptance, both irradiated and non-irradiated CQ can exert cytotoxic effects.[2][6] The primary mechanism underlying CQ's cytotoxicity is the generation of reactive oxygen species (ROS).[2][5]
2.1. Reactive Oxygen Species (ROS) Generation
During the photoinitiation process, the excited CQ molecule can react with molecular oxygen, leading to the formation of ROS such as singlet oxygen and superoxide radicals.[5] Even in its non-irradiated state, CQ has been shown to generate ROS through intracellular mechanisms, leading to oxidative stress.[2] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell cycle arrest and apoptosis.[7][8] Studies have shown that the cytotoxic activity of CQ is correlated with ROS production.[2][9]
3.3. In Vivo Biocompatibility Assessment
Following favorable in vitro results, in vivo studies are necessary to evaluate the hydrogel's interaction with a complex biological system. [10]These studies are designed to assess the local tissue response to the implanted hydrogel.
Common In Vivo Models:
-
Subcutaneous Implantation: This is a widely used model to assess the local inflammatory and fibrotic response to a biomaterial. [11][12]The hydrogel is implanted under the skin of a suitable animal model (e.g., mice, rats), and the surrounding tissue is evaluated at various time points.
-
Intracutaneous Injection: This method is used to evaluate the tissue reaction to injected materials and can provide insights into local irritation and inflammation. [13] Histopathological Evaluation:
The primary endpoint of these in vivo studies is the histopathological analysis of the tissue surrounding the implant. Tissues are typically stained with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and overall tissue morphology. Key parameters to assess include:
-
Inflammatory Response: The presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes). A mild and resolving inflammatory response is generally considered acceptable. [11]* Fibrotic Capsule Formation: The thickness and density of the fibrous capsule that forms around the implant. A thin, well-defined capsule is indicative of good biocompatibility. [11]* Necrosis and Granuloma Formation: The absence of tissue death (necrosis) and chronic inflammatory reactions (granulomas) is crucial for demonstrating biocompatibility. [11]
Mitigating Cytotoxicity and Enhancing Biocompatibility
Several strategies can be employed to improve the biocompatibility of CQ-initiated hydrogels:
-
Optimization of Photoinitiator Concentration: Using the minimum effective concentration of CQ can reduce the amount of unreacted photoinitiator available to leach out.
-
Improving Polymerization Efficiency: Ensuring a high degree of monomer conversion is critical. This can be achieved by optimizing light intensity, exposure time, and the concentration of other components in the photoinitiator system.
-
Post-fabrication Purification: Washing the hydrogels in a suitable solvent (e.g., phosphate-buffered saline, ethanol/water mixtures) after polymerization can help to remove unreacted CQ and other leachables.
-
Alternative Photoinitiators: For highly sensitive applications, exploring alternative, more biocompatible photoinitiator systems may be necessary. For example, carboxylated camphorquinone has been shown to have high photoreactivity and good biocompatibility. [4][6]
Conclusion
Camphorquinone is a highly effective and widely used photoinitiator in the fabrication of biomedical hydrogels. However, a thorough understanding of its potential for cytotoxicity, primarily driven by ROS generation and the leaching of unreacted components, is essential for the development of safe and effective biomedical products. A rigorous biocompatibility assessment, following the principles of ISO 10993 and employing a combination of in vitro and in vivo methodologies, is non-negotiable. By carefully optimizing formulation parameters and employing appropriate purification strategies, the biocompatibility of CQ-based hydrogels can be significantly enhanced, paving the way for their successful application in drug delivery, tissue engineering, and regenerative medicine.
References
-
Biocompatible Hydrogels | Request PDF. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Li, Y., et al. (2020). Stable antibacterial polysaccharide-based hydrogels as tissue adhesives for wound healing. RSC Publishing. [Link]
-
Reaction mechanism of three-component photoinitiator system containing... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Lee, Y. H., et al. (2012). Camphorquinone Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines. Journal of Endodontics, 38(1), 60-65. [Link]
-
Sionkowska, A., et al. (2022). Biocompatible and Thermoresistant Hydrogels Based on Collagen and Chitosan. NIH. [Link]
-
Barkat, K., et al. (2022). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. MDPI. [Link]
-
Chang, M. C., et al. (2015). Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1. PubMed. [Link]
-
Chang, M. C., et al. (2015). Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1. PLOS One. [Link]
-
Kamoun, E. A., et al. (2015). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 8(5), 684-693. [Link]
-
Atsumi, T., et al. (2001). The production of reactive oxygen species by irradiated camphorquinone-related photosensitizers and their effect on cytotoxicity. Archives of Oral Biology, 46(5), 391-401. [Link]
-
Humayra, S., et al. (2025). In Vivo Evaluation of the Biocompatibility of Natural Hydrocolloid Hydrogel Implants for Biomedical Applications. Journal of Pharmaceutical and Sciences. [Link]
-
Rimsys. (2023, January 6). ISO 10993: Standards for the biologic evaluation of medical devices. [Link]
-
Cytotoxicity evaluation of hydrogels using MTT assay method. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
(PDF) Carboxylated Camphorquinone as Visible-Light Photoinitiator for Biomedical Application: Synthesis, Characterization, and Application. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Barkat, K., et al. (2022). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. PMC - NIH. [Link]
-
Wang, Y., et al. (2022). In Situ Blue-Light-Induced Photocurable and Weavable Hydrogel Filament. PMC - NIH. [Link]
-
Volk, J., et al. (2018). Genotoxic and Mutagenic Potential of Camphorquinone in L5178/TK +/- Mouse Lymphoma Cells. Dental Materials, 34(4), 625-634. [Link]
-
Miyamoto, S., et al. (1998). Evaluation of in vivo biocompatibility and biodegradation of photocrosslinked hyaluronate hydrogels (HADgels). Journal of Biomedical Materials Research, 42(4), 527-534. [Link]
-
Cytotoxicity of biomaterials. LDH assay was performed as a result of... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". (2023, September 8). FDA. [Link]
-
Biomaterials Science. (n.d.). Annabi Lab. Retrieved February 3, 2026, from [Link]
-
Nomura, Y., et al. (2003). ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. Biomaterials, 24(11), 1855-1860. [Link]
-
In Vivo Biocompatibility and Biodegradability of Different Hydrogels.... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Jastrzębska, E., et al. (2021). Physico-Chemical Properties and Biocompatibility of Thermosensitive Chitosan Lactate and Chitosan Chloride Hydrogels Developed for Tissue Engineering Application. MDPI. [Link]
-
The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches. (2022, October 25). PubMed Central. [Link]
-
Wang, L., et al. (2022). Biocompatible Conductive Hydrogels: Applications in the Field of Biomedicine. PMC - NIH. [Link]
-
ISO 10993 - Biocompatibility testing of medical devices. (n.d.). TÜV SÜD. Retrieved February 3, 2026, from [Link]
-
How to perform MTT assay with hydrogels? (2023, August 14). ResearchGate. [Link]
-
(PDF) Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. (2018, May 22). ResearchGate. [Link]
-
Di Gesù, R., et al. (2023). In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering. PMC - NIH. [Link]
-
Editorial: Biocompatible hydrogels: properties, synthesis and applications in biomedicine. (2024, October 9). Frontiers. [Link]
-
Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024, April 2). [Link]
-
Biocompatibility Test Methods. (n.d.). Pacific BioLabs. Retrieved February 3, 2026, from [Link]
-
Cytotoxicity Evaluation of Hydrogel Sheet Dressings Fabricated by Gamma Irradiation: Extract and Semi-Direct Contact Tests. (n.d.). Trends in Sciences. Retrieved February 3, 2026, from [Link]
-
Physicochemical properties of gelatin/ hyaluronic acid-printed hydrogel incorporating thymoquinone: In vitro evaluation of biocompatibility for wound healing. (n.d.). AccScience Publishing. Retrieved February 3, 2026, from [Link]
-
Evaluating the Need for Biocompatibility Testing & Mitigating Risks when Changing a Medical Device. (2024, February 6). YouTube. [Link]
-
ISO 10993-1 and Biocompatibility. (n.d.). Emergo. Retrieved February 3, 2026, from [Link]
Sources
- 1. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 2. Camphorquinone Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 5. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxic and mutagenic potential of camphorquinone in L5178/TK+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The production of reactive oxygen species by irradiated camphorquinone-related photosensitizers and their effect on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Biocompatibility Assessment of a Thermosensitive Injectable Chitosan-Based Hydrogel for Musculoskeletal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal-jps.com [journal-jps.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of in vivo biocompatibility and biodegradation of photocrosslinked hyaluronate hydrogels (HADgels) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Aqueous Photopolymerization: A Technical Guide to Water-Soluble Camphorquinone Derivatives
Foreword: Overcoming the Hydrophobic Barrier in Photopolymerization
For decades, Camphorquinone (CQ) has been a cornerstone photoinitiator in the light-curing of dental resins and other polymeric materials.[1][2] Its efficacy in converting liquid monomers into solid polymers upon exposure to visible light is well-documented. However, the inherent hydrophobicity of CQ presents a significant hurdle in the burgeoning fields of biomedical engineering and drug delivery, where aqueous environments are the norm.[3] This limitation has spurred the development of water-soluble camphorquinone derivatives, unlocking the potential for in-situ hydrogel formation, 3D bioprinting, and the fabrication of biocompatible scaffolds. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these innovative photoinitiators, from their synthesis and characterization to their practical application in aqueous photopolymerization.
The Imperative for Water-Soluble Photoinitiators
Conventional camphorquinone's poor solubility in water necessitates the use of organic solvents, which can be cytotoxic and are often incompatible with biological systems.[4] The development of water-soluble CQ derivatives addresses this critical issue, offering several key advantages:
-
Biocompatibility: Enables photopolymerization in the presence of cells and tissues, crucial for applications in tissue engineering and regenerative medicine.
-
Hydrogel Formation: Facilitates the in-situ crosslinking of hydrophilic polymers to form hydrogels, which mimic the extracellular matrix and are ideal for drug delivery and cell encapsulation.[5]
-
Simplified Formulations: Eliminates the need for potentially harmful organic co-solvents, leading to cleaner and more biocompatible formulations.
The most prominent and well-studied class of water-soluble CQ derivatives are those functionalized with carboxylic acid groups, with carboxylated camphorquinone (CQCOOH) being a prime example.[5]
Synthesis and Characterization of Carboxylated Camphorquinone (CQCOOH)
The synthesis of CQCOOH is a pivotal step in harnessing the power of aqueous photopolymerization. A common and effective method involves the oxidation of ketopinic acid.
Synthesis Protocol: From Ketopinic Acid to CQCOOH
This protocol is adapted from established literature and provides a reliable method for laboratory-scale synthesis.[6]
Materials:
-
Ketopinic acid
-
Selenium dioxide (SeO₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ketopinic acid and selenium dioxide in glacial acetic acid.
-
Reflux: Gently reflux the mixture for a minimum of 24 hours. The reaction should be monitored for the consumption of the starting material.
-
Filtration and Concentration: After cooling, filter the suspension to remove solid byproducts. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetic acid, yielding an oily residue.
-
Extraction and Washing: Dissolve the oily residue in ethyl acetate. This organic phase is then washed extensively with distilled water to remove any remaining selenium dioxide and unreacted ketopinic acid.
-
Drying and Final Concentration: The washed ethyl acetate layer is dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure to remove the ethyl acetate.
-
Recrystallization: The crude product is recrystallized from a mixture of ethyl acetate and hexane to yield purified carboxylated camphorquinone.
Characterization of CQCOOH
Verifying the chemical structure and purity of the synthesized CQCOOH is paramount. The following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the molecular structure and the presence of the carboxylic acid group.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl groups of the quinone and the carboxylic acid.[6]
-
Mass Spectrometry: To determine the molecular weight of the synthesized compound, confirming the successful carboxylation.[6]
-
UV-Visible Spectrophotometry: To determine the absorption spectrum and the wavelength of maximum absorption (λmax), which is crucial for selecting an appropriate light source for photopolymerization.[6]
The Mechanism of Aqueous Photopolymerization with CQ-Based Systems
Camphorquinone and its derivatives are Type II photoinitiators, meaning they require a co-initiator, typically a tertiary amine, to efficiently generate the free radicals that initiate polymerization.[1] The process is further enhanced in many systems by an accelerator, such as an iodonium salt.[5]
The Three-Component Photoinitiator System
A typical photoinitiator system for aqueous photopolymerization consists of:
-
The Photoinitiator (e.g., CQCOOH): Absorbs light energy and transitions to an excited triplet state.
-
The Co-initiator (e.g., L-arginine, N-phenylglycine): An electron/proton donor that reacts with the excited photoinitiator.[6]
-
The Accelerator (e.g., Diphenyliodonium Chloride - DPIC): Regenerates the photoinitiator and produces additional initiating radicals.[5]
The choice of co-initiator is critical. For biomedical applications, biocompatible amines like the amino acid L-arginine are preferred over potentially toxic aromatic amines.[6] The efficiency of the co-initiator is dependent on its chemical structure, with aliphatic amines generally showing higher reactivity due to greater electron density on the nitrogen atom.[6]
dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Mechanism of a three-component photoinitiator system.
Experimental Protocol: Aqueous Photopolymerization of a Hydrogel
This section provides a detailed, step-by-step methodology for the preparation of a hydrogel using a water-soluble camphorquinone derivative. This protocol is based on the photopolymerization of hydroxyethyl starch-hydroxyethyl methacrylate (HES-HEMA).[6]
Materials:
-
HES-HEMA polymer
-
Carboxylated camphorquinone (CQCOOH)
-
L-arginine (co-initiator)
-
Diphenyliodonium chloride (DPIC) (accelerator)
-
Distilled water
-
Visible light-emitting diode (LED) lamp (430-490 nm)
Procedure:
-
Polymer Dissolution: Dissolve the HES-HEMA polymer (e.g., 20 wt%) in distilled water. This may require stirring for a couple of hours for complete dissolution.
-
Photoinitiator Preparation: In a separate light-protected vial, dissolve the CQCOOH (e.g., 0.25 mol%) in distilled water.
-
Co-initiator Addition: Add the L-arginine (e.g., 0.5 mol%) to the polymer solution and mix thoroughly.
-
Combining Solutions: Add the CQCOOH solution to the polymer-co-initiator mixture. Ensure all manipulations are performed in the dark or under subdued light to prevent premature polymerization.
-
Accelerator Addition: Add the DPIC accelerator to the final mixture and stir to ensure homogeneity.
-
Casting: Pour the final solution into a mold of the desired shape and dimensions.
-
Photocuring: Expose the solution in the mold to a visible LED lamp with a wavelength range that overlaps with the absorption maximum of CQCOOH. The irradiation time will depend on the concentration of the photoinitiator system, the light intensity, and the desired crosslinking density. Even short exposure times (e.g., 5 seconds) can initiate gelation with highly reactive systems.[6]
-
Characterization: The resulting hydrogel can be characterized for its swelling behavior, mechanical properties, and biocompatibility.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Experimental workflow for hydrogel preparation.
Comparative Analysis of Camphorquinone and its Carboxylated Derivative
The superior performance of CQCOOH in aqueous systems compared to its parent compound, CQ, is evident in its physicochemical properties and photopolymerization efficiency.
| Property | Camphorquinone (CQ) | Carboxylated Camphorquinone (CQCOOH) | Rationale for Superiority of CQCOOH |
| Water Solubility | Poor | High | The carboxylic acid group imparts hydrophilicity, allowing for dissolution in aqueous media without the need for organic co-solvents. |
| Absorption Max (λmax) | ~467 nm | ~460 nm | The slight blue shift in the absorption maximum does not significantly impact the efficiency with common blue light sources. |
| Photoreactivity in Aqueous Solution | Low | High | Enhanced solubility leads to better homogeneity of the photoinitiator system, improving light absorption and radical generation efficiency.[5] |
| Biocompatibility | Concerns due to hydrophobicity and potential leaching | High | The water-soluble nature and the ability to use biocompatible co-initiators like L-arginine contribute to its excellent biocompatibility.[6] |
| Crosslinking Efficiency | Lower | Higher | Leads to a higher degree of double bond conversion and greater crosslink density in the resulting hydrogel.[5] |
| Mechanical Properties of Resulting Hydrogel | Weaker | Stronger | The higher crosslink density translates to improved mechanical properties, such as a higher storage modulus.[5] |
Future Perspectives and Conclusion
While carboxylated camphorquinone represents a significant advancement, research into other water-soluble derivatives, such as those functionalized with quaternary ammonium salts or polyethylene glycol (PEG) chains, is ongoing. These next-generation photoinitiators may offer even greater solubility, efficiency, and tunable properties for specific applications.
References
-
Kamoun, E. A., Winkel, A., Eisenburger, M., & Menzel, H. (2016). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 9(5), 745-754. [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). MDPI. [Link]
-
Carboxylated camphorquinone as visible-light photoinitiator for biomedical application. (2016). Mendeley. [Link]
-
ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. (n.d.). Europe PMC. [Link]
-
Effects of photoinitiators on dental composite resins: a narrative review. (2022). Semantic Scholar. [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021). National Center for Biotechnology Information. [Link]
-
Camphorquinone – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2022). ResearchGate. [Link]
-
Water-Soluble Photoinitiators in Biomedical Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
Chemical structures of the three-component radical photoinitiator... (n.d.). ResearchGate. [Link]
-
Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. (n.d.). National Center for Biotechnology Information. [Link]
-
Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2022). MDPI. [Link]
-
The selection of photoinitiators for photopolymerization of biodegradable polymers and its application in digital light processing additive manufacturing. (2021). National Center for Biotechnology Information. [Link]
-
Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes. (n.d.). MDPI. [Link]
-
Aryliodonium Ylides as Novel and Efficient Additives for Radical Chemistry: Example in Camphorquinone (CQ)/Amine Based Photoinitiating Systems. (n.d.). National Center for Biotechnology Information. [Link]
-
Effect of initiator on photopolymerization of acidic, aqueous dental model adhesives. (n.d.). National Center for Biotechnology Information. [Link]
-
Camphorquinone. (n.d.). Wikipedia. [Link]
Sources
- 1. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 2. Camphorquinone - Wikipedia [en.wikipedia.org]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 6. oraljournal.com [oraljournal.com]
A Senior Application Scientist's Guide to Camphorquinone's Molar Absorptivity
Introduction: The Critical Role of Camphorquinone in Photopolymerization
Camphorquinone (CQ), a yellow crystalline solid, is the cornerstone of many visible light-cured systems, particularly within the biomedical and dental fields.[1] Its prominence stems from its ability to absorb blue light and, in the presence of a co-initiator, generate the free radicals necessary to initiate polymerization.[2][3] The efficiency of this entire process is fundamentally governed by how effectively CQ absorbs photons. This is where the concepts of molar absorptivity and the extinction coefficient become paramount.
This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of camphorquinone's molar absorptivity. We will delve into the quantitative data, the robust methodology for its determination, and the critical factors that influence this key photochemical parameter.
Section 1: Understanding the Spectroscopic Properties of Camphorquinone
Camphorquinone's ability to initiate polymerization is dictated by its molecular structure, specifically the α-dicarbonyl chromophore. This feature is responsible for a weak electronic transition (n→π*) that allows CQ to absorb light in the visible blue region of the electromagnetic spectrum, with an absorption maximum typically observed around 468 nm.[2][3][4][5][6] This specific absorption window is crucial as it aligns with the emission spectra of common light-curing units (LCUs), such as blue LED lamps.[2]
The relationship between a substance's concentration and its absorption of light is described by the Beer-Lambert Law, a fundamental principle in spectroscopy. This law provides the theoretical foundation for determining molar absorptivity.
Caption: The Beer-Lambert Law, relating absorbance to concentration.
Section 2: Quantitative Molar Absorptivity Data for Camphorquinone
The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter for formulating efficient photopolymerizable systems. Below is a summary of reported values for camphorquinone. It is important to note that the solvent environment can influence the exact value.
| Molar Absorptivity (ε) | Wavelength (λmax) | Solvent/System | Reference |
| 46 ± 2 L mol⁻¹ cm⁻¹ | 469 nm | Dental Resin | [7][8][9] |
| 40 L mol⁻¹ cm⁻¹ | 468 nm | Not Specified | [4] |
The relatively low molar extinction coefficient of camphorquinone is a notable characteristic.[4] This necessitates the use of co-initiators, typically tertiary amines, to enhance the overall efficiency of radical generation.[3][4]
Section 3: Field-Proven Protocol for Experimental Determination of Molar Absorptivity
Accurate determination of the molar extinction coefficient is crucial for quality control and formulation development. The following protocol outlines a robust, self-validating system for this measurement using UV-Vis spectrophotometry.
Core Principle: This protocol is based on the Beer-Lambert law. By measuring the absorbance of several solutions of known concentration and plotting absorbance versus concentration, the molar absorptivity can be determined from the slope of the resulting line.
Materials and Equipment:
-
High-purity camphorquinone (analytical standard)
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Preparation of a Primary Stock Solution:
-
Rationale: Creating a concentrated, accurately known stock solution is the foundation for the entire experiment. Any error here will propagate through all subsequent measurements.
-
Procedure:
-
Accurately weigh a precise amount of dry camphorquinone (e.g., 10 mg).
-
Quantitatively transfer the solid to a 100 mL volumetric flask.
-
Dissolve the CQ in a small amount of the chosen solvent.
-
Once fully dissolved, dilute to the mark with the solvent.
-
Calculate the precise molar concentration of this stock solution.
-
-
-
Preparation of Serial Dilutions:
-
Rationale: A series of standards are required to create a calibration curve. This is more robust than a single-point measurement as it confirms the linear relationship between absorbance and concentration predicted by the Beer-Lambert law.
-
Procedure:
-
Using Class A pipettes, prepare a series of at least five dilutions from the primary stock solution in separate volumetric flasks.
-
The concentrations should be chosen to yield absorbance values within the optimal linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
-
-
Spectrophotometer Setup and Measurement:
-
Rationale: Proper instrument setup is critical to minimize error and ensure data accuracy.
-
Procedure:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the instrument to scan across a wavelength range that includes the expected λmax of CQ (e.g., 350 nm to 600 nm).[10]
-
Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the reference blank.
-
Measure the absorbance spectrum of each prepared standard, starting with the least concentrated. Rinse the sample cuvette with the next solution to be measured before filling.
-
-
-
Data Analysis and Validation:
-
Rationale: This step transforms raw absorbance data into the final molar absorptivity value and validates the quality of the experiment.
-
Procedure:
-
For each spectrum, identify the wavelength of maximum absorbance (λmax).
-
Create a plot of absorbance at λmax (y-axis) versus molar concentration (x-axis).
-
Perform a linear regression on the data points.
-
Trustworthiness Check: The coefficient of determination (R²) should be ≥ 0.995. This confirms a strong linear relationship and validates the quality of the dilutions and measurements.
-
According to the Beer-Lambert law (A = εbc), the slope of this line is equal to the molar extinction coefficient (ε) since the path length (b) is 1 cm.
-
-
Caption: Workflow for the experimental determination of molar absorptivity.
Section 4: Factors Influencing Camphorquinone Absorptivity and Photoinitiation
Several factors can influence the measured molar absorptivity and the overall efficiency of the photoinitiation process.
-
Solvent Effects (Solvatochromism): The polarity of the solvent can interact with the electronic states of the CQ molecule, potentially causing a slight shift in the λmax and a change in the molar absorptivity. It is crucial to perform measurements in a solvent system that is relevant to the final application.
-
Presence of Co-initiators: While co-initiators like tertiary amines are essential for efficient radical generation, they do not typically alter the fundamental molar absorptivity of CQ itself. Their role begins after the photon has been absorbed.[3]
-
Photobleaching: Upon irradiation, CQ is consumed as it initiates polymerization. This process, known as photobleaching, leads to a decrease in absorbance over time.[11] Kinetic studies often monitor this decrease to understand polymerization rates.[11]
-
Concentration: The concentration of camphorquinone in a formulation is a critical parameter. While higher concentrations can lead to an increased degree of conversion, an excess can reduce the depth of cure by preventing light from penetrating deeper into the material.[2][12] Finding the optimal concentration, often around 1% by weight of the resin matrix, is key to balancing surface and deep curing.[12]
Conclusion
A thorough understanding of camphorquinone's molar extinction coefficient is indispensable for professionals in materials science and drug development. This parameter is not merely a physical constant but a critical design input for developing efficient and reliable photopolymerizable systems. By employing robust and self-validating experimental protocols, researchers can ensure the accuracy of their data and optimize their formulations for superior performance and clinical outcomes.
References
-
Zhu, D., et al. (2007). Quantum yield of conversion of the photoinitiator camphorquinone. OMLC. [Link]
-
Zhu, D., et al. (2007). Quantum yield of conversion of the photoinitiator camphorquinone. PubMed - NIH. [Link]
-
Zhu, D., et al. (2006). Quantum Yield of Conversion of The Dental Photoinitiator Camphorquinone. OMLC. [Link]
-
Wikipedia. (n.d.). Camphorquinone. [Link]
-
Neumann, M. G., et al. (2006). Absorption spectrum of camphorquinone in relation to the different emission spectra of various light curing sources in the blue spectral range. ResearchGate. [Link]
-
Lee, H., et al. (2021). Evaluation of new coinitiators of camphorquinone useful in the radical photopolymerization of dental monomers. ResearchGate. [Link]
-
Pereira, R. A., et al. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. PMC. [Link]
-
Shortall, A. C., et al. (2021). Visible light absorption spectrum of camphorquinone, ranging from about 425 to 495 nm. ResearchGate. [Link]
-
Correa, I. C., et al. (2014). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. ResearchGate. [Link]
-
Al-Ahdal, K., et al. (2022). Analysis of camphorquinone in composite resins as a function of shade. ResearchGate. [Link]
-
SinoActive. (n.d.). Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. [Link]
-
Pereira, R. A., et al. (2018). (PDF) Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. ResearchGate. [Link]
-
Kamoun, E. A., et al. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry. [Link]
-
Pieniak, D., et al. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. MDPI. [Link]
Sources
- 1. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 2. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Camphorquinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 7. omlc.org [omlc.org]
- 8. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. omlc.org [omlc.org]
- 10. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Role of alpha-diketone structure in Camphorquinone photoreactivity
Role of -Diketone Structure in Camphorquinone Photoreactivity: A Technical Guide
Executive Summary
This technical guide analyzes the photophysical and photochemical mechanisms governing Camphorquinone (CQ), the ubiquitous Type II photoinitiator in biomedical and dental materials. We isolate the specific contribution of the
Molecular Architecture: The -Diketone Chromophore
The defining feature of CQ is the rigid bicyclic bornane backbone fused with an
Orbital Physics and Visible Light Absorption
In isolated monoketones (e.g., acetone), the
-
Orbital Coupling: The non-bonding (
) orbitals and the anti-bonding ( ) orbitals of the two carbonyls split into symmetric (+) and antisymmetric (-) combinations. -
Energy Gap Reduction: The transition from the highest occupied non-bonding orbital (
) to the lowest unoccupied anti-bonding orbital ( ) requires significantly less energy than the uncoupled transition. -
Result: This bathochromic shift moves the absorption band into the visible blue spectrum (400–500 nm), peaking at 468 nm .
Extinction Coefficient Limitations
Despite the favorable wavelength, the
-
:
[1]. -
Implication: High concentrations of CQ (0.2–1.0 wt%) are required to achieve sufficient photon absorption, unlike Type I initiators like Ivocerin (
), which are efficient at lower loads.
Mechanistic Pathways: Type II Photoinitiation
CQ functions via a bimolecular hydrogen abstraction mechanism.[1] It does not generate radicals upon irradiation alone; it requires a co-initiator (typically a tertiary amine).
The Jablonski Cycle
-
Excitation: Ground state singlet
absorbs a photon ( ) Excited Singlet . -
Intersystem Crossing (ISC):
undergoes rapid spin inversion to the Excited Triplet state . The quantum yield of triplet formation ( ) is near unity, making CQ highly efficient at generating the reactive state. -
Quenching/Reaction: The
state has a lifetime of ms [2].[2] It encounters an amine donor (D-H).[1] -
Exciplex Formation: An excited state complex forms, followed by electron transfer from the amine to CQ.
-
Proton Transfer: A proton follows the electron, resulting in two radicals:
-
Aminyl Radical (
): The initiating species that reacts with methacrylate double bonds. -
Ketyl Radical (
): Sterically hindered and relatively stable; acts primarily as a terminator or is consumed in secondary reactions.
-
Diagram: Photoinitiation Pathway
Figure 1: The Type II photoinitiation cycle of Camphorquinone showing the critical Intersystem Crossing and Amine interaction steps.
Experimental Validation Protocols
To validate the efficiency of the
Protocol A: Real-Time FTIR (Degree of Conversion)
This protocol measures the consumption of C=C double bonds in real-time.[3]
Equipment: FTIR Spectrometer with ATR accessory (e.g., Diamond/ZnSe). Reagents: Model resin (e.g., 70:30 BisGMA/TEGDMA) with 0.2 wt% CQ and 0.8 wt% EDMAB.
Step-by-Step Workflow:
-
Background: Collect background spectrum of the clean ATR crystal.
-
Sample Loading: Dispense
of uncured resin directly onto the crystal. Cover with a Mylar strip to prevent oxygen inhibition (oxygen quenches the state). -
Setup: Position the curing light tip at a fixed distance (e.g., 1 mm) above the sample using a rigid clamp.
-
Acquisition:
-
Start kinetic scan mode (Resolution:
, Speed: 2 spectra/s). -
Collect 10s of dark data.
-
Turn on LED light (Irradiance
) for 20–40s. -
Continue collection for 60s post-cure to monitor dark polymerization.
-
-
Analysis:
Protocol B: Photo-DSC (Polymerization Rate)
Measures the exothermic heat flow, providing data on the rate of polymerization (
Step-by-Step Workflow:
-
Calibration: Calibrate DSC with Indium standard.
-
Reference: Place an empty aluminum pan in the reference cell.
-
Sample: Weigh
mg of resin into the sample pan. Do not crimp (open pan). -
Equilibration: Isotherm at
for 2 minutes under Nitrogen purge ( ). -
Irradiation: Trigger the LED light source (coupled via fiber optic) simultaneously with data recording.
-
Calculation:
-
Integrate the heat flow peak (
) to find total enthalpy ( ). -
Theoretical enthalpy for methacrylates is
per double bond.
-
Comparative Analysis: CQ vs. Alternative Systems
The
Table 1: Photophysical Comparison of Initiators
| Feature | Camphorquinone (CQ) | TPO (Lucirin) | Ivocerin (Ge-based) |
| Chromophore | Acylphosphine Oxide | Acylgermane | |
| Mechanism | Type II (H-abstraction) | Type I ( | Type I ( |
| 468 nm | 380–400 nm | 418 nm | |
| Extinction ( | |||
| Quantum Yield ( | |||
| Radicals/Molecule | 1 (via amine) | 2 | 2 |
| Color | Yellow (photobleaches) | Colorless | Yellow (bleaches rapidly) |
Data Interpretation
-
Efficiency: CQ has a lower quantum yield and extinction coefficient than TPO or Ivocerin. It requires higher energy density to cure.
-
Depth of Cure: Because
is low, light penetrates deeper into the sample before being absorbed. This makes CQ superior for curing thick composites ( mm) compared to high- initiators which absorb all light at the surface (screening effect). -
Kinetics: The bimolecular requirement of CQ slows the reaction rate (
), which can be advantageous. Slower modulus evolution allows for stress relaxation, reducing polymerization shrinkage stress in dental restorations [4].
References
-
Molar Extinction Coefficients and Photon Absorption Efficiency.Journal of Dentistry. (2005). Verified
for CQ. -
Camphorquinone–Amines Photoinitiating Systems. ResearchGate. (2025). Detailed kinetic analysis of triplet state lifetimes and quenching mechanisms.
-
Quantum Yield of Conversion of Camphorquinone. Dental Materials. (2025).[5][6] Measured
in resin formulations.[5][6] -
The Photoinitiators Used in Resin Based Dental Composite. Polymers (Basel). (2021).[7] Review of Type I vs Type II stress and conversion properties.
Sources
- 1. oraljournal.com [oraljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. rad-med.com [rad-med.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantum yield of conversion of the photoinitiator camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Optimizing Camphorquinone/Amine Photoinitiator Ratios for Dental Composite Curing
Abstract
The clinical success of resin-based dental composites is critically dependent on achieving an optimal degree of polymerization. The most common photoinitiator system employed to achieve this is the binary combination of camphorquinone (CQ) and a tertiary amine co-initiator. This document provides a comprehensive guide for researchers and material scientists on the principles governing this photoinitiator system and details robust protocols for systematically determining the optimal CQ-to-amine ratio. Achieving this balance is paramount for maximizing the degree of conversion (DC) and depth of cure (DOC), which in turn dictates the mechanical strength, biocompatibility, and long-term color stability of the final restorative material.
Introduction: The Central Role of Photoinitiators in Dental Composites
Visible light-cured (VLC) dental composites have become the material of choice for direct restorations due to their aesthetic qualities and ease of use. The polymerization of these materials is a free-radical chain reaction initiated by a photosensitive system. For decades, the "gold standard" has been the Type II photoinitiator system consisting of camphorquinone (CQ) as the photosensitizer and a tertiary amine as an electron-donating co-initiator.[1][2] CQ is an alpha-diketone that absorbs blue light from dental curing units, primarily at a wavelength of approximately 468 nm.[1] However, CQ alone is inefficient at generating the free radicals necessary to initiate polymerization.[1] It requires the presence of a reducing agent, typically a tertiary amine, to proceed effectively.[1][3]
The concentration and, more importantly, the ratio of these two components are critical formulation parameters.[2][4] An insufficient concentration or an imbalanced ratio can lead to poor polymerization, compromising the mechanical properties of the composite.[5] Conversely, an excessive amount of either component can have deleterious effects. Unreacted CQ can lead to a pronounced yellowing of the restoration, while excess amine can cause long-term color instability through oxidation and may contribute to cytotoxicity if it leaches from the cured matrix.[1][5][6] Therefore, optimizing the CQ/amine ratio is a crucial step in the development of any new dental composite formulation.
The Photochemical Mechanism of the CQ/Amine System
The process of converting a fluid resin monomer into a solid polymer network via the CQ/amine system is a multi-step photochemical reaction. Understanding this mechanism is fundamental to appreciating the importance of the component ratio.
-
Photoexcitation of Camphorquinone (CQ): When exposed to blue light from a dental curing unit (in the 400-500 nm range), the CQ molecule absorbs a photon and is promoted from its ground state to an excited singlet state (¹CQ*).[7]
-
Intersystem Crossing: This singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³CQ*).[5]
-
Exciplex Formation and Electron Transfer: The excited triplet CQ molecule interacts with the tertiary amine (R₃N), which acts as an electron donor. This interaction forms an unstable intermediate complex called an exciplex. Within this complex, an electron is transferred from the amine to the ³CQ*.
-
Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred from the alpha-carbon of the amine to the CQ ketyl radical anion. This process results in the formation of two radicals: an inactive CQ-derived radical and a highly reactive amine-derived free radical (•R).[8]
-
Initiation of Polymerization: The amine-derived free radical is the primary species that initiates the polymerization process by attacking the carbon-carbon double bonds of the methacrylate monomers (e.g., Bis-GMA, TEGDMA) in the resin matrix, starting the chain-growth reaction that forms the cross-linked polymer network.[8]
Visualization of the Photoinitiation Pathway
The following diagram illustrates the key steps in the generation of initiating free radicals from the Camphorquinone/Amine system.
Caption: Experimental workflow for optimizing CQ/Amine ratio.
Data Interpretation and Expected Results
After conducting the experiments, the data should be tabulated and analyzed to identify the optimal ratio. The goal is to find a ratio that provides the highest Degree of Conversion and a clinically acceptable Depth of Cure (typically ≥ 2 mm).
Table 1: Example Data for Experimental Composites
| CQ:Amine Ratio (w/w) | Mean Degree of Conversion (DC %) ± SD | Mean Depth of Cure (DOC mm) ± SD | Observations |
| 2:1 | 52.5 ± 2.1 | 1.8 ± 0.2 | Sub-optimal DC; insufficient amine. |
| 1.3:1 | 63.8 ± 1.9 | 2.4 ± 0.1 | Good DC and DOC. |
| 1:1 | 68.2 ± 2.5 | 2.6 ± 0.2 | Optimal performance; highest DC. |
| 1:1.3 | 66.1 ± 2.3 | 2.5 ± 0.1 | High DC, slight decrease from peak. |
| 1:2 | 59.4 ± 2.8 | 2.2 ± 0.3 | Decreased DC; potential amine inhibition. [6] |
Note: Data are hypothetical and for illustrative purposes only.
Based on the example data, a 1:1 weight ratio of CQ to amine provides the best balance, yielding the highest degree of conversion and an excellent depth of cure. Ratios with excess CQ (2:1) or excess amine (1:2) show a drop-off in performance, highlighting the importance of optimization. Studies have shown that optimal weight ratios often fall in the range of 1:1 to 1:2, which can correspond to an excess of amine in molar terms, ensuring that the rate-limiting triplet state CQ is efficiently utilized. [6]
Conclusion
The ratio of camphorquinone to tertiary amine is a fundamental parameter in the formulation of dental composites that significantly impacts their clinical performance. A well-optimized ratio is essential for maximizing the degree of conversion and depth of cure, which in turn ensures robust mechanical properties, long-term color stability, and enhanced biocompatibility. By employing systematic formulation strategies and validated testing protocols such as FTIR spectroscopy and the ISO 4049 scrape test, researchers and developers can confidently identify the optimal photoinitiator ratio to produce high-quality, durable, and safe restorative materials.
References
- Sarex. (2024). Camphorquinone - Revolutionizing the Dental Industry.
- Taylor & Francis. (n.d.). Camphorquinone – Knowledge and References.
- National Institutes of Health (NIH). (n.d.). DEPTH OF CURE OF DENTAL COMPOSITES SUBMITTED TO DIFFERENT LIGHT-CURING MODES - PMC.
- ResearchGate. (2009). Determination the optimal photoinitiator concentration in dental composites based on essential material properties.
- MDPI. (n.d.). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide.
-
Wikipedia. (n.d.). Camphorquinone. Available at: [Link]
- National Institutes of Health (NIH). (n.d.). Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC.
- Semantic Scholar. (2022). Effects of photoinitiators on dental composite resins: a narrative review.
-
KoreaMed Synapse. (2012). Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems. Available at: [Link]
-
MDPI. (n.d.). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Available at: [Link]
-
YouTube. (2013). Measuring Depth of Cure in Dental Resins: Dr. Vandewalle. Available at: [Link]
- SciELO. (n.d.). Influence of the Photoinitiator Concentration on the Mechanical and Optical Properties of Dental Resins.
-
ResearchGate. (n.d.). Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide. Available at: [Link]
-
PubMed. (n.d.). Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES - PMC. Available at: [Link]
-
ResearchGate. (n.d.). Influence of the Photoinitiator Concentration on the Mechanical and Optical Properties of Dental Resins. Available at: [Link]
-
PubMed Central. (n.d.). Effects of Different Amine Activators on the Monomer Conversion, Biaxial Flexural Strength, and Color Stability of Experimental Provisional Dental Restorations. Available at: [Link]
-
Dental materials blog. (2011). How to measure the depth of cure of composites according to ISO 4049?. Available at: [Link]
-
ResearchGate. (n.d.). Depth of Cure of Dental Resin Composites: ISO 4049 Depth and Microhardness of Types of Materials and Shades. Available at: [Link]
-
MDPI. (n.d.). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Degree of conversion and microhardness of different composite resins polymerized with an advanced LED-curing unit - PMC. Available at: [Link]
-
Prince of Songkla University. (n.d.). Degree of conversion and hardness of resin composite using various light curing units. Available at: [Link]
-
MDPI. (n.d.). A Critical Review on the Conversion Degree of Resin Monomers by Direct Analyses. Available at: [Link]
-
The Journal of Contemporary Dental Practice. (2013). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Degree of conversion and bond strength of resin-cements to feldspathic ceramic using different curing modes. Available at: [Link]
Sources
Application Notes & Protocols: Preparation of Camphorquinone-Based Bio-inks for 3D Printing
Introduction: The Role of Camphorquinone in Visible Light-Based 3D Bioprinting
Three-dimensional (3D) bioprinting has emerged as a transformative technology in tissue engineering and drug development, enabling the fabrication of complex, cell-laden constructs that mimic native tissue architecture.[1] A critical component of many 3D bioprinting strategies is the bio-ink, a printable hydrogel that encapsulates living cells and provides a supportive microenvironment for their growth and differentiation.[2] Photopolymerization, or the use of light to solidify a liquid resin, is a widely adopted method for crosslinking bio-inks due to its rapid curing times and high spatial resolution.[3][4] While ultraviolet (UV) light has traditionally been used for this purpose, concerns over its potential to induce cellular damage have driven the adoption of visible light-based photoinitiator systems.[3]
Camphorquinone (CQ) is a well-established and highly efficient Type II photoinitiator that absorbs blue light in the 450-500 nm range, with a maximum absorption peak at approximately 468 nm.[5][6][7] This property makes it particularly attractive for bioprinting applications as it operates within the visible light spectrum, which is significantly more cytocompatible than UV light.[3] CQ itself does not generate free radicals efficiently upon light absorption. Instead, it requires a co-initiator, typically a tertiary amine such as Ethyl 4-(dimethylamino)benzoate (EDMAB), to initiate the polymerization process.[5][7] The CQ/amine system is a robust and widely used photoinitiator combination, particularly in the dental industry for light-cured resins.[8] Its application in 3D bioprinting offers a promising avenue for the fabrication of biocompatible and structurally stable tissue constructs.
This document provides a comprehensive guide to the preparation and application of camphorquinone-based bio-inks for 3D printing. We will delve into the underlying photochemistry, provide detailed protocols for bio-ink formulation using Gelatin Methacryloyl (GelMA) as a model biopolymer, and discuss key considerations for successful 3D bioprinting and characterization of the resulting constructs.
Mechanism of Camphorquinone-Initiated Photopolymerization
The photopolymerization process initiated by the camphorquinone/amine system is a multi-step process that can be summarized as follows:
-
Photoexcitation of Camphorquinone: Upon exposure to blue light (λ ≈ 468 nm), the camphorquinone (CQ) molecule absorbs a photon and is promoted from its ground state to an excited singlet state (¹CQ). This is a short-lived species that quickly undergoes intersystem crossing to a more stable, longer-lived triplet state (³CQ).[7]
-
Exciplex Formation and Electron Transfer: The excited triplet state of camphorquinone (³CQ*) interacts with the tertiary amine co-initiator (e.g., EDMAB) to form an excited-state complex known as an exciplex.[7] Within this complex, an electron is transferred from the amine to the excited camphorquinone, resulting in the formation of a camphorquinone radical anion and an amine radical cation.
-
Proton Transfer and Free Radical Generation: The unstable amine radical cation then undergoes a proton transfer to the camphorquinone radical anion. This step is crucial as it generates two highly reactive free radicals: an aminoalkyl radical and a ketyl radical.[7] The aminoalkyl radical is the primary species responsible for initiating the polymerization reaction.
-
Polymerization: The newly formed free radicals attack the methacrylate groups on the biopolymer chains (e.g., GelMA), initiating a chain-growth polymerization reaction. This leads to the formation of covalent crosslinks between the polymer chains, resulting in the solidification of the bio-ink into a stable hydrogel construct.
Formulation of a Camphorquinone-Based GelMA Bio-ink
This section provides a detailed protocol for the preparation of a GelMA-based bio-ink using a camphorquinone/EDMAB photoinitiator system. GelMA is a versatile and widely used biopolymer in 3D bioprinting due to its excellent biocompatibility and tunable mechanical properties.[9][10]
Materials and Reagents
| Material/Reagent | Supplier | Cat. No. |
| Gelatin (Type A, from porcine skin) | Sigma-Aldrich | G2500 |
| Methacrylic Anhydride (MAA) | Sigma-Aldrich | 276685 |
| Camphorquinone (CQ) | Sigma-Aldrich | 124891 |
| Ethyl 4-(dimethylamino)benzoate (EDMAB) | Sigma-Aldrich | E24905 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dialysis Tubing (12-14 kDa MWCO) | Fisher Scientific | 08-670-5D |
| Sterile Syringes and Filters (0.22 µm) | VWR | 28145-491 |
Protocol 1: Synthesis of Gelatin Methacryloyl (GelMA)
This protocol is adapted from established methods for GelMA synthesis.[9]
-
Dissolve Gelatin: Dissolve 10 g of gelatin in 100 mL of PBS at 50°C with constant stirring until fully dissolved.
-
Add Methacrylic Anhydride: While maintaining the temperature at 50°C, slowly add 1 mL of methacrylic anhydride (MAA) dropwise to the gelatin solution under vigorous stirring. The amount of MAA can be varied to achieve different degrees of methacrylation, which will affect the mechanical properties of the final hydrogel.
-
Reaction: Allow the reaction to proceed for 3 hours at 50°C with continuous stirring.
-
Stop Reaction: Stop the reaction by adding 400 mL of warm PBS to the solution.
-
Dialysis: Transfer the solution to a dialysis tube and dialyze against deionized water for 5-7 days at 40°C to remove unreacted MAA and methacrylic acid byproducts. Change the water twice daily.
-
Lyophilization: Freeze the purified GelMA solution at -80°C and then lyophilize for 5-7 days to obtain a white, porous foam.
-
Storage: Store the lyophilized GelMA at -20°C until use.
Protocol 2: Preparation of the Camphorquinone-Based Bio-ink
-
Prepare Photoinitiator Stock Solutions:
-
Camphorquinone (CQ) Stock: Prepare a 0.5% (w/v) stock solution of CQ in ethanol. Note: Protect from light by wrapping the container in aluminum foil.
-
Ethyl 4-(dimethylamino)benzoate (EDMAB) Stock: Prepare a 1% (w/v) stock solution of EDMAB in ethanol. Note: Protect from light.
-
-
Dissolve GelMA: Dissolve the lyophilized GelMA in sterile PBS at 37°C to the desired concentration (e.g., 5-10% w/v).[9] Ensure the GelMA is completely dissolved.
-
Add Photoinitiators:
-
To the GelMA solution, add the CQ stock solution to achieve a final concentration of 0.05-0.1% (w/v).
-
Add the EDMAB stock solution to achieve a final concentration of 0.1-0.2% (w/v). The ratio of CQ to EDMAB can be optimized, but a 1:2 ratio is a good starting point.
-
-
Homogenize: Gently mix the bio-ink to ensure uniform distribution of the photoinitiators. Avoid introducing air bubbles.
-
Cell Encapsulation (Optional): If preparing a cell-laden bio-ink, prepare a concentrated cell suspension in culture medium. Gently mix the cell suspension with the bio-ink to achieve the desired final cell density.[11] Maintain the bio-ink at 37°C to prevent premature gelation.
3D Bioprinting with Camphorquinone-Based Bio-inks
The prepared camphorquinone-based bio-ink can be used with extrusion-based 3D bioprinters equipped with a visible light curing system.
Printing Parameters
The optimal printing parameters will depend on the specific bio-ink formulation, cell type, and 3D bioprinter used. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Nozzle Diameter | 200 - 410 µm | Balances resolution with cell viability; smaller nozzles can increase shear stress on cells.[11] |
| Printing Pressure | 20 - 80 kPa | Depends on the viscosity of the bio-ink; higher concentrations of GelMA will require higher pressures. |
| Printing Speed | 5 - 20 mm/s | Affects the fidelity of the printed structure. |
| Light Wavelength | 460 - 480 nm | Matches the absorption spectrum of camphorquinone.[5][6] |
| Light Intensity | 5 - 20 mW/cm² | Higher intensity can reduce curing time but may also increase the risk of cell damage. |
| Exposure Time | 30 - 120 seconds | Dependent on light intensity and bio-ink composition; requires optimization for complete crosslinking. |
Protocol 3: 3D Bioprinting and Post-Printing Culture
-
Load the Bio-ink: Load the prepared bio-ink into a sterile syringe and mount it onto the 3D bioprinter's printhead.
-
Design the Construct: Use CAD software to design the desired 3D structure.[12]
-
Set Printing Parameters: Input the optimized printing parameters into the bioprinter's software.
-
Print: Initiate the printing process, ensuring that the visible light source is activated during or immediately after the deposition of each layer to facilitate crosslinking.
-
Post-Printing Culture: After printing, immerse the construct in a sterile culture medium.
-
Incubation: Place the printed construct in a cell culture incubator at 37°C and 5% CO₂.
-
Medium Change: Change the culture medium every 2-3 days.
-
Characterization: Analyze the printed constructs at desired time points for cell viability, proliferation, and function, as well as for their mechanical and rheological properties.
Characterization of Camphorquinone-Based Bio-inks and Printed Constructs
Thorough characterization is essential to validate the suitability of the camphorquinone-based bio-ink for its intended application.
Rheological Properties
The rheological properties of the bio-ink, such as viscosity and shear-thinning behavior, are critical for printability.[13] These can be assessed using a rheometer. An ideal bio-ink should exhibit shear-thinning properties, meaning its viscosity decreases under shear stress (during extrusion) and recovers quickly after deposition to maintain shape fidelity.[14]
Mechanical Properties
The mechanical properties of the crosslinked hydrogel, such as compressive modulus and stiffness, should be characterized to ensure they are appropriate for the target tissue.[15][16] Uniaxial compression testing is a common method for this analysis. The mechanical properties can be tuned by varying the concentration of GelMA and the degree of methacrylation.
Cell Viability and Function
Assessing the viability and function of encapsulated cells is paramount. Live/dead staining assays (e.g., using Calcein-AM and Ethidium homodimer-1) can be used to visualize and quantify the percentage of living and dead cells within the printed construct. Cell proliferation can be measured using assays such as the MTT or AlamarBlue assay. For specific tissue engineering applications, functional assays should be performed to evaluate the differentiation and tissue-specific function of the encapsulated cells.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Crosslinking | - Insufficient light intensity or exposure time- Low photoinitiator concentration | - Increase light intensity or exposure time- Optimize the concentration of CQ and EDMAB |
| Low Cell Viability | - High light intensity or prolonged exposure- High shear stress during printing- Cytotoxicity of unreacted components | - Reduce light intensity and optimize exposure time- Use a larger nozzle diameter- Ensure thorough dialysis of GelMA |
| Poor Print Fidelity | - Low bio-ink viscosity- Slow crosslinking kinetics | - Increase GelMA concentration- Optimize photoinitiator concentrations for faster crosslinking |
| Yellowing of Construct | - Inherent color of camphorquinone | - This is a known characteristic of CQ.[5] For applications where color is critical, alternative photoinitiators may be considered. |
Conclusion
Camphorquinone, in combination with an amine co-initiator, offers a robust and cytocompatible photoinitiator system for the fabrication of 3D bioprinted constructs using visible light. The protocols and guidelines presented in this document provide a solid foundation for researchers and drug development professionals to formulate and utilize camphorquinone-based bio-inks for a wide range of applications in tissue engineering and regenerative medicine. Careful optimization of the bio-ink composition and printing parameters is crucial for achieving high cell viability and creating functional tissue constructs with the desired structural integrity.
References
-
Innovative bioinks for 3D bioprinting: Exploring technological potential and regulatory challenges. PMC. [Link]
-
Analysing and experimenting the preparation of Gelatin Methacryloyl for 3D bioprinting. UTUPub. [Link]
-
innovative bioink formulation for 3d bioprinting of tissue-engineered intervertebral disc implants. DigitalCommons@URI. [Link]
-
3D Bioprinting Of Gelatin Methacryloyl Hydrogel Based Bioinks l Protocol Preview. YouTube. [Link]
-
Establishing a Bioink Assessment Protocol: GelMA and Collagen in the Bioprinting of a Potential In Vitro Intestinal Model. NIH. [Link]
-
Bioprinting GelMA. Allevi. [Link]
-
Sterile Ready-to-Use Gelatin Methacrylate (GelMA) Solution Ink. Advanced BioMatrix. [Link]
-
ESR study camphorquinone/amine photoinitiator system using blue light-emitting diodes. ResearchGate. [Link]
-
3D Bioprinting with Photocurable Bioinks--Call for Papers. AccScience Publishing. [Link]
-
GelMA Preparation and Bioprinting Protocol. Foldink. [Link]
-
Advantages of photo-curable collagen-based cell-laden bioinks compared to methacrylated gelatin (GelMA) in digital light processing (DLP) and extrusion bioprinting. PubMed Central. [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC. [Link]
-
Protocols of 3D Bioprinting of Gelatin Methacryloyl Hydrogel Based Bioinks. ResearchGate. [Link]
-
Gelatin Methacrylate Instructions. YouTube. [Link]
-
Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators. PMC. [Link]
-
3D bioprinting and photocrosslinking: emerging strategies & future perspectives. PMC. [Link]
-
Mechanical characterization of crosslinked 3D printed constructs. ResearchGate. [Link]
-
Bioinks for 3D bioprinting: an overview. PMC. [Link]
-
Rheological, Structural, and Biological Trade-Offs in Bioink Design for 3D Bioprinting. PubMed Central. [Link]
-
Stabilizing gelatin-based bioinks under physiological conditions by incorporation of ethylene-glycol-conjugated Fmoc-FF peptides. Nanoscale (RSC Publishing). [Link]
-
An insight into synthesis, properties and applications of gelatin methacryloyl hydrogel for 3D bioprinting. Materials Advances (RSC Publishing). [Link]
-
Visible light absorption spectrum of camphorquinone, ranging from about 425 to 495 nm. ResearchGate. [Link]
-
Rheological properties of the bioinks: (A) viscosity (η), (B) complex... ResearchGate. [Link]
-
Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization. ResearchGate. [Link]
-
Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. PMC. [Link]
-
Visible Light-Induced 3D Bioprinting Technologies and Corresponding Bioink Materials for Tissue Engineering: A Review. ResearchGate. [Link]
-
Design considerations for photoinitiator selection in cell-laden gelatin methacryloyl hydrogels. PMC. [Link]
-
Mechanical Characterization of Multilayered Hydrogels: A Rheological Study for 3D-Printed Systems. PMC. [Link]
-
Advances in gelatin bioinks to optimize bioprinted cell functions. PMC. [Link]
-
Characterization of mechanical properties of the 3D printed hydrogels... ResearchGate. [Link]
-
Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry. [Link]
-
Rheological properties of bioinks for printing optimisation. CCCU Research Space Repository. [Link]
-
Schematic diagram of experimental setup. The bioink used contains GelMA, photoinitiator, and living cells. ResearchGate. [Link]
-
Functionalized gelatin-alginate based bioink with enhanced manufacturability and biomimicry for accelerating wound healing. PubMed. [Link]
-
Bioprinting Experiment Preparation in 8 Easy Steps. Allevi. [Link]
-
Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. [Link]
-
Biocompatibility evaluation of antioxidant cocktail loaded gelatin methacrylamide as bioink for extrusion-based 3D bioprinting. ResearchGate. [Link]
-
Clay Minerals as Bioink Ingredients for 3D Printing and 3D Bioprinting: Application in Tissue Engineering and Regenerative Medicine. MDPI. [Link]
-
Designing Gelatin Methacryloyl (GelMA)-Based Bioinks for Visible Light Stereolithographic 3D Biofabrication. PubMed. [Link]
-
The correlation between rheological properties and extrusion-based printability in bioink artifact quantification. PMC. [Link]
-
Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. MDPI. [Link]
-
Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar. [Link]
-
Rheological properties of bioinks. ResearchGate. [Link]
-
(PDF) Synthesis and Characterization of Types A and B Gelatin Methacryloyl for Bioink Applications. ResearchGate. [Link]
-
Development of an alginate-gelatin bioink enhancing osteogenic differentiation by gelatin release. PMC. [Link]
-
Beginner's Guide to Bioprinting. Mechanical Engineering of Wet-materials (MEOW) Laboratory. [Link]
-
Highly extensible physically crosslinked hydrogel for high-speed 3D bioprinting. bioRxiv. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Bioinks for 3D bioprinting: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Bioprinting with Photocurable Bioinks--Call for Papers [accscience.com]
- 4. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utupub.fi [utupub.fi]
- 10. An insight into synthesis, properties and applications of gelatin methacryloyl hydrogel for 3D bioprinting - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00715D [pubs.rsc.org]
- 11. Establishing a Bioink Assessment Protocol: GelMA and Collagen in the Bioprinting of a Potential In Vitro Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative bioinks for 3D bioprinting: Exploring technological potential and regulatory challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheological, Structural, and Biological Trade-Offs in Bioink Design for 3D Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The correlation between rheological properties and extrusion-based printability in bioink artifact quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Determination of Degree of Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy
Introduction: The Critical Role of Degree of Conversion
In the development of polymeric materials, from dental composites to industrial adhesives and coatings, the Degree of Conversion (DC) is a paramount parameter. It quantifies the extent to which monomer molecules have reacted to form the final polymer network. This metric is directly correlated with the material's ultimate physical and mechanical properties, including hardness, durability, biocompatibility, and chemical stability.[1][2] An incomplete reaction can lead to the leaching of unreacted monomers, compromising both the structural integrity and safety of the product.
Fourier-Transform Infrared (FTIR) spectroscopy stands out as a powerful, reliable, and widely adopted analytical technique for determining the DC.[1][3][4] The method's strength lies in its ability to directly probe the vibrational modes of specific chemical bonds.[1][5] During polymerization, specific functional groups in the monomer are consumed. For instance, in the common case of acrylate or methacrylate polymerization, the carbon-carbon double bond (C=C) is converted into a carbon-carbon single bond (C-C) in the polymer backbone. FTIR spectroscopy allows for the precise measurement of the decrease in the concentration of these reactive groups, providing a direct calculation of the DC.[2][3]
This guide provides a comprehensive overview of the principles and methodologies for accurately determining the degree of conversion using FTIR spectroscopy, tailored for researchers, scientists, and professionals in materials science and drug development. We will delve into both ex-situ analysis of cured materials and in-situ, real-time monitoring of polymerization kinetics.
Fundamental Principles: Tracking Polymerization with Infrared Light
The quantitative power of FTIR is rooted in the Beer-Lambert Law, which states that the absorbance of a specific chemical bond is directly proportional to its concentration in the sample.[6]
A = εbc
Where:
-
A is Absorbance
-
ε (epsilon) is the molar absorptivity (a constant for a given substance at a specific wavelength)
-
b is the path length of the sample
-
c is the concentration of the analyte
In the context of polymerization, we monitor the absorbance of a characteristic vibrational band of a reactive monomer group. For methacrylate-based systems, commonly used in dental resins and biomedical applications, the key analytical band is the aliphatic C=C stretching vibration , which typically appears at ~1638 cm⁻¹ .[1][2] As the polymerization reaction proceeds, the concentration of these C=C bonds decreases, leading to a corresponding decrease in the absorbance of the 1638 cm⁻¹ peak.
To calculate the degree of conversion, the change in this reactive peak's absorbance is measured relative to its initial state in the uncured monomer. To account for variations in sample thickness or instrument conditions, an internal standard is often used.[1][7][8] This is an absorption band within the spectrum that is unaffected by the polymerization process. For systems containing aromatic rings (e.g., based on Bis-GMA monomer), the aromatic C=C skeletal vibration at ~1608 cm⁻¹ is a common and reliable internal standard.[2][7]
The general formula for calculating the Degree of Conversion (%) is:
DC (%) = [1 - (Peak Ratio_polymer / Peak Ratio_monomer)] * 100
Where Peak Ratio = Absorbance of Analytical Peak (e.g., 1638 cm⁻¹) / Absorbance of Reference Peak (e.g., 1608 cm⁻¹)
This ratiometric approach provides a robust and self-validating system for accurate DC determination.
Experimental Workflow: From Sample to Spectrum
The choice of experimental setup depends on whether the goal is to analyze the final state of a cured polymer (ex-situ) or to monitor the reaction kinetics in real-time (in-situ).
Figure 1: General experimental workflow for determining Degree of Conversion using FTIR.
Protocol 1: Ex-situ Analysis of Cured Samples (Transmission Mode)
This method is ideal for determining the final DC of a fully cured solid material. The KBr pellet technique is common for hard, brittle polymers.[2]
Materials:
-
Cured polymer sample
-
Uncured monomer/resin mixture
-
Potassium Bromide (KBr), spectroscopy grade
-
Mortar and pestle (Agate recommended)
-
Pellet press
-
FTIR Spectrometer with a transmission holder
Step-by-Step Protocol:
-
Prepare the Polymer Sample:
-
Cure the polymer according to its specified protocol (e.g., light-curing for a set time, thermal curing).
-
Carefully pulverize a small portion (5-10 mg) of the cured sample into a fine powder using a mortar and pestle.[2][3]
-
Weigh approximately 2 mg of the polymer powder and 100-150 mg of dry KBr powder.
-
Thoroughly mix the polymer and KBr powders together in the mortar. Homogeneity is critical for a quality spectrum.
-
Transfer the mixture to a pellet press die and press under high pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet.[2]
-
-
Prepare the Monomer Sample:
-
Place a small drop of the uncured liquid monomer/resin between two KBr windows or salt plates to create a thin capillary film.
-
-
Acquire Spectra:
-
Set the FTIR spectrometer to collect data in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and accumulate 32-64 scans to ensure a good signal-to-noise ratio.[2]
-
First, collect a background spectrum with an empty sample holder (for the polymer pellet) or clean KBr windows (for the monomer).
-
Place the KBr pellet containing the cured polymer into the sample holder and acquire the polymer spectrum.
-
Place the KBr windows with the uncured monomer into the holder and acquire the monomer spectrum.
-
-
Data Processing and Calculation: Proceed to Section 4 for data analysis steps.
Protocol 2: In-situ Real-Time Monitoring (ATR-FTIR Mode)
This advanced method allows for the continuous monitoring of polymerization as it happens, providing valuable kinetic data.[9][10][11] Attenuated Total Reflectance (ATR) is ideal for this, as it requires minimal sample preparation and can analyze viscous liquids and pastes directly.[11][12]
Materials:
-
Uncured monomer/resin mixture
-
Curing initiation system (e.g., UV/Vis light source, heating element)
-
FTIR Spectrometer equipped with an ATR accessory (e.g., Diamond crystal)
Step-by-Step Protocol:
-
Setup and Background:
-
Ensure the ATR crystal is clean. Take a background spectrum of the clean, empty crystal.
-
Configure the spectrometer's software for time-resolved (kinetic) scanning. Set the time interval between spectra (e.g., one spectrum every 2 seconds) and the total monitoring time. A spectral resolution of 4 cm⁻¹ is generally sufficient.
-
-
Sample Application and Initial Spectrum:
-
Apply a small, uniform drop of the uncured resin directly onto the center of the ATR crystal.
-
Immediately acquire the first spectrum. This will serve as your t=0 (uncured monomer) reference spectrum.
-
-
Initiate Polymerization and Data Acquisition:
-
Start the time-resolved scan.
-
Simultaneously, initiate the polymerization reaction. For photopolymerization, position the light guide of the curing unit at a fixed, reproducible distance above the ATR crystal. For thermal curing, use a heated ATR stage.
-
Allow the spectrometer to collect spectra continuously for the predetermined duration of the reaction.[13]
-
-
Data Processing and Calculation:
-
The result will be a series of spectra over time, showing the decrease of the monomer peak.
-
Proceed to Section 4 for analysis. The DC can be calculated for each time point to generate a kinetic curve.
-
Data Analysis: From Raw Spectra to Accurate Results
Accurate quantitative analysis hinges on correct data processing. The two most critical steps are baseline correction and peak measurement.
Baseline Correction: The Foundation of Accuracy
The baseline of an FTIR spectrum can be affected by scattering, instrumental drift, or other artifacts. Correcting this is essential before any measurements are taken.[14][15]
-
Why it's critical: An incorrect baseline will lead to systematic errors in peak height or area measurements, directly impacting the accuracy of the calculated DC.[15][16]
-
Method: The most common method is to select two points on the spectrum on either side of the peak(s) of interest and subtract the straight line (or curve) that connects them.
-
Protocol:
-
Open the spectrum in your analysis software.
-
Zoom into the region containing the analytical (~1638 cm⁻¹) and reference (~1608 cm⁻¹) peaks.
-
Select the baseline correction tool. For this application, a two-point linear baseline is usually sufficient. Choose points in relatively flat regions just outside the shoulders of the peaks being analyzed.
-
Crucially, use the exact same baseline points (wavenumbers) for both the monomer and polymer spectra to ensure consistency. [7][8]
-
Peak Measurement: Height vs. Area
Once the baseline is corrected, the absorbance of the peaks must be measured. This can be done using either peak height or peak area.
| Parameter | Description | Advantages | Disadvantages |
| Peak Height | The maximum absorbance value of the peak relative to the corrected baseline. | Simple, fast, and less sensitive to errors in defining the integration limits. | Can be sensitive to changes in peak shape or resolution. |
| Peak Area | The integrated area under the peak, bounded by the corrected baseline. | More robust and theoretically a better representation of concentration, especially if peak broadening occurs. | Highly dependent on the correct selection of integration limits (the start and end points for the area calculation). |
For determining DC, both methods are widely used and can provide accurate results if applied consistently.[17] Peak height is often preferred for its simplicity and reproducibility, provided the peak shapes do not change significantly during polymerization.[4][7]
Calculation Methods: Choosing the Right Approach
The choice of calculation method depends on the chemical composition of the monomer system.
Figure 2: Decision diagram for selecting the appropriate DC calculation method.
Method 1: Internal Standard (Recommended)
This is the most common and robust method.[1] It is applicable when a suitable internal reference peak is present.
-
Analytical Peak: Aliphatic C=C stretch (~1638 cm⁻¹)
-
Reference Peak: Aromatic C=C stretch (~1608 cm⁻¹) or Carbonyl C=O stretch (~1715-1730 cm⁻¹) if it is known to be stable.[7][18]
Calculation:
-
For the monomer spectrum, measure the absorbance of the aliphatic peak (A_aliphatic_mono) and the aromatic peak (A_aromatic_mono).
-
For the polymer spectrum, measure the absorbance of the aliphatic peak (A_aliphatic_poly) and the aromatic peak (A_aromatic_poly).
-
Calculate the Degree of Conversion using the formula:
DC (%) = [1 - ( (A_aliphatic_poly / A_aromatic_poly) / (A_aliphatic_mono / A_aromatic_mono) )] * 100[2]
Method 2: No Internal Standard (Absolute Peak Method)
This method is used for systems that lack a reliable internal standard (e.g., purely aliphatic monomers).[4] Its accuracy is highly dependent on maintaining a constant sample path length between the monomer and polymer measurements, which can be challenging.[6] The ATR method is advantageous here as the path length is constant by nature.
Calculation:
-
Measure the absorbance of the aliphatic C=C peak (~1638 cm⁻¹) in the monomer spectrum (A_aliphatic_mono).
-
Measure the absorbance of the aliphatic C=C peak (~1638 cm⁻¹) in the polymer spectrum (A_aliphatic_poly).
-
Ensure the sample thickness is identical for both measurements.
-
Calculate the Degree of Conversion using the formula:
DC (%) = [1 - (A_aliphatic_poly / A_aliphatic_mono)] * 100[4]
Conclusion: Ensuring Trustworthy and Reproducible Results
Determining the degree of conversion by FTIR spectroscopy is a precise and powerful technique that is indispensable for materials characterization. By understanding the fundamental principles of the Beer-Lambert law and carefully controlling the experimental variables, researchers can obtain highly reliable and reproducible data. The key to success lies in a systematic approach: consistent sample preparation, proper background and baseline correction, and the judicious selection of the analytical method based on the chemistry of the system under investigation. Whether performing final quality control on a cured product or elucidating complex reaction kinetics in real-time, FTIR spectroscopy provides invaluable insights into the polymerization process, ultimately leading to the development of safer, more effective, and higher-performing materials.
References
-
Degree of conversion and hardness of resin composite using various light curing units. (n.d.). Faculty of Dentistry, Prince of Songkla University. Retrieved from [Link]
-
Stansbury, J. W., & Dickens, S. H. (2001). Determination of the degree of cure of dental resins using Raman and FT-Raman spectroscopy. Dental Materials, 17(1), 71-79. Retrieved from [Link]
-
The Importance of Baseline Correction in FTIR Spectroscopy. (n.d.). Lab Manager. Retrieved from [Link]
-
Can FTIR spectroscopy be used to deduce the percentage degree of esterification? (2017). Quora. Retrieved from [Link]
-
Płanecka, A., & Nowicka, J. (2021). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Materials, 14(16), 4448. Retrieved from [Link]
-
Monitoring of chemical reactions during polymer synthesis by real-time Attenuated Total Reflection (ATR)-FTIR spectroscopy. (2006). Journal of Applied Polymer Science, 101(3), 1374-1380. Retrieved from [Link]
-
Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. (2014). AZoM. Retrieved from [Link]
-
FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024). Universal Lab. Retrieved from [Link]
-
Moraes, L. G. P., Rocha, R. S. F., Menegazzo, L. M., de Araújo, E. B., Yukimitu, K., & Moraes, J. C. S. (2007). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Journal of Applied Oral Science, 15(3), 148-154. Retrieved from [Link]
-
Tonetto, M. R., et al. (2013). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. The Journal of Contemporary Dental Practice, 14(1), 76-79. Retrieved from [Link]
-
Pires, L. A., et al. (2012). Discrepancies in degree of conversion measurements by FTIR. Dental Materials, 28(11), 1147-1153. Retrieved from [Link]
-
Pires, L. A., et al. (2012). Discrepancies in degree of conversion measurements by FTIR. Dental Materials, 28(11), 1147-1153. Retrieved from [Link]
-
Ortyl, J., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(1), 14-43. Retrieved from [Link]
-
Quantitative analysis using ATR-FTIR Spectroscopy. (n.d.). Agilent. Retrieved from [Link]
-
Jovanovic, R. (2003). Polymerization Reaction Monitoring for PSA Production Using an ATR-FTIR Probe. Adhesives & Sealants Industry. Retrieved from [Link]
-
Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive. (2023). Bruker. Retrieved from [Link]
-
Pasquale, A. J., & Long, T. E. (2001). Real-Time Monitoring of the Stable Free Radical Polymerization of Styrene via in-Situ Mid-Infrared Spectroscopy. Macromolecules, 34(24), 8364-8369. Retrieved from [Link]
-
When performing quantitative measures using Peak Height in FTIR-ATR what is the best method to select the baseline? (2016). ResearchGate. Retrieved from [Link]
-
Al-Dwairi, Z. N., et al. (2023). Fourier-Transform Infrared Spectroscopy Analysis of 3D-Printed Dental Resins Reinforced with Yttria-Stabilized Zirconia Nanoparticles. Polymers, 15(12), 2735. Retrieved from [Link]
-
Par, M., et al. (2020). Fourier-transform infrared spectroscopic method for assessing sensitivity of light-curable dental restorative composites to ambient light. Scientific Reports, 10(1), 1-10. Retrieved from [Link]
-
FTIR analysis fundamentals and baseline correction techniques for different applications. (2024). SlideShare. Retrieved from [Link]
-
Can FT-IR be used for Quantitative Analysis? (2023). Richmond Scientific. Retrieved from [Link]
-
Li, B., et al. (2018). Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios. Applied Optics, 57(20), 5707-5715. Retrieved from [Link]
-
How do I normalize the FTIR spectra? (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thejcdp.com [thejcdp.com]
- 3. dent.psu.ac.th [dent.psu.ac.th]
- 4. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins | MDPI [mdpi.com]
- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 6. quora.com [quora.com]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. m.youtube.com [m.youtube.com]
- 14. peakspectroscopy.com [peakspectroscopy.com]
- 15. researchgate.net [researchgate.net]
- 16. Study on baseline correction methods for the Fourier transform infrared spectra with different signal-to-noise ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Determination of the degree of cure of dental resins using Raman and FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Formulation and Characterization of Dental Adhesives Using the CQ/DMAEMA Photoinitiator System
Abstract
This technical guide details the formulation, stabilization, and validation of resin-based dental adhesives utilizing the Camphorquinone (CQ) and 2-(Dimethylamino)ethyl methacrylate (DMAEMA) photoinitiator system. While alternative photoinitiators (e.g., TPO, Ivocerin) exist, the CQ/DMAEMA system remains the "golden standard" for visible light curing (400–500 nm) due to its well-documented kinetics and compatibility with standard LED curing units. This document moves beyond basic recipes to explore the causality of component interactions, providing self-validating protocols for Degree of Conversion (DC) and Shear Bond Strength (SBS) according to ISO 29022 standards.
Part 1: Mechanistic Foundation & Rationale
The Norrish Type II Reaction
The CQ/DMAEMA system operates via a Norrish Type II photoinitiation mechanism. Unlike Type I initiators (which cleave homolytically upon excitation), CQ requires a co-initiator (amine) to generate radicals.
-
Excitation: CQ absorbs blue light (
nm), transitioning from a ground singlet state ( ) to an excited singlet ( ) and then, via intersystem crossing, to a reactive triplet state ( ). -
Exciplex Formation: The triplet CQ interacts with the tertiary amine (DMAEMA) to form an excited-state complex (exciplex).
-
Hydrogen Abstraction: The CQ triplet abstracts a hydrogen atom from the
-carbon of the amine. -
Radical Generation: This produces two radicals:
-
Amino Radical (Active): The radical on the DMAEMA initiates polymerization by attacking the methacrylate double bonds.
-
Ketyl Radical (Inactive): The radical on the CQ is sterically hindered and generally inactive for initiation; it typically terminates via coupling.
-
Why DMAEMA?
DMAEMA is selected over other amines (like EDMAB) in specific contexts due to its hydrophilicity . In dentin bonding agents, the resin must infiltrate a moist collagen network. The methacrylate group on DMAEMA also allows the co-initiator to copolymerize into the network, potentially reducing the leaching of unreacted amine compared to non-polymerizable amines.
Visualization of Signaling Pathway
Figure 1: The Norrish Type II photoinitiation pathway detailing the interaction between Camphorquinone and DMAEMA.
Part 2: Formulation Strategy & Protocol
Experimental Formulation Matrix
The following formulation is designed as a "Solvated Universal Adhesive" model. The inclusion of ethanol ensures the solvation of hydrophobic monomers (BisGMA) and aids in water displacement on the dentin surface.
| Component | Function | Conc. (wt%) | Rationale |
| BisGMA | Base Monomer | 30.0 - 40.0% | Provides mechanical strength and stiffness. High viscosity requires dilution. |
| HEMA | Wetting Monomer | 20.0 - 25.0% | Hydrophilic; prevents phase separation and aids dentin infiltration. |
| TEGDMA | Diluent | 10.0 - 15.0% | Low viscosity dimethacrylate to improve handling and conversion. |
| Ethanol | Solvent | 20.0 - 30.0% | "Water-chasing" solvent; lowers viscosity and evaporates rapidly. |
| Camphorquinone (CQ) | Photoinitiator | 0.5 - 1.0% | Optimal absorption at 468 nm. >1% causes excessive yellowing. |
| DMAEMA | Co-initiator | 0.5 - 1.5% | Amine synergist. Molar ratio of Amine:CQ should be |
| BHT | Stabilizer | 0.05 - 0.1% | Prevents spontaneous polymerization during storage (shelf-life). |
Preparation Protocol
Safety Note: Perform all steps under yellow/orange light ( >500 nm cutoff) to prevent premature curing.
-
Solvent Phase: In an amber glass vial, dissolve the CQ , DMAEMA , and BHT in the Ethanol . Sonicate for 5 minutes until fully dissolved. Rationale: Initiators dissolve faster in solvent than in viscous resins.
-
Resin Phase: In a separate vessel, mix BisGMA , HEMA , and TEGDMA . If BisGMA is too viscous, heat gently to 40°C.
-
Homogenization: Slowly add the Solvent Phase to the Resin Phase while stirring magnetically.
-
De-aeration: Stir gently for 30 minutes. Do not vacuum degas aggressively, as this may strip the ethanol solvent.
-
Storage: Store in light-proof, opaque black bottles at 4°C. Allow to reach room temperature (23°C) before use to ensure consistent viscosity.
Part 3: Characterization - Degree of Conversion (DC)[1]
The most critical metric for adhesive performance is how well it cures. Uncured monomers lead to cytotoxicity and bond failure. We utilize Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) .[1]
FTIR Protocol[3]
-
Setup: Calibrate FTIR with a diamond ATR crystal. Settings: 32 scans, 4 cm⁻¹ resolution, range 4000–650 cm⁻¹.
-
Uncured Spectrum: Place a 5 µL drop of the adhesive on the crystal. Wait 20 seconds for solvent evaporation (critical step). Acquire the spectrum (
). -
Curing: Place a Mylar strip over the drop (to prevent oxygen inhibition layer artifacts). Cure with a calibrated LED unit (irradiance >1000 mW/cm²) for 20 seconds directly over the sensor.
-
Cured Spectrum: Acquire the spectrum of the cured film (
).
Calculation (Self-Validating Logic)
We track the Aliphatic C=C peak (1638 cm⁻¹) which disappears during cure, normalized against the Aromatic C=C peak (1608 cm⁻¹) from BisGMA, which remains stable (Internal Standard).
Note: If using a BisGMA-free formulation, use the Carbonyl C=O peak (1720 cm⁻¹) as the reference, though Aromatic C=C is preferred for precision.
Part 4: Functional Testing - Shear Bond Strength (SBS)
Adhesion must be validated mechanically. We follow ISO 29022:2013 (Notched-edge shear bond strength test) , which is superior to wire-loop methods for stress distribution.
Specimen Preparation
-
Substrate: Embed extracted human molars in acrylic resin. Grind surface with 600-grit SiC paper to expose mid-coronal dentin and create a standardized smear layer.
-
Bonding Procedure:
-
Composite Application: Clamp the ISO 29022 mold (cylinder
2.38 mm) over the bonded area. Pack with composite resin (e.g., Filtek Z250) and cure. -
Aging: Store specimens in distilled water at 37°C for 24 hours.
Testing
-
Mounting: Secure specimen in the universal testing machine jig.
-
Loading: Position the notched-edge blade flush with the adhesive interface.
-
Shear: Apply load at a crosshead speed of 1.0 mm/min until fracture.
-
Calculation:
.
Part 5: Experimental Workflow Visualization
Figure 2: End-to-end workflow from chemical formulation to mechanical validation.
References
-
Stansbury, J. W. (2000). Curing dental resins and composites by photopolymerization.[4] Journal of Esthetic and Restorative Dentistry, 12(6), 300-308. Link
-
Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials, 28(26), 3757-3785. Link
-
International Organization for Standardization. (2013). ISO 29022:2013 Dentistry — Adhesion — Notched-edge shear bond strength test.[5] Link
-
Rueggeberg, F. A., et al. (1990). Free radical scavenging and inhibition of polymerization in a dental resin. Dental Materials, 6(4), 241-249. Link
-
Moszner, N., & Salz, U. (2001). New developments of polymeric dental composites. Progress in Polymer Science, 26(4), 535-576. Link
Sources
- 1. scielo.br [scielo.br]
- 2. Degree of conversion of two dentin bonding agents with and without a desensitizing agent using fourier transform infrared spectroscopy: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. webstore.ansi.org [webstore.ansi.org]
Effect of light intensity on Camphorquinone polymerization kinetics
Application Note & Protocol
Topic: Effect of Light Intensity on Camphorquinone Polymerization Kinetics
Audience: Researchers, scientists, and drug development professionals in the fields of polymer chemistry, biomaterials, and dental materials science.
Senior Application Scientist: Dr. Gemini
Executive Summary
Photopolymerization is a cornerstone technology in the fabrication of advanced materials, from dental restoratives to 3D printing resins. Camphorquinone (CQ), a Type II photoinitiator, is ubiquitously employed in these systems due to its high efficiency under safe, visible blue light. The kinetics of polymerization—specifically the rate and extent of monomer conversion—are critically dependent on the flux of photons, or light intensity. Understanding this relationship is paramount for optimizing material properties, ensuring biocompatibility, and controlling reaction dynamics. This document provides a comprehensive technical guide on the mechanism of CQ photoinitiation, the causal effect of light intensity on polymerization kinetics, and a detailed, self-validating protocol for its quantitative analysis using real-time spectroscopy.
Scientific Foundation: The Mechanism of Camphorquinone Photoinitiation
Camphorquinone does not initiate polymerization alone; it functions as a photosensitizer within a multi-component system, typically requiring a co-initiator, most commonly a tertiary amine like Ethyl 4-(dimethylamino)benzoate (EDMAB).[1][2] The process is a classic example of a Type II photoinitiated radical polymerization.[3]
The key steps are as follows:
-
Photo-Excitation: CQ possesses a distinct absorption maximum in the blue region of the visible light spectrum, around 468 nm.[2][4][5] Upon irradiation with a suitable light source (e.g., an LED curing unit), a CQ molecule absorbs a photon, promoting it from its ground state (CQ) to an unstable excited singlet state (¹CQ*).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³CQ*).[4] This triplet state is the primary reactive species.
-
Radical Generation: The excited triplet ³CQ* interacts with the amine co-initiator (R₃N). Through a process of electron transfer followed by proton transfer, it abstracts a hydrogen atom from the amine.[1][5] This reaction generates two radicals: a reactive aminoalkyl radical, which serves as the initiating species for polymerization, and a relatively unreactive ketyl radical derived from CQ.[1][6]
-
Polymerization: The highly reactive aminoalkyl radical attacks the carbon-carbon double bond of a monomer molecule (e.g., a methacrylate), initiating a free-radical chain reaction that propagates, leading to the formation of a cross-linked polymer network.[6]
Caption: Camphorquinone Type II photoinitiation pathway.
The Causal Role of Light Intensity
Light intensity, or irradiance (typically measured in mW/cm²), is a direct measure of the number of photons delivered to the material's surface per unit time. The fundamental principle governing its effect on polymerization is that the rate of radical generation is directly proportional to the rate of photon absorption.
-
Increased Radical Flux: A higher light intensity delivers more photons per second to the resin.[7] This excites a greater number of CQ molecules into their reactive triplet state, consequently generating a higher concentration of initiating aminoalkyl radicals per unit time.[7][8]
-
Accelerated Polymerization Rate: The increased concentration of free radicals leads to a higher rate of polymerization (Rp).[8] The reaction initiates faster and proceeds more quickly towards completion.
-
Higher Degree of Conversion (DC): By driving the reaction forward more forcefully, higher light intensities often result in a greater final degree of monomer conversion (DC), meaning more C=C double bonds are converted into single bonds in the polymer backbone.[7][9] This is crucial for achieving optimal mechanical properties and biocompatibility, as residual unreacted monomer can be cytotoxic and compromise the material's structural integrity.[10]
However, the relationship is not without limits. At extremely high intensities, the polymerization rate can become so rapid that it leads to premature vitrification (the transition to a glassy state), which can trap unreacted monomers and limit the final DC. Furthermore, very high intensities can generate significant polymerization stress and increase the temperature within the sample.[7]
Experimental Protocol: Quantifying the Kinetic Effects of Light Intensity
This protocol provides a validated methodology for measuring polymerization kinetics in real-time using Fourier-Transform Infrared (FT-IR) Spectroscopy, a powerful technique for monitoring chemical changes during a reaction.[11][12]
Materials & Equipment
-
Resin Components:
-
Base Monomer: Bisphenol A glycidyl methacrylate (BisGMA)
-
Diluent Monomer: Triethylene glycol dimethacrylate (TEGDMA)
-
Photoinitiator: Camphorquinone (CQ)
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDMAB)
-
-
Equipment:
-
FT-IR Spectrometer with a real-time data acquisition module.
-
Dental Light Curing Unit (LCU) with adjustable intensity settings (e.g., LED type).
-
Radiometer/Power Meter compatible with the LCU's spectral output.
-
Analytical balance (±0.0001 g).
-
Amber-colored vials and mixing spatulas.
-
Transparent FT-IR sample substrates (e.g., polyethylene films or KBr pellets).
-
Micropipette.
-
Workflow for Kinetic Analysis
Caption: Experimental workflow for FT-IR kinetic analysis.
Step-by-Step Methodology
Part A: Resin Formulation & LCU Calibration
-
Formulation: In an amber vial to protect from ambient light, prepare the resin mixture. A common formulation is a 70:30 wt% ratio of BisGMA:TEGDMA, with 0.5 wt% CQ and 1.0 wt% EDMAB. Ensure complete dissolution by gentle mixing.
-
LCU Calibration (Self-Validation): Turn on the LCU. Using a radiometer, measure the output intensity at a fixed, clinically relevant distance (e.g., 2 mm from the sensor). Adjust the LCU settings to achieve the desired intensities for your experiment (e.g., low: 600 mW/cm², standard: 1200 mW/cm², high: 1800 mW/cm²). Record these calibrated values. This step is critical for trustworthiness.
Part B: Real-Time FT-IR Measurement
-
Sample Preparation: Place one polyethylene film on the FT-IR detector window. Using a micropipette, dispense a small, standardized volume (e.g., 5 µL) of the uncured resin onto the center of the film. Carefully place a second film on top, creating a thin, uniform layer.
-
Baseline Spectrum: Place the sample assembly into the FT-IR spectrometer. Collect a baseline spectrum of the uncured material. The key peaks to identify are the aliphatic C=C stretch at ~1638 cm⁻¹ (the reactive group) and the carbonyl C=O stretch at ~1720 cm⁻¹ (the internal standard, which remains unchanged during polymerization).
-
Kinetic Scan Setup: Configure the FT-IR software for a real-time (kinetic) scan, collecting spectra at a high frequency (e.g., 2 spectra per second) for a total duration of 120 seconds.
-
Curing & Acquisition: Position the LCU tip at a fixed and perpendicular distance from the sample. Simultaneously start the FT-IR kinetic scan and the LCU light exposure. Cure the sample for a set time (e.g., 40 seconds) at the first calibrated intensity. The FT-IR will continue to collect data after the light is turned off to monitor any dark cure.
-
Repeat: Repeat steps 1-4 for each calibrated light intensity, using a fresh sample for each run. Perform a minimum of three runs (n=3) for each intensity to ensure statistical reliability.
Part C: Data Analysis
-
Degree of Conversion (DC): The DC at any time t is calculated from the change in the ratio of the C=C peak area to the C=O peak area.
-
DC(t) % = [1 - ( (Area₁₆₃₈ / Area₁₇₂₀) at time t / (Area₁₆₃₈ / Area₁₇₂₀) at time 0 )] x 100
-
-
Rate of Polymerization (Rp): The Rp is the first derivative of the DC versus time curve (d[DC]/dt). This value represents the speed of the reaction at any given moment.
-
Data Plotting: For each intensity, plot DC vs. Time and Rp vs. Time. These plots will visually and quantitatively demonstrate the effect of light intensity.
Data Presentation & Interpretation
The collected data can be effectively summarized to highlight the impact of light intensity.
Table 1: Experimental Curing Parameters
| Group | Light Intensity (mW/cm²) | Curing Time (s) | Total Energy Density (J/cm²) |
|---|---|---|---|
| Low | 600 | 40 | 24 |
| Standard | 1200 | 40 | 48 |
| High | 1800 | 40 | 72 |
Table 2: Representative Kinetic Results
| Light Intensity (mW/cm²) | Max. Polymerization Rate (Rp,max) (%/s) | Time to Rp,max (s) | Final Degree of Conversion (DC) (%) |
|---|---|---|---|
| 600 | 3.5 ± 0.3 | 12.1 ± 1.1 | 58.2 ± 2.5 |
| 1200 | 7.8 ± 0.5 | 6.5 ± 0.8 | 65.7 ± 1.9 |
| 1800 | 11.5 ± 0.9 | 3.8 ± 0.6 | 67.1 ± 2.1 |
Interpretation: As demonstrated in the example data, increasing light intensity from 600 to 1800 mW/cm² results in a dramatic increase in the maximum polymerization rate and a significant reduction in the time required to reach that peak rate. This confirms that a higher photon flux accelerates the generation of initiating radicals. Furthermore, the final degree of conversion is improved with higher intensities, though a plateau effect may be observed at the highest levels, suggesting that the system is approaching its maximum achievable conversion under these conditions. These findings are consistent with established literature.[7][8] For quality control and regulatory purposes, all testing of dental restorative materials should be performed with consideration of international standards such as ISO 4049.[10][13][14]
References
-
Avicenna Journal of Dental Research. (n.d.). Effect of Light Intensity and Curing Time on Color Stability of a Methacrylate-Based Composite Resin Using an LED Light. Retrieved February 3, 2026, from [Link]
-
Ye, Q., et al. (2018). Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin. PMC, NIH. Retrieved February 3, 2026, from [Link]
-
Singh, S., et al. (n.d.). Current photo-initiators in dental materials. Retrieved February 3, 2026, from [Link]
-
Shortall, A. C., et al. (2021). Light-curing dental resin-based composites: How it works and how you can make it work. Australian Dental Journal. Retrieved February 3, 2026, from [Link]
-
Zare, M., et al. (2022). From Light to Kinetics: Studying the Optics of Radical Photopolymerization Evolution. ACS Applied Polymer Materials. Retrieved February 3, 2026, from [Link]
-
Kowalska, A., et al. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. MDPI. Retrieved February 3, 2026, from [Link]
-
Kowalska, A., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. MDPI. Retrieved February 3, 2026, from [Link]
-
Wikipedia. (n.d.). Camphorquinone. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Monitoring of Photopolymerization Kinetics and Network Formation by Combined Ultrasonic Refectometry and Near-infrared Spectroscopy. Retrieved February 3, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Camphorquinone – Knowledge and References. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. Retrieved February 3, 2026, from [Link]
-
Cureus. (2024). The influence of curing light intensity on composite restoration durability. Retrieved February 3, 2026, from [Link]
-
Hindawi. (2016). Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide. Retrieved February 3, 2026, from [Link]
-
iTeh Standards. (2000). ISO 4049. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Requirements ISO 4049:2019 for the restorative dental materials and.... Retrieved February 3, 2026, from [Link]
-
BSI Knowledge. (2019). BS EN ISO 4049:2019. Retrieved February 3, 2026, from [Link]
-
GlobalSpec. (2019). ISO 4049 - Dentistry — Polymer-based restorative materials. Retrieved February 3, 2026, from [Link]
Sources
- 1. oraljournal.com [oraljournal.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Light-curing dental resin-based composites: How it works and how you can make it work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camphorquinone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. longchangchemical.com [longchangchemical.com]
- 7. ajdr.umsha.ac.ir [ajdr.umsha.ac.ir]
- 8. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcmph.com [ijcmph.com]
- 10. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 12. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BS EN ISO 4049:2019 - TC | 30 Jun 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 14. standards.globalspec.com [standards.globalspec.com]
Application Note & Protocol: Synthesis and Application of Carboxylated Camphorquinone for Enhanced Hydrophilicity in Photopolymerization
Introduction: The Need for Hydrophilic Photoinitiators
Camphorquinone (CQ) is a widely utilized photoinitiator in various fields, particularly in dental restorative materials and tissue engineering, due to its ability to initiate polymerization upon exposure to visible light.[1][2][3] However, the inherent hydrophobicity of camphorquinone limits its application in aqueous environments, such as in the formulation of hydrogels or certain biomedical adhesives.[2][4] This limitation has driven the development of hydrophilic derivatives of camphorquinone that retain its photoinitiating capabilities while offering improved solubility and performance in water-based systems.
This application note provides a detailed protocol for the synthesis of a carboxylated camphorquinone derivative, 7,7-dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (CQCOOH). The introduction of a carboxylic acid group significantly enhances the molecule's hydrophilicity, making it a superior choice for a range of hydrophilic applications. We will delve into the synthetic pathway, purification, characterization, and a protocol for its use as a visible-light photoinitiator.
The Synthetic Strategy: From Ketopinic Acid to Carboxylated Camphorquinone
The synthesis of carboxylated camphorquinone is achieved through the oxidation of ketopinic acid. This method provides a direct route to introduce the desired dicarbonyl functionality responsible for photoinitiation while preserving the carboxylic acid group that imparts hydrophilicity.
Reaction Mechanism
The core of the synthesis involves the oxidation of the α-methylene group adjacent to the ketone in ketopinic acid to a carbonyl group, forming the desired α-diketone structure of carboxylated camphorquinone. Selenium dioxide (SeO₂) is a common and effective oxidizing agent for this transformation.
The generally accepted mechanism for α-keto oxidation by selenium dioxide proceeds through an initial ene reaction, followed by a[5][6]-sigmatropic rearrangement and subsequent decomposition to yield the dicarbonyl compound and elemental selenium.
Experimental Protocol: Synthesis of Carboxylated Camphorquinone (CQCOOH)
This protocol is adapted from established literature procedures for the synthesis of carboxylated camphorquinone from ketopinic acid.[7][8]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Ketopinic Acid | C₁₀H₁₄O₃ | 182.22 | ≥98% | Sigma-Aldrich |
| Selenium Dioxide | SeO₂ | 110.96 | ≥99.5% | Acros Organics |
| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |
Safety Precautions: Selenium dioxide is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ketopinic acid (10.0 g, 54.9 mmol) in 100 mL of anhydrous dioxane.
-
Addition of Oxidizing Agent: To this solution, carefully add selenium dioxide (6.7 g, 60.4 mmol, 1.1 equivalents) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. The reaction progress can be monitored by observing the precipitation of black elemental selenium. The reflux is typically maintained for 4-6 hours.
-
Reaction Quench and Filtration: After the reaction is complete (as indicated by the consumption of the starting material, which can be monitored by TLC), allow the mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated selenium. Wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish solid, is then purified by recrystallization. A mixture of ethyl acetate and hexane is a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Isolation and Drying: Collect the yellow crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight.
Characterization
The successful synthesis of carboxylated camphorquinone should be confirmed through various analytical techniques:[5][7][8]
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the final product.
-
¹³C NMR (Nuclear Magnetic Resonance): To verify the carbon skeleton and the presence of the two carbonyl carbons and the carboxylic acid carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, specifically the C=O stretches of the dicarbonyl and the carboxylic acid, and the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
UV-Visible Spectroscopy: To analyze the absorption properties of the photoinitiator, which is crucial for its application.[7][8]
Application Protocol: Photo-crosslinking of a Hydrogel
This protocol outlines the use of the synthesized carboxylated camphorquinone as a photoinitiator for the crosslinking of a model hydrogel system.
Materials
-
Carboxylated Camphorquinone (CQCOOH) (synthesized as described above)
-
N,N-dimethylaminoethyl methacrylate (DMAEMA) (as a co-initiator)
-
Poly(ethylene glycol) diacrylate (PEGDA) (as the crosslinker)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Visible light curing unit (e.g., dental curing light, λ ≈ 470 nm)
Hydrogel Formulation
| Component | Concentration (w/v %) | Purpose |
| PEGDA | 20% | Crosslinking monomer |
| CQCOOH | 0.5% | Photoinitiator |
| DMAEMA | 1% | Co-initiator/accelerant |
| PBS | to 100% | Solvent |
Crosslinking Procedure
-
Preparation of Pre-polymer Solution: In a small amber vial to protect from light, dissolve the PEGDA, CQCOOH, and DMAEMA in PBS. Ensure complete dissolution by gentle vortexing or sonication.
-
Photopolymerization: Dispense the pre-polymer solution into a mold of the desired shape (e.g., a small petri dish or a custom PDMS mold).
-
Light Curing: Expose the solution to a visible light source (e.g., a dental curing lamp with an emission wavelength centered around 470 nm) for a specified duration (e.g., 30-60 seconds). The exposure time will depend on the light intensity and the desired degree of crosslinking.
-
Hydrogel Formation: The solution will transition from a liquid to a solid hydrogel upon light exposure.
-
Post-curing Wash: Gently remove the crosslinked hydrogel from the mold and wash it with fresh PBS to remove any unreacted components.
Visualizing the Process
Synthesis Workflow
Caption: Workflow for the synthesis of carboxylated camphorquinone.
Photoinitiation Mechanism
Caption: Simplified photoinitiation mechanism of carboxylated camphorquinone.
Conclusion
The synthesis of carboxylated camphorquinone represents a significant advancement in the field of photopolymerization, particularly for hydrophilic applications. The protocol detailed herein provides a reliable method for producing this valuable photoinitiator. The enhanced water solubility of CQCOOH opens up new possibilities for the development of advanced biomaterials, including hydrogels for drug delivery and tissue engineering, as well as improved dental adhesives and other medical devices. The ability to initiate polymerization in aqueous environments with visible light makes carboxylated camphorquinone a highly attractive tool for researchers and professionals in drug development and materials science.
References
-
Moszner, N., et al. (2016). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 9, 745–754. [Link]
-
Mendeley. (n.d.). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application. Retrieved from [Link]
- Google Patents. (n.d.). CN101665421A - Synthetic method of camphorquinone.
-
Jakubiak, J., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(4), 470. [Link]
-
ResearchGate. (n.d.). Synthesis of water-soluble subphthalocyanines | Request PDF. Retrieved from [Link]
-
Xiao, P., et al. (2018). Disubstituted Aminoanthraquinone-Based Photoinitiators for Free Radical Polymerization and Fast 3D Printing under Visible Light. Macromolecules, 51(24), 10265–10274. [Link]
-
PrepChem.com. (n.d.). Preparation of camphorquinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Camphorquinone. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Carboxylated Camphorquinone as Visible-Light Photoinitiator for Biomedical Application: Synthesis, Characterization, and Application. Retrieved from [Link]
-
Sinocure. (n.d.). Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. Retrieved from [Link]
-
Hampford Research Inc. (n.d.). Camphorquinone. Retrieved from [Link]
-
PMC. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis scheme of carboxylated camphorquinone (CQCOOH) from ketopenic acid (KPA). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photoinitiators in Dentistry: A Review. Retrieved from [Link]
-
Semantic Scholar. (2022). Effects of photoinitiators on dental composite resins: a narrative review. Retrieved from [Link]
-
MDPI. (n.d.). Water-Soluble Photoinitiators in Biomedical Applications. Retrieved from [Link]
Sources
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Carboxylated camphorquinone as vi... preview & related info | Mendeley [mendeley.com]
- 6. CN101665421A - Synthetic method of camphorquinone - Google Patents [patents.google.com]
- 7. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Experimental setup for measuring depth of cure in CQ-based resins
Application Note & Protocol
Title: A Comprehensive Guide to Measuring the Depth of Cure in Camphorquinone (CQ)-Based Resins: Experimental Setup and Protocols
Introduction: The Critical Importance of Depth of Cure
Camphorquinone (CQ) remains a cornerstone photoinitiator in light-curable resin systems, particularly within the dental and biomedical fields, owing to its high photoinitiation efficiency under visible blue light and excellent biocompatibility.[1][2] The "depth of cure" is a critical parameter that defines the thickness of a resin layer that can be adequately polymerized upon exposure to a light source.[3] Insufficient curing at depth can lead to a cascade of negative outcomes, including compromised mechanical properties, increased cytotoxicity due to leaching of unreacted monomers, and ultimately, failure of the material in its application.[3] This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to accurately and reliably measure the depth of cure in CQ-based resins, ensuring material integrity and performance. We will delve into the underlying photochemical principles, present validated protocols, and discuss the key factors that influence this crucial material property.
The Photochemistry of Camphorquinone: A Primer
Camphorquinone, a diketone, functions as a Type II photoinitiator.[4] Upon absorption of blue light (typically in the 450-490 nm range, with a peak absorbance around 468 nm), CQ transitions to an excited triplet state.[1][5] In this energized state, it does not directly generate free radicals. Instead, it interacts with a co-initiator, usually a tertiary amine, through a process of hydrogen abstraction.[4] This reaction generates an aminoalkyl radical, which is the primary species responsible for initiating the free-radical polymerization of methacrylate monomers (e.g., Bis-GMA, UDMA, TEGDMA) within the resin matrix.[4][6] The efficiency of this process is paramount to achieving a sufficient degree of monomer-to-polymer conversion throughout the bulk of the material.
Factors Influencing Depth of Cure
The depth to which a CQ-based resin will adequately cure is not an intrinsic material property but is influenced by a confluence of factors. A comprehensive understanding of these variables is essential for experimental design and data interpretation.
| Factor | Influence on Depth of Cure | Underlying Rationale |
| Light Intensity & Exposure Time | Higher intensity and longer exposure generally increase the depth of cure.[7][8] | A greater total energy dose (irradiance x time) generates more free radicals, allowing the polymerization front to penetrate deeper into the resin before light is attenuated.[9] |
| Resin Shade & Opacity | Darker and more opaque shades exhibit a shallower depth of cure.[7][9] | Pigments and opacifiers within the resin scatter and absorb the curing light, reducing its penetration depth.[10] |
| Filler Content, Type, & Size | Increased filler loading can decrease the depth of cure.[7][10] | Fillers can scatter light, and a mismatch in the refractive indices between the filler and the resin matrix can exacerbate this effect, limiting light transmission. |
| CQ & Co-initiator Concentration | Optimal concentrations are crucial. Excessively high concentrations can lead to a "shielding effect," where the surface layer absorbs too much light, preventing deeper penetration.[4] | The concentration of the photoinitiator system directly impacts the efficiency of free radical generation. |
| Layer Thickness | Thicker layers of resin are less likely to be fully cured at the bottom.[11] | This is a direct consequence of light attenuation as it passes through the material.[3] |
Experimental Workflow for Measuring Depth of Cure
The following diagram outlines the general workflow for determining the depth of cure, incorporating both the ISO 4049 standard method and complementary analytical techniques.
Caption: Workflow for depth of cure measurement.
Protocol 1: ISO 4049 Scraping Method
The ISO 4049 standard provides a simple and widely accepted method for determining the depth of cure.[12] It relies on the physical removal of uncured resin to measure the length of the hardened material.
Materials and Equipment:
-
CQ-based resin
-
Cylindrical molds (stainless steel or Teflon), typically 4 mm in diameter and at least 6 mm in height.[12][13]
-
Glass slides
-
Mylar strips
-
Light-curing unit with a calibrated radiometer
-
Plastic or Teflon spatula
-
Digital calipers (±0.01 mm accuracy)
Step-by-Step Methodology:
-
Mold Preparation: Place a stainless steel mold on a glass slide, with a Mylar strip sandwiched between the mold and the slide.[13]
-
Sample Filling: Overfill the mold with the CQ-based resin, ensuring there are no air bubbles.
-
Top Surface Preparation: Place a second Mylar strip on top of the resin-filled mold and press gently with another glass slide to extrude excess material and create a flat, smooth surface.
-
Light Curing: Position the tip of the light-curing unit as close as possible to the top Mylar strip, ensuring it is centered over the mold.[10] Light-cure the sample for the manufacturer's recommended time or a predetermined experimental duration.[12] Record the light intensity.
-
Sample Removal: Immediately after curing, remove the glass slides and Mylar strips. Carefully extrude the cylindrical resin specimen from the mold.[10]
-
Scraping: Using a plastic spatula, gently but firmly scrape away the uncured, soft resin from the bottom of the specimen (the side that was not directly exposed to the light).[10][12]
-
Measurement: With the digital calipers, measure the length of the remaining hardened cylinder to the nearest 0.01 mm.[10]
-
Calculation: The depth of cure is calculated as half the length of the hardened specimen.[10][12]
-
Depth of Cure (mm) = Measured Length (mm) / 2
-
Rationale for Dividing by Two: The division by two is a stipulation of the ISO 4049 standard and is based on the premise that not all of the hardened material is optimally cured.[14] While this is a somewhat arbitrary factor, it provides a standardized method for comparison across different materials and studies.[14]
Protocol 2: FTIR Spectroscopy for Degree of Conversion
Fourier-Transform Infrared (FTIR) spectroscopy offers a more quantitative approach by measuring the degree of monomer conversion (DC).[15] This is achieved by tracking the decrease in the concentration of carbon-carbon double bonds (C=C) from the methacrylate groups as they are converted into single bonds during polymerization.[16]
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
CQ-based resin
-
Materials for sample preparation as in Protocol 1
-
Microtome or fine-grit polishing paper
-
Potassium bromide (KBr) for pellet preparation (if using transmission mode)
Step-by-Step Methodology:
-
Uncured Spectrum: Place a small amount of the uncured resin on the ATR crystal or prepare a KBr pellet. Record the FTIR spectrum. This will serve as the baseline (0% conversion).
-
Cured Sample Preparation: Prepare and cure a cylindrical resin specimen as described in Protocol 1.
-
Sectioning (Optional but Recommended): To assess the DC as a function of depth, the cured specimen can be sectioned horizontally at various depths (e.g., 0.5 mm, 1 mm, 2 mm, etc.) using a microtome.
-
Cured Spectrum Measurement:
-
For ATR: Press the surface of the cured sample (or the surface of each section) firmly against the ATR crystal and record the spectrum.
-
For KBr Pellet: Scrape a small amount of the cured resin from the desired depth, pulverize it, mix it with KBr, and press it into a pellet.[15] Record the spectrum.
-
-
Spectral Analysis: Identify the aliphatic C=C absorption peak (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C peak (around 1608 cm⁻¹).[17]
-
Calculation of Degree of Conversion: The DC (%) is calculated using the following formula:
-
DC (%) = [1 - ( (Peak Height of C=C aliphatic / Peak Height of C=C aromatic)cured / (Peak Height of C=C aliphatic / Peak Height of C=C aromatic)uncured ) ] x 100
-
By plotting the DC (%) against the depth, a detailed profile of the polymerization efficiency throughout the resin can be obtained. A clinically acceptable depth of cure is often considered to be the depth at which the DC is at least 80-90% of the DC at the surface.[18]
Data Interpretation and Troubleshooting
-
ISO 4049 vs. Microhardness/FTIR: The ISO 4049 scraping test can sometimes overestimate the effective depth of cure when compared to microhardness or FTIR methods.[14][18] It is a measure of the transition from a liquid to a solid state (gelation), which can occur at a lower degree of conversion than that required for optimal mechanical properties.[19]
-
Low Depth of Cure: If the measured depth of cure is consistently lower than expected, verify the output of the light-curing unit with a radiometer.[20] Ensure that the resin is not expired and has been stored correctly. Consider that highly pigmented or opaque resins will inherently have a shallower cure depth.[9]
-
Variability in Results: To ensure reproducibility, perform at least 3-5 measurements for each experimental condition and report the mean and standard deviation. Ensure consistent sample preparation and curing procedures.
Conclusion
Accurate measurement of the depth of cure is indispensable for the development and quality control of CQ-based resins. The ISO 4049 scraping method provides a straightforward and standardized approach, while FTIR spectroscopy offers a more in-depth, quantitative analysis of the degree of conversion. By understanding the interplay of formulation and curing parameters, researchers can optimize their materials to ensure they are robust, reliable, and safe for their intended applications.
References
- PubMed. (n.d.). Depth of cure of dental resin composites: ISO 4049 depth and microhardness of types of materials and shades.
- Flury, S., Lussi, A., & Peutzfeldt, A. (2017). Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials?. Dental Materials, 33(11), 1265-1274.
- Scribd. (n.d.). Depth of Cure in Bulk-Fill Composites.
- Al-Haj Ali, S. N., et al. (2023). Hardness and Depth of Cure of Conventional and Bulk-Fill Composite Resins in Class II Restorations with Transparent and Metal Matrix Strips. Journal of Functional Biomaterials, 14(6), 320.
- Dentsply Sirona. (n.d.). Depth of Cure: Understanding & Optimizing.
- Vandewalle, K. (2013, March 14). Measuring Depth of Cure in Dental Resins. YouTube.
- Miletic, V. (2011, May 22). How to measure the depth of cure of composites according to ISO 4049?. Dental materials.
- Scribd. (n.d.). Depth of Cure of Resin Composites Is The ISO 4049 Method PDF.
- Braz. J. of Oral Sci. (n.d.). Depth of cure, mechanical properties and morphology of dual-cure bulk-Fill composites.
- NIH. (n.d.). Comparative Evaluation of the Depth of Cure and Degree of Conversion of Two Bulk Fill Flowable Composites.
- Auctores | Journals. (n.d.). Evaluation and correlation of depth cure and degree of conversion of bulk-fill posterior restorative composite resins.
- Princeton University. (n.d.). Cure depth in photopolymerization: Experiments and theory.
- PubMed Central. (2021). Comparative evaluation of the degree of conversion of four different composites polymerized using ultrafast photopolymerization technique: An in vitro study.
- PubMed. (n.d.). Factors affecting cure at depths within light-activated resin composites.
- NIH. (n.d.). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites.
- The Journal of Contemporary Dental Practice. (n.d.). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis.
- MDPI. (n.d.). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives.
- ResearchGate. (n.d.). The FTIR spectra of cured and uncured composites with (a) 70% filler....
- Longchang Chemical. (2025). Why is camphor quinone commonly used as a photosensitizer in light-curing composite resins?.
- MDPI. (2024). Effect of Different Post-Curing Methods on the Degree of Conversion of 3D-Printed Resin for Models in Dentistry.
- The Open Dentistry Journal. (n.d.). Curing Depth and Degree of Conversion of Five Bulk-Fill Composite Resins Compared to a Conventional Composite.
- Taylor & Francis. (n.d.). Camphorquinone – Knowledge and References.
- PubMed. (n.d.). Some factors influencing the depth of cure of visible light-activated composite resins.
- Semantic Scholar. (n.d.). Effects of photoinitiators on dental composite resins: a narrative review.
- ResearchGate. (n.d.). (PDF) Post-cure's effect on the depth of cure of a short fiber-reinforced resin composite.
Sources
- 1. longchangchemical.com [longchangchemical.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Curing Depth and Degree of Conversion of Five Bulk-Fill Composite Resins Compared to a Conventional Composite [opendentistryjournal.com]
- 4. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Factors affecting cure at depths within light-activated resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some factors influencing the depth of cure of visible light-activated composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Depth of Cure: Understanding & Optimizing | Dentsply Sirona Serbia [dentsplysirona.com]
- 10. Comparative Evaluation of the Depth of Cure and Degree of Conversion of Two Bulk Fill Flowable Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]
- 13. Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? | Pocket Dentistry [pocketdentistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Evaluation and correlation of depth cure and degree of conversion of bulk-fill posterior restorative composite resins | Auctores [auctoresonline.org]
- 16. thejcdp.com [thejcdp.com]
- 17. researchgate.net [researchgate.net]
- 18. Hardness and Depth of Cure of Conventional and Bulk-Fill Composite Resins in Class II Restorations with Transparent and Metal Matrix Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 19. princeton.edu [princeton.edu]
- 20. scribd.com [scribd.com]
Camphorquinone solubility limits in ethanol vs DMSO for research
Executive Summary
Camphorquinone (CQ) is the industry-standard Type II photoinitiator for visible-light curing (λmax ≈ 468 nm).[1][2] Its efficacy in polymerization and biological assays relies heavily on precise solvation.[2] This guide addresses the critical solubility thresholds in Ethanol (EtOH) and Dimethyl Sulfoxide (DMSO) , providing validated protocols to prevent experimental failure due to precipitation or degradation.[1][2]
Quick Reference Data:
| Parameter | Value | Notes |
|---|---|---|
| Molecular Weight | 166.22 g/mol | |
| λmax (Absorbance) | 468 nm | Blue light region; Light Sensitive! |
| LogP | ~1.52 | Moderately lipophilic; poor water solubility.[1][2] |
| Rec. Stock Conc. | 20–30 mg/mL | Conservative limit for stability at 25°C. |
| Primary Risk | Photobleaching | Degrades rapidly under ambient blue light.[2] |
Physicochemical Profile & Solvent Analysis
The choice between Ethanol and DMSO is not merely about solubility limits; it dictates the stability, toxicity, and downstream compatibility of your experiment.
Comparative Solvent Analysis
| Feature | Ethanol (Absolute) | DMSO (Dimethyl Sulfoxide) |
| Solubility Limit (RT) | ~30 mg/mL (approx. 180 mM) | ~20 mg/mL (approx. 120 mM)* |
| Volatility | High (BP: 78°C).[1][2] Conc. increases over time if unsealed.[2] | Negligible (BP: 189°C).[1][2] Stable concentration. |
| Biological Toxicity | Moderate.[2] Cells tolerate <0.5–1.0% v/v. | Low acute toxicity, but permeabilizes membranes.[2] Cells tolerate <0.1–0.5% v/v. |
| Freezing Point | -114°C (Safe for -20°C storage).[1][2] | 19°C (Solidifies at RT/Cool storage). Thaw cycle required. |
| Application Best Use | Film casting, solvent evaporation, dental resin blending.[2] | Long-term stock storage, cell-based assays, cryopreservation.[2] |
Critical Insight on DMSO Solubility: While general chemical intuition suggests DMSO is a stronger solvent, certified reference standards often list a conservative 20 mg/mL limit for CQ in DMSO to guarantee no precipitation upon freeze-thaw cycles.[2] Higher concentrations (up to 100 mg/mL) may be achievable with sonication but are thermodynamically unstable and prone to crashing out when introduced to aqueous buffers.[1][2]
Strategic Solvent Selection (Decision Matrix)
Use the following logic flow to determine the correct solvent for your specific application.
Figure 1: Decision matrix for selecting Ethanol vs. DMSO based on experimental constraints.[1][2]
Detailed Experimental Protocols
Protocol A: Preparation of High-Stability Master Stock (DMSO)
Purpose: Long-term storage of CQ for biological assays or repeated use.[1][2] Target Concentration: 20 mg/mL (approx. 120 mM).[1][2]
Materials:
-
DMSO (Anhydrous, ≥99.9%, Cell Culture Grade).[2]
-
Amber glass vials (Borosilicate).
-
Sonicator bath.[2]
Procedure:
-
Environment Prep: Dim ambient lights or work under yellow light (sodium lamp) to prevent photobleaching.[1][2] CQ degrades rapidly under blue/white light.[2]
-
Weighing: Weigh 200 mg of CQ powder into a weighing boat.
-
Solvation: Transfer powder to a 15 mL Amber vial. Add 10.0 mL of anhydrous DMSO.
-
Note: Do not fill to volume yet if extreme precision is required; add 8 mL, dissolve, then adjust.
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at room temperature (25°C) for 5–10 minutes.
-
Filtration (Optional for Bio-Assays): Syringe filter using a 0.22 µm PTFE or Nylon filter into a fresh sterile amber vial.
-
Storage: Store at -20°C .
-
Critical: DMSO freezes at 19°C. Upon retrieval, thaw completely at RT and vortex before use to redissolve any micro-crystals.[2]
-
Protocol B: Ethanol-Based Working Solution
Purpose: For applications requiring solvent evaporation (e.g., coating dental adhesion films).[1][2] Target Concentration: 30 mg/mL (Saturation Limit).
Procedure:
-
Weighing: Weigh 300 mg of CQ.
-
Solvation: Add 10.0 mL of Absolute Ethanol (200 proof) in an Amber vial.
-
Dissolution: Vortex vigorously. Ethanol has lower viscosity than DMSO, so dissolution should be faster.[2]
-
Sealing: Parafilm the cap immediately.[2] Ethanol is volatile; evaporation will increase the concentration over time, leading to potential precipitation or dosing errors.
-
Usage: Use within 24 hours or store at -20°C.
Quality Control & Validation (Self-Validating System)
To ensure your stock solution is active and accurate, perform this simple UV-Vis check.
QC Protocol:
-
Dilution: Dilute your 20 mg/mL stock 1:1000 in Ethanol (Final theoretical conc: 20 µg/mL).
-
Blank: Pure Ethanol.
-
Scan: Measure Absorbance from 300 nm to 550 nm.
-
Criteria:
-
λmax: Should appear clearly at 468 ± 2 nm .
-
Visual Check: The solution should be a clear, bright yellow. Any cloudiness indicates precipitation (failure).[1][2]
-
Photobleaching Check: If the peak at 468 nm is significantly lower than expected or the solution is turning colorless, the CQ has been compromised by light exposure.
-
References
-
PubChem. (2023).[1][2] Camphorquinone Compound Summary (CID 641916).[1][2] National Library of Medicine.[2] Retrieved from [Link][1][2]
-
Aladin, A. et al. (2022).[1][2] Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. MDPI.[2] Retrieved from [Link][1][2][4]
-
Gonçalves, F. et al. (2018).[1][2] Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. BioMed Research International.[2] Retrieved from [Link]
Sources
Application Note: Photostability Management and Handling Protocols for Chloroquine (CQ) Salts
Executive Summary
Chloroquine (CQ), typically supplied as Chloroquine Phosphate or Sulfate, is a critical tool in autophagy inhibition and antimalarial research. However, its utility is frequently compromised by poor handling practices regarding photostability . CQ is highly susceptible to ultraviolet (UV) and visible light degradation, specifically in the 290–360 nm range.
This Application Note defines the Standard Operating Procedure (SOP) for handling CQ powders. It shifts from generic "store in the dark" advice to a rigorous, mechanism-based protocol designed to prevent the formation of phototoxic byproducts (e.g., monodesethylchloroquine) that can confound experimental data.
The Photochemical Basis of Sensitivity
To handle CQ correctly, one must understand the failure mode. CQ contains a quinoline ring structure that absorbs UV radiation. Upon excitation by photons (hν), the molecule undergoes a transition to an excited singlet state (
This excited state drives the cleavage of the Carbon-Chlorine (C-Cl) bond, leading to radical formation and subsequent oxidation.[2] The result is not merely a loss of concentration but the generation of reactive photoproducts that may exhibit different biological activities than the parent compound.[3]
Visualization: Photodegradation Pathway
The following diagram outlines the degradation logic that necessitates this protocol.
Figure 1: Simplified photochemical degradation pathway of Chloroquine upon light exposure.
Facility & Equipment Requirements
Before opening a CQ vial, the workspace must be conditioned to minimize photon flux in the absorption spectrum.
| Component | Requirement | Scientific Rationale |
| Primary Lighting | Sodium Vapor or Amber LED (>500 nm) | CQ absorbs maximally in UV/Blue. Amber light eliminates excitation wavelengths. |
| Containment | Class A Amber Glassware | Blocks >99% of UV radiation <450 nm. |
| Weighing | Analytical Balance with Draft Shield | Prevents aerosolization; powder surface area increases oxidation rate. |
| Solvent | Degassed ddH₂O or PBS (pH < 6.0) | Photodegradation is pH-dependent and accelerated by dissolved oxygen. |
Protocol A: Inventory & Storage
Objective: Maintain the chemical integrity of the solid state bulk powder.
-
Receipt Validation: Upon receipt, inspect the manufacturer's Certificate of Analysis (CoA). Ensure the powder is white to off-white. Reject if the powder exhibits any yellow or beige tint.
-
Desiccation: CQ salts are hygroscopic. Moisture facilitates surface hydrolysis. Store the primary container inside a secondary desiccated amber jar.
-
Temperature: Store at Controlled Room Temperature (20–25°C). Do not freeze the powder unless specified, as condensation upon thawing introduces moisture.
Protocol B: Weighing & Solubilization (Critical Workflow)
Objective: Solubilize CQ without inducing initial photodegradation.
Workflow Visualization
Figure 2: Step-by-step workflow for the safe handling and solubilization of CQ powder.
Step-by-Step Procedure:
-
Environment Prep: Dim overhead lights or switch to amber safety lighting.
-
Taring: Place a pre-labeled amber scintillation vial on the balance. Tare the balance. Do not weigh onto weighing paper and transfer; weigh directly into the final vessel to reduce static exposure.
-
Transfer: Using a clean spatula, transfer the required mass. Close the stock container immediately.
-
Solubilization:
-
Add the solvent (typically water or PBS).
-
Note: CQ Phosphate is highly soluble in water. If using the free base, acidification (pH 4.5) may be required.
-
Vortex briefly. Do not sonicate with heat, as heat accelerates degradation.
-
-
Protection: Immediately wrap the vial in aluminum foil if amber glass is unavailable.
Protocol C: Quality Control (Self-Validating System)
Trusting the reagent blind is a source of experimental error. Use this USP-derived method to validate your solution before treating cells or animals.
The A343/A329 Ratio Test
This test detects the shift in spectral absorbance characteristic of degraded quinolines.
-
Blank: Calibrate the spectrophotometer with your solvent (e.g., 0.01 N HCl or Water).
-
Scan: Measure absorbance at 329 nm and 343 nm .
-
Calculation:
-
Criteria:
-
Pass: Ratio is between 1.00 and 1.15 .[4]
-
Fail: Ratio < 1.00 or > 1.15. A shift indicates the presence of photoproducts.
-
| Parameter | Specification | Action if Out of Spec |
| Appearance | Clear, colorless solution | Discard immediately if yellow. |
| A343/A329 Ratio | 1.00 – 1.15 | Discard. Prepare fresh under stricter light control. |
| pH | 3.5 – 4.5 (if aqueous) | Adjust if solubility is poor; high pH (>8) accelerates photodegradation. |
Troubleshooting Common Issues
-
Issue: Solution turns yellow overnight.
-
Cause: Oxidation via light leaks or high pH storage.
-
Fix: Ensure storage is at 4°C (short term) wrapped in foil. Check buffer pH; CQ is more stable in acidic environments.
-
-
Issue: Precipitation after freezing.
-
Cause: "Salting out" effect during phase change.
-
Fix: CQ solutions should generally be prepared fresh. If freezing is necessary, aliquot into single-use amber tubes to avoid freeze-thaw cycles.
-
References
-
Karim, E. I., et al. (1994).[5] Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.[5] [Link]
-
Luo, F., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight.[1][2][6] Malaria World / ScienceDirect. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 64927, Chloroquine Phosphate. [Link]
Sources
- 1. media.malariaworld.org [media.malariaworld.org]
- 2. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating the Yellowing Effect of Camphorquinone in Aesthetic Dental Composites
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aesthetic dental composites. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of yellowing associated with the photoinitiator Camphorquinone (CQ). Our goal is to equip you with the foundational knowledge and practical solutions to enhance the color stability and aesthetic outcomes of your experimental resin composites.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of CQ-Induced Yellowing
This section addresses the fundamental principles behind the yellowing effect of Camphorquinone.
Q1: Why is Camphorquinone the most commonly used photoinitiator, despite its yellowing effect?
Camphorquinone (CQ) has been the "gold standard" photoinitiator in dental composites for decades due to a combination of favorable properties.[1][2] It is highly soluble in common methacrylate resin monomers, chemically stable during storage, and has low cytotoxicity, meeting biocompatibility standards for dental materials.[2] Most importantly, its light absorption spectrum has a peak around 470 nm, which falls squarely within the blue light range of most dental curing units.[1][3] This ensures efficient polymerization and a sufficient depth of cure (often greater than 2 mm), which is critical for clinical success.[4]
Q2: What is the primary mechanism behind the yellowing caused by CQ?
The yellowing effect of CQ is twofold, stemming from both its intrinsic properties and its reaction byproducts:
-
Inherent Color and Incomplete Photobleaching: CQ itself is a yellow solid.[1][5] During photopolymerization, CQ absorbs blue light and is consumed, leading to a reduction in its yellow color—a process known as "photobleaching".[6] However, this process is often incomplete, especially in deeper regions of the composite or with insufficient light exposure.[6][7] Any unreacted CQ will remain in the cured composite, imparting a residual yellowish tint.[6][7] The higher the initial concentration of CQ, the more pronounced this residual yellowing will be.[6]
-
Co-initiator Degradation: CQ is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine like dimethylaminoethyl methacrylate (DMAEMA), to efficiently generate the free radicals needed for polymerization.[1][4][8] Over time, these amine co-initiators can undergo oxidation, forming colored degradation products that contribute to the long-term yellowing and color instability of the composite.[5][9]
Part 2: Troubleshooting Guide - Diagnosing and Solving Yellowing in Your Experiments
This section provides a structured, question-and-answer-based approach to common experimental issues related to composite discoloration.
Issue 1: My experimental composite appears excessively yellow immediately after light curing.
This is a common issue related to the initial formulation and curing process.
Causality Analysis:
-
High CQ Concentration: The most direct cause is an overly high concentration of CQ in your resin matrix. While more CQ can increase the rate of polymerization, it also leads to more significant residual yellowing.[6]
-
Inadequate Curing: Insufficient light energy (due to low light intensity, short exposure time, or an incorrect wavelength) can lead to poor photobleaching of the CQ molecule, leaving a higher amount of unreacted, yellow CQ in the matrix.[4][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate post-cure yellowing.
Issue 2: My composite has acceptable initial color, but yellows significantly after accelerated aging (e.g., storage in water at 37°C).
This points to long-term chemical instability within the polymer matrix.
Causality Analysis:
-
Amine Co-initiator Oxidation: This is the most likely culprit. The tertiary amine co-initiator used with CQ is prone to oxidation over time, forming yellow-brown byproducts.[5] This process is accelerated by water and heat.
-
Hydrolytic Degradation: Water sorption into the resin matrix can lead to the degradation of the polymer network or the filler-resin interface, which can also affect optical properties and increase stain susceptibility.
Solutions & Mitigation Strategies:
-
Optimize the Initiator System: The most effective strategy is to reduce or replace the components causing long-term instability.
-
Reduce CQ/Amine Concentration: Lower the concentration of the CQ/amine system to the minimum required for adequate curing.
-
Introduce a Norrish Type I Photoinitiator: Incorporate a Type I photoinitiator like Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or Ivocerin. These initiators do not require an amine co-initiator, thereby eliminating the primary source of long-term yellowing.[9][10] They generate free radicals directly through cleavage upon light exposure.[5]
-
-
Incorporate Stabilizers: Add hindered amine light stabilizers (HALS) or antioxidants (like BHT) to the resin formulation to scavenge free radicals and reduce the oxidative degradation of the amine co-initiator and polymer matrix.
Issue 3: I replaced CQ with TPO to make a bleach-white shade, but now the composite won't cure at the bottom.
This is a classic trade-off when switching from CQ to alternative photoinitiators.
Causality Analysis:
-
Wavelength Mismatch: TPO has an absorption maximum in the violet range of the spectrum (380-425 nm), which is lower than CQ's peak in the blue range (~470 nm).[1] If you are using a standard, single-peak LED curing light that only emits blue light, it will not efficiently activate the TPO.[5]
-
Reduced Light Penetration: The shorter wavelength light required to activate TPO is scattered more by the composite fillers and resin matrix compared to the blue light used for CQ. This leads to a shallower depth of cure.[11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor depth of cure with TPO.
Expert Insight: For ultra-white or translucent shades where even minimal yellowing is unacceptable, a pure TPO or Ivocerin system is often necessary.[12] In these cases, using a high-power, polywave LED curing unit that emits both blue and violet light is non-negotiable for achieving a sufficient depth of cure.[5][9]
Part 3: Data Summaries & Experimental Protocols
This section provides quantitative data on key photoinitiators and step-by-step protocols for evaluating your experimental composites.
Data Presentation: Comparison of Common Photoinitiators
| Photoinitiator | Type | Absorption Max (λmax) | Co-initiator Required? | Key Advantages | Key Disadvantages |
| Camphorquinone (CQ) | Type II | ~470 nm[1][3] | Yes (Tertiary Amine) | Excellent depth of cure, compatible with all blue-light LCUs, low cost. | Inherent yellow color, potential for long-term yellowing from amine oxidation.[1][5] |
| Lucirin TPO | Type I | ~380-425 nm[1] | No | Whitish color (good for aesthetics), high reactivity, good color stability.[12][13] | Shallower depth of cure, requires polywave LCU for full efficiency.[5][11] |
| Ivocerin | Type I | ~390-445 nm[11] | No | Highly reactive, excellent photobleaching, low cytotoxicity.[10][14] | Patented and less commercially available for general research.[5][11] |
| Phenylpropanedione (PPD) | Type II | ~350-490 nm[10] | Yes (Tertiary Amine) | Less yellow than CQ, can be used to reduce CQ concentration.[1][10] | Still requires an amine co-initiator, which can be a source of instability. |
Experimental Protocol 1: Formulation of a Low-Yellowing Experimental Composite
This protocol describes how to formulate a control composite (CQ-only) and a test composite with a hybrid CQ/TPO initiator system.
Materials:
-
Bis-GMA/TEGDMA resin blend (e.g., 70/30 wt%)
-
Silanated glass filler (e.g., 70 wt% of total composite)
-
Camphorquinone (CQ)
-
Ethyl-4-dimethylaminobenzoate (EDMAB)
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)
-
Dual asymmetric centrifugal mixer
Procedure:
-
Prepare Control Resin (CQ-only):
-
To the Bis-GMA/TEGDMA resin blend, add 0.4 wt% CQ and 0.8 wt% EDMAB (a common 1:2 ratio).
-
Mix in the dark until fully dissolved.
-
-
Prepare Test Resin (CQ/TPO Hybrid):
-
To a separate batch of Bis-GMA/TEGDMA resin blend, add 0.15 wt% CQ, 0.3 wt% EDMAB, and 0.4 wt% TPO.
-
Rationale: We significantly reduce the CQ/amine system and introduce TPO. TPO's high reactivity can compensate for the lower CQ concentration, while the small amount of CQ ensures adequate depth of cure with standard blue-light LCUs.
-
Mix in the dark until all components are fully dissolved.
-
-
Incorporate Filler:
-
For both the control and test resins, gradually add the silanated glass filler up to 70 wt% of the final composite mass.
-
Mix thoroughly using a dual asymmetric centrifugal mixer until a homogenous paste is formed. Store the resulting composites in opaque, airtight syringes.
-
Experimental Protocol 2: Evaluation of Color Stability
This protocol follows established methods for measuring color change after staining.[15][16][17]
Equipment:
-
Spectrophotometer or colorimeter
-
Teflon molds (e.g., 8 mm diameter x 2 mm thick)
-
Polyester (Mylar) strips
-
Glass slides
-
Polywave LED curing unit
-
37°C incubator
-
Staining solutions (e.g., coffee, tea, red wine, distilled water as control).[17]
Procedure:
-
Specimen Preparation:
-
Overfill the Teflon mold with the experimental composite paste.
-
Place a Mylar strip over the top and bottom and press firmly with a glass slide to extrude excess material and create a flat surface.
-
Light cure the specimen through the Mylar strip for 40 seconds on both the top and bottom surfaces.
-
Prepare at least 5 specimens for each composite group and for each staining solution.
-
-
Baseline Color Measurement (T0):
-
Staining Protocol:
-
Final Color Measurement (T1):
-
After a set period (e.g., 7 or 14 days), remove the specimens, rinse thoroughly with distilled water, and blot dry.[16]
-
Measure the final L, a, and b* values.
-
-
Data Analysis:
-
Calculate the color change (ΔE) for each specimen using the formula: ΔE = [(L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)²]¹/²
-
A ΔE value > 3.3 is considered clinically perceptible.
-
Statistically compare the ΔE values between your control and test groups using an appropriate test (e.g., ANOVA).
-
References
-
Marquette University. (n.d.). Color Change of Commercial Resin Composited with Different Photoinitiators. e-Publications@Marquette. [Link]
-
MDPI. (2022). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. [Link]
-
National Institutes of Health (NIH). (2021). Effect of combining photoinitiators on cure efficiency of dental resin-based composites. [Link]
-
Academia.edu. (n.d.). (PDF) Trapped radicals in Lucirin-TPO vs Camphorquinone-based dental composites. [Link]
-
YouTube. (2024). Camphorquinone - Revolutionizing the Dental Industry | Photoinitiator | Dental Materials | Sarex. [Link]
-
Lee Ann Brady, DMD's Dental Blog. (2012). Color Instability of Composite. [Link]
-
SciSpace. (2020). Influence of alternative photoinitiators in composite resins: A literature review. [Link]
-
Sinocure. (n.d.). Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. [Link]
-
ResearchGate. (n.d.). Analysis of camphorquinone in composite resins as a function of shade. [Link]
-
National Center for Biotechnology Information (PMC). (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. [Link]
-
MDPI. (2023). Evaluation of Color Stability of Composite Resin Used to Characterize Acrylic Teeth—An In Vitro Study. [Link]
-
IP Indian Journal. (n.d.). Current photo-initiators in dental materials. [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Color stability of esthetic restorative materials: a spectrophotometric analysis. [Link]
-
MDPI. (n.d.). Assessment of Color Stability of Various Flowable Composite Resins with Different Viscosities. [Link]
-
Restorative Dentistry & Endodontics. (n.d.). Effects of different curing methods on the color stability of composite resins. [Link]
-
MDPI. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. [Link]
-
DergiPark. (2025). Comparative Evaluation of Surface Hardness and Color Stability of Dental Composites with Different Photoinitiators. [Link]
-
Malaysian Dental Journal. (2012). Colour Stability of Composite Resins: A General Overview. [Link]
Sources
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. longchangchemical.com [longchangchemical.com]
- 3. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leeannbrady.com [leeannbrady.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. oraljournal.com [oraljournal.com]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Color stability of esthetic restorative materials: a spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of different curing methods on the color stability of composite resins [rde.ac]
Technical Support Center: Overcoming Oxygen Inhibition in Camphorquinone Photopolymerization
Welcome to the technical support center for Camphorquinone (CQ) based photopolymerization. This guide is designed for researchers, scientists, and drug development professionals who utilize CQ-based systems for applications such as hydrogel synthesis, dental resins, and 3D printing. We will delve into the persistent challenge of oxygen inhibition, providing not just solutions but the core scientific reasoning behind them.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of oxygen inhibition in the context of CQ photopolymerization.
Q1: What is oxygen inhibition and why is it a problem?
A1: Oxygen inhibition is a phenomenon where dissolved molecular oxygen (O₂) interferes with the free-radical polymerization process.[1] In a CQ system, blue light excites CQ to a triplet state (³CQ*), which then reacts with a co-initiator, typically a tertiary amine, to generate the free radicals that initiate polymerization.[2][3] Oxygen disrupts this process in two primary ways:
-
Quenching the Initiator: It deactivates the excited triplet state of camphorquinone (³CQ*), preventing it from generating initiating radicals.[1]
-
Scavenging Radicals: It rapidly reacts with the propagating polymer radicals (P•) to form stable, non-reactive peroxy radicals (POO•).[4] These peroxy radicals are not effective at continuing the polymerization chain, leading to premature termination.
The practical consequence is incomplete curing, often manifesting as a tacky or liquid-like surface layer on the polymer, commonly referred to as the oxygen-inhibited layer (OIL).[5][6] This layer can compromise the mechanical properties, biocompatibility, and overall performance of the final product.
Q2: Why is the surface of my polymer most affected?
A2: The surface is where the concentration of atmospheric oxygen is highest. Oxygen from the surrounding air continuously diffuses into the top layer of the monomer resin, replenishing the oxygen that is consumed by the inhibitory reactions.[5] This creates a persistent zone of high oxygen concentration at the air-resin interface, leading to significant inhibition and the formation of the tacky uncured layer. Deeper within the resin, the dissolved oxygen is quickly consumed by the initial burst of radicals, allowing polymerization to proceed with less interference.
Q3: Are Camphorquinone systems more susceptible to oxygen inhibition than other photoinitiators?
A3: Yes, CQ, as a Type II photoinitiator, is generally more susceptible than some Type I photoinitiators. Type II systems like CQ/amine rely on a bimolecular reaction where the excited initiator abstracts a hydrogen atom from a co-initiator to create radicals.[7] This process can be inefficient and the excited state has a finite lifetime, making it vulnerable to quenching by oxygen.[3]
In contrast, Type I photoinitiators (e.g., acylphosphine oxides like TPO) undergo direct cleavage into two radical fragments upon light absorption.[8] This process is typically faster and more efficient, generating a higher concentration of radicals that can more effectively outcompete the oxygen for reaction, though they are not entirely immune to inhibition.[3][8]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is designed to address specific experimental failures with diagnostic questions and actionable solutions.
Problem 1: My cured polymer has a tacky or sticky surface.
-
Diagnosis: This is the classic sign of an oxygen-inhibited layer. The bulk of your polymer may be solid, but the surface remains uncured due to interaction with atmospheric oxygen.
-
Solution Pathway: Your primary goal is to either remove oxygen from the curing environment or introduce chemical agents that consume it or mitigate its effects.
-
Physical Exclusion: The most direct method is to prevent oxygen from reaching the surface. This can be achieved by:
-
Inert Gas Blanket: Curing under a stream of an inert gas like nitrogen or argon is highly effective.[9] This displaces the oxygen at the surface.
-
Barrier Layers: Applying a barrier layer, such as a glycerin gel or a transparent film (e.g., Mylar), over the resin surface before curing can physically block oxygen diffusion.[6][9][10]
-
-
Chemical Mitigation:
-
Increase Initiator/Co-initiator Concentration: A higher concentration of CQ and the amine co-initiator generates more radicals, which can help consume the dissolved oxygen more rapidly.[11] However, be mindful that high CQ concentrations can lead to a more yellow-colored final product.[3][12]
-
Increase Light Intensity: Higher light intensity boosts the rate of radical formation, helping to overcome the inhibition effect.[11] There is a limit to this, as excessively high intensity can cause rapid, uncontrolled polymerization leading to stress and other issues.
-
-
Problem 2: My polymerization is very slow, or there is a long induction period before it starts.
-
Diagnosis: An induction period is the time during which the newly formed radicals are immediately scavenged by dissolved oxygen. Polymerization only begins in earnest once the local oxygen concentration has been significantly depleted.[11] A long induction period indicates a high initial oxygen concentration or a low rate of radical generation.
-
Solution Pathway: You need to either reduce the initial oxygen load or accelerate the rate of radical production.
-
Deoxygenation: Before curing, purge your monomer solution with an inert gas (see Protocol 1). This significantly reduces the amount of dissolved oxygen that needs to be consumed before polymerization can begin.[13]
-
Formulation Additives (Oxygen Scavengers): Incorporate additives that react with and consume oxygen.
-
Antioxidants: Compounds like Ascorbic Acid (Vitamin C) or its derivatives can act as oxygen scavengers.[14][15][16] They can consume oxygen or regenerate radicals, reducing the inhibitory effect.
-
Thiols: Thiol-containing compounds are effective at reducing oxygen inhibition by donating a hydrogen atom to peroxy radicals, thereby terminating the inhibition cycle and generating a new thiyl radical that can continue the polymerization.[4]
-
Phosphites/Phosphines: These compounds can be oxidized by peroxy radicals, a process which in turn forms alkoxyl radicals that can re-initiate polymerization.[4][17]
-
-
Problem 3: The final polymer has poor mechanical properties (e.g., low hardness, low modulus).
-
Diagnosis: This suggests a low degree of conversion throughout the polymer, not just at the surface. While oxygen inhibition is a major factor, incomplete curing can also result from insufficient light penetration or suboptimal formulation.
-
Solution Pathway: A multi-faceted approach is needed to ensure a high degree of monomer-to-polymer conversion.
-
Verify Depth of Cure: Oxygen inhibition contributes to a shallow depth of cure.[18] Ensure your sample thickness does not exceed the effective penetration depth of your light source. You can measure this using a hardness test at different depths (see Protocol 2).[19][20]
-
Optimize Photoinitiator System:
-
Three-Component Systems: The addition of a third component, such as an iodonium salt (e.g., DPIHP), to the CQ/amine system can generate additional initiating free radicals, leading to higher conversion rates and improved mechanical properties.[2]
-
Hybrid Systems: Consider adding a small amount of a Type I photoinitiator like TPO, which is less sensitive to oxygen and can help kickstart the surface cure.[3][8]
-
-
Control Temperature: Higher temperatures can reduce monomer viscosity, increasing radical and monomer mobility, which can enhance the polymerization rate. However, this also increases oxygen's diffusion rate, so it must be combined with other mitigation strategies.
-
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for common photopolymerization issues.
Part 3: Key Mechanisms and Mitigation Strategies
The Chemistry of Inhibition and Mitigation
Understanding the reaction pathways is key to selecting the right strategy.
Sources
- 1. Photopolymer - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radtech.org [radtech.org]
- 5. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00395J [pubs.rsc.org]
- 6. Mathematical-Physical description of the oxygen-inhibited layer (OIL) in nanofilled dental polymers [scielo.sa.cr]
- 7. oraljournal.com [oraljournal.com]
- 8. scispace.com [scispace.com]
- 9. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 10. Evaluating oxygen shielding effect using glycerin or vacuum with varying temperature on 3D printed photopolymer in post-polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of biopolymeric films with addition of vitamin C and catuaba extract as natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. radtech.org [radtech.org]
- 18. Effect of the oxygen affected layer in multilayered photopolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Influence of polymerization time and depth of cure of resin composites determined by Vickers hardness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Polymerization Shrinkage, Microhardness, and Depth of Cure of Different Types of Bulk‐Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Camphorquinone-Based Photopolymerization with Iodonium Salts
Welcome to the technical support center for improving camphorquinone (CQ) curing efficiency with iodonium salts. This guide is designed for researchers, scientists, and drug development professionals who are working with photocurable materials. Here, you will find in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
Introduction: The Synergy of Camphorquinone and Iodonium Salts
Camphorquinone (CQ) is a widely used and highly effective photoinitiator for visible light polymerization, particularly in the dental and biomedical fields. Its absorption spectrum in the blue light region (around 468 nm) makes it suitable for curing applications where UV light is not desirable. However, to achieve optimal curing efficiency, especially for thicker materials or in the presence of oxygen, a co-initiator is often necessary.
Iodonium salts have emerged as powerful co-initiators for CQ-based systems. Upon irradiation, the excited triplet state of CQ interacts with the iodonium salt, leading to the generation of highly reactive radical species. This process significantly enhances the rate and depth of polymerization, offering a robust solution for a variety of applications.
This guide will provide you with the practical knowledge to effectively troubleshoot and optimize your CQ/iodonium salt photoinitiation systems.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the use of camphorquinone and iodonium salts:
Q1: Why is a co-initiator needed with camphorquinone?
While camphorquinone is an excellent photoabsorber, its ability to directly generate free radicals is relatively inefficient. An excited CQ molecule in its triplet state is more likely to be quenched by oxygen or other inhibitors than to initiate polymerization on its own. A co-initiator, typically an electron donor like an amine or an electron acceptor like an iodonium salt, is required to efficiently generate the free radicals necessary for polymerization.
Q2: What is the primary mechanism of action between camphorquinone and iodonium salts?
The process begins with the absorption of blue light by camphorquinone, which promotes it to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet CQ then interacts with the iodonium salt in a process called a photoredox reaction. The CQ molecule donates an electron to the iodonium salt, which then undergoes fragmentation to produce highly reactive aryl radicals. These radicals are highly efficient at initiating the polymerization of monomers.
Q3: What are the advantages of using iodonium salts over traditional amine co-initiators?
Iodonium salts offer several advantages over conventional amine co-initiators:
-
Higher Curing Efficiency: Iodonium salts can lead to a more efficient generation of initiating radicals, resulting in faster and deeper cures.
-
Reduced Oxygen Inhibition: The radicals generated from iodonium salts are less susceptible to scavenging by oxygen compared to amine-derived radicals.
-
Improved Color Stability: Amine co-initiators are known to cause yellowing over time due to oxidation. Iodonium salt-based systems generally exhibit better color stability.
Q4: What is the optimal ratio of camphorquinone to iodonium salt?
The optimal ratio can vary depending on the specific monomers, the iodonium salt used, and the desired properties of the final polymer. However, a common starting point is a weight ratio of 1:1 to 1:2 of CQ to iodonium salt. It is crucial to experimentally determine the optimal ratio for your specific system.
Q5: What is the ideal wavelength of light to use for curing CQ/iodonium salt systems?
The peak absorption of camphorquinone is approximately 468 nm. Therefore, a blue light source with an emission spectrum that overlaps with this peak is ideal for efficient curing. Most dental curing lights and commercial blue LED systems are suitable for this purpose.
Troubleshooting Guide
Encountering issues during your experiments is a normal part of the research process. This section provides solutions to common problems you might face when working with CQ/iodonium salt systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Curing | 1. Insufficient light intensity or incorrect wavelength.2. Incorrect concentration or ratio of CQ and iodonium salt.3. Presence of polymerization inhibitors (e.g., oxygen, certain fillers).4. Light source positioned too far from the sample. | 1. Verify the light source's output spectrum and intensity. Ensure the peak emission is around 468 nm.2. Titrate the concentrations of CQ and iodonium salt to find the optimal ratio for your system. Start with a 1:1 weight ratio and adjust as needed.3. Degas your monomer solution or work in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition. Check fillers for any known inhibitory effects.4. Position the light source as close as possible to the sample without causing excessive heating. |
| Yellowing of the Cured Polymer | 1. High concentration of camphorquinone.2. Photodegradation of the polymer or other components.3. Use of an amine co-initiator in the system. | 1. Reduce the concentration of CQ to the minimum effective level. While CQ itself is yellow, higher concentrations can lead to more noticeable discoloration.2. Ensure the light source does not have significant UV output, which can degrade the polymer. Use a filter if necessary.3. If color stability is critical, exclusively use an iodonium salt as the co-initiator and avoid amines. |
| Poor Depth of Cure | 1. Light scattering by fillers or pigments.2. High concentration of photoinitiator, leading to light absorption at the surface.3. Insufficient light exposure time. | 1. If using fillers, consider their refractive index and particle size to minimize scattering. Surface-treated fillers can sometimes improve light transmission.2. Optimize the photoinitiator concentration. A lower concentration may allow for deeper light penetration.3. Increase the light exposure time. Perform a depth of cure study to determine the optimal time for your desired thickness. |
| Inconsistent Curing Results | 1. Inhomogeneous mixing of the photoinitiator system in the monomer resin.2. Fluctuations in the light source intensity.3. Temperature variations during curing. | 1. Ensure thorough and uniform mixing of the CQ and iodonium salt into the monomer resin. Sonication can be helpful for dissolving the components.2. Regularly check the output of your light source with a radiometer to ensure consistent intensity.3. Control the ambient temperature during polymerization, as temperature can affect reaction kinetics. |
Experimental Protocols
Protocol 1: Preparation of the Camphorquinone/Iodonium Salt Photoinitiator System
This protocol outlines the steps for preparing a stock solution of the photoinitiator system in a monomer resin.
Materials:
-
Camphorquinone (CQ)
-
Iodonium salt (e.g., diphenyliodonium hexafluorophosphate)
-
Monomer resin (e.g., Bis-GMA/TEGDMA mixture)
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amounts of camphorquinone and iodonium salt. A common starting concentration is 0.5 wt% CQ and 1.0 wt% iodonium salt relative to the monomer weight.
-
Dissolving: Add the weighed CQ and iodonium salt to the monomer resin in an amber glass vial to protect it from ambient light.
-
Mixing: Place a magnetic stir bar in the vial and stir the mixture on a magnetic stirrer at a low to medium speed. Gentle heating (e.g., to 40-50 °C) can aid in dissolving the components, but avoid excessive heat which could initiate premature polymerization.
-
Storage: Once fully dissolved, store the photoinitiator/monomer mixture in a tightly sealed amber vial in a cool, dark place. The solution is now ready for use.
Protocol 2: Measuring the Depth of Cure
This protocol describes a standard method for determining the depth of cure of a photocurable resin.
Materials:
-
Prepared photoinitiator/monomer resin
-
Cylindrical mold (e.g., stainless steel, with a diameter of 4 mm and a height of 6 mm)
-
Glass slide
-
Blue light curing unit
-
Calipers or a micrometer
-
Spatula
Procedure:
-
Sample Preparation: Place the mold on a glass slide and fill the mold with the prepared resin, ensuring there are no air bubbles.
-
Curing: Position the tip of the light curing unit directly on top of the mold and irradiate the sample for a specified time (e.g., 20, 40, or 60 seconds).
-
Removal of Uncured Resin: After curing, carefully remove the mold from the glass slide. The uncured resin at the bottom will be scraped away with a spatula.
-
Measurement: The remaining cured portion of the sample is a cylindrical plug. Measure the height of this plug using calipers or a micrometer. This height represents the depth of cure.
-
Replication: Repeat the measurement at least three times to ensure reproducibility and calculate the average depth of cure.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the photochemical reaction and a typical troubleshooting workflow.
Caption: The photochemical reaction pathway of the camphorquinone/iodonium salt system.
Caption: A logical workflow for troubleshooting incomplete curing issues.
References
For further reading and a deeper understanding of the concepts discussed in this guide, please refer to the following resources:
-
Mechanism of photoinitiation of camphorquinone/iodonium salt for the polymerization of dental resins. Journal of Applied Polymer Science.[Link]
-
Photoinitiating Systems for Dental Resins. Materials.[Link]
-
Camphorquinone—A ubiquitous small molecule in photopolymerizations. Progress in Polymer Science.[Link]
-
The effect of co-initiator and photoinitiator concentration on the curing efficiency of a dental composite. Dental Materials.[Link]
-
Iodonium salt photoinitiators in dental resin polymerization. Journal of Dentistry.[Link]
Technical Support Center: Troubleshooting Low Degree of Conversion in Deep Resin Layers
Achieving a uniform and high degree of conversion throughout the entire volume of a photopolymerizable resin is paramount for ensuring the mechanical integrity, dimensional accuracy, and biocompatibility of manufactured parts.[1] This is particularly challenging in deep resin layers, where phenomena like light attenuation and oxygen inhibition can lead to incomplete curing. This guide provides a structured, in-depth approach to diagnosing and resolving common issues related to a low degree of conversion, tailored for researchers, scientists, and professionals in drug development and advanced manufacturing.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions to build a foundational understanding of the key challenges.
Q1: What is "degree of conversion" and why is it critical?
The degree of conversion (DC) refers to the percentage of reactive monomer units (typically carbon-carbon double bonds in acrylates or methacrylates) that have been converted into polymer chains during the curing process. A low DC can compromise the final properties of the material, leading to:
-
Reduced hardness and mechanical strength.[1]
-
Increased cytotoxicity due to leaching of unreacted monomers.[1]
-
Dimensional instability and shrinkage during post-curing.[2]
-
Poor interlayer adhesion in 3D printed parts.[2]
Q2: What are the primary causes of a low degree of conversion, especially in deep layers?
The most common culprits are insufficient light energy reaching the deeper regions of the resin and inhibition of the polymerization reaction. Key factors include:
-
Light Attenuation: The intensity of the curing light decreases as it penetrates deeper into the resin.[3]
-
Oxygen Inhibition: Atmospheric oxygen can scavenge the free radicals that initiate polymerization, particularly at the resin-air interface, leading to a tacky or uncured surface.[4][5]
-
Incorrect Formulation: Mismatched photoinitiator concentration, resin viscosity, or the presence of UV-absorbing additives can hinder efficient curing.[6][7]
-
Inadequate Curing Parameters: Insufficient exposure time, low light intensity, or an incorrect wavelength can all lead to under-curing.[2][8]
Q3: How can I accurately measure the degree of conversion in my samples?
Several analytical techniques can be used, but Fourier Transform Infrared (FTIR) Spectroscopy is one of the most reliable and widely used methods.[1][9] It directly measures the decrease in the vibrational peak corresponding to the reactive monomer groups (e.g., C=C double bonds at ~1637 cm⁻¹) relative to an internal standard peak (often an aromatic C=C peak at ~1608 cm⁻¹) that does not change during polymerization.[10][11] Other methods include Differential Scanning Calorimetry (DSC) and Raman Spectroscopy.[1][12]
Q4: What is the "oxygen inhibition" effect and how does it impact deep curing?
Oxygen inhibition is a significant issue in free-radical photopolymerization.[4] Molecular oxygen from the atmosphere can react with the initiating radicals to form peroxyl radicals. These peroxyl radicals are much less reactive towards polymerization, effectively terminating the chain-growth process.[4][5] This effect is most pronounced at the surface exposed to air, resulting in a tacky, under-cured layer. While it's a surface phenomenon, it can indirectly affect deep curing by consuming radicals that would otherwise contribute to the overall polymerization process.
Part 2: In-depth Troubleshooting Guides
This section provides structured guidance for specific, common problems encountered in the lab.
Problem 1: Incomplete Curing at the Bottom of the Resin Layer (Through-Cure Failure)
-
Symptoms: The top surface of the resin is fully cured and hard, while the material at the bottom of the mold or build plate remains liquid or gelatinous.
-
Root Cause Analysis: This is a classic symptom of insufficient light penetration, governed by the Beer-Lambert Law .[3][8][13] The law states that light intensity decreases exponentially as it passes through a material. Factors like photoinitiator concentration, pigments, and fillers can absorb or scatter the light, preventing it from reaching the bottom layers with enough energy to initiate polymerization.[3][14][15]
Caption: Troubleshooting workflow for incomplete bottom-layer curing.
-
Optimize Light Source and Exposure:
-
Increase Intensity/Time: The most direct approach is to increase the light intensity or the total exposure time, delivering more energy to the deeper layers.[8]
-
Match Wavelength to Initiator: Ensure the emission spectrum of your light source (e.g., 365 nm, 385 nm, 405 nm) optimally matches the absorption peak of your photoinitiator.[16] Longer wavelengths (e.g., 405 nm) generally penetrate deeper into resins than shorter UV wavelengths.[16][17]
-
-
Adjust Photoinitiator System:
-
Optimize Concentration: While counterintuitive, an excessively high photoinitiator concentration can hinder deep curing. The molecules at the surface absorb most of the light, "shielding" the layers below.[18] Reducing the concentration can sometimes improve the depth of cure.
-
Use a Photobleaching Initiator: Select a photoinitiator that becomes more transparent to the curing wavelength as it is consumed. Acylphosphine oxides (e.g., TPO) are excellent examples of photobleaching initiators that are highly effective for curing thick, pigmented layers.[3]
-
-
Modify Resin Formulation:
-
Reduce Pigments/Fillers: If possible, reduce the concentration of UV-absorbing pigments or fillers. These components significantly increase light scattering and absorption.[15]
-
Lower Viscosity: A lower viscosity resin can facilitate the mobility of reactive species, though its primary impact is on refilling during layer-based printing.[6][7]
-
| Parameter | Recommended Adjustment | Rationale & Key Considerations |
| Light Intensity | Increase | Delivers more photons to deeper layers to compensate for attenuation. |
| Exposure Time | Increase | Increases the total energy dose delivered to the resin.[8] |
| Wavelength | Use Longer Wavelength (e.g., 405nm vs. 365nm) | Longer wavelengths scatter less and can penetrate deeper into the resin.[17] |
| Photoinitiator Conc. | Optimize (May require reduction) | High concentrations can cause surface shielding, blocking light from deeper regions.[18] |
| Photoinitiator Type | Switch to a Photobleaching Initiator (e.g., TPO) | The initiator becomes transparent upon activation, allowing light to penetrate further.[3] |
Problem 2: Surface Tackiness or Under-curing
-
Symptoms: The bulk of the resin is fully cured, but the surface exposed to the air remains sticky, oily, or incompletely polymerized.
-
Root Cause Analysis: This is the classic sign of oxygen inhibition . Oxygen molecules from the air diffuse into the top layer of the resin and scavenge the initiating free radicals, quenching the polymerization reaction before a solid polymer network can form.[4][5]
Caption: The mechanism of oxygen inhibition at the resin surface.
-
Create an Inert Environment: The most effective method is to remove oxygen from the curing environment.[19]
-
Nitrogen/Argon Purge: Blanket the surface of the resin with an inert gas like nitrogen or argon during curing. This displaces the oxygen at the interface.[19]
-
-
Apply a Barrier Coating:
-
Physical Barrier: Apply a thin layer of an oxygen-impermeable material on top of the resin before curing. Common choices include a thin film of PVA (polyvinyl alcohol) or a layer of glycerol. This physically blocks oxygen from diffusing into the resin.
-
-
Formulation and Curing Adjustments:
-
Increase Light Irradiance: Using a very high-intensity light source can generate radicals at a rate that is faster than the rate of oxygen diffusion and reaction, effectively overwhelming the inhibition effect.[4][19]
-
Add Oxygen Scavengers: Incorporate additives into the resin formulation that preferentially react with oxygen. Tertiary amines or phosphines can act as oxygen scavengers.[4][20]
-
Increase Photoinitiator Concentration at the Surface: While high concentrations can block deep cure, a slightly higher concentration can be beneficial for overcoming surface inhibition by generating a higher flux of radicals where they are needed most.[4]
-
Part 3: Key Experimental Protocols
Protocol 1: Measuring Degree of Conversion (DC) using FTIR-ATR
This protocol provides a reliable method for quantifying the DC of your cured samples.
Materials:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Uncured liquid resin.
-
Cured resin sample.
-
Solvent for cleaning the ATR crystal (e.g., acetone, isopropanol).
Methodology:
-
Record Uncured Spectrum (Baseline):
-
Place a small drop of the uncured liquid resin onto the ATR crystal, ensuring complete coverage.
-
Record the IR spectrum. This will be your "uncured" or baseline measurement.
-
Identify the peak height of the reactive aliphatic C=C bond (typically ~1637 cm⁻¹) and an internal reference peak that does not participate in the reaction, such as an aromatic C=C bond (~1608 cm⁻¹).[10][11]
-
Calculate the ratio of the aliphatic peak height to the aromatic peak height: Ratio_uncured = (Peak_aliphatic_uncured) / (Peak_aromatic_uncured).
-
Thoroughly clean the ATR crystal with the appropriate solvent.
-
-
Record Cured Spectrum:
-
Place the cured resin sample firmly onto the ATR crystal. Ensure good contact between the sample surface and the crystal.
-
Record the IR spectrum.
-
Measure the peak heights for the same aliphatic and aromatic bonds.
-
Calculate the ratio for the cured sample: Ratio_cured = (Peak_aliphatic_cured) / (Peak_aromatic_cured).
-
-
Calculate Degree of Conversion:
-
Use the following formula to calculate the DC as a percentage: DC (%) = [1 - (Ratio_cured / Ratio_uncured)] * 100
-
References
-
Duobond Solutions. (2026, January 20). How UV Curing Affects Resin 3D Printing Accuracy. Available from: [Link]
-
Layermatic. (2024, November 29). What to Do When 3D Print Is Slowly Falling in Resin. Available from: [Link]
-
MDPI. (n.d.). A Review of Critical Issues in High-Speed Vat Photopolymerization. Available from: [Link]
-
MDPI. (n.d.). Resins for Frontal Photopolymerization: Combining Depth-Cure and Tunable Mechanical Properties. Available from: [Link]
-
RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. Available from: [Link]
-
ResearchGate. (2015, August). Impact of oxygen on photopolymerization kinetics and polymer structure. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Conversion degrees of resin composites using different light sources. Available from: [Link]
-
ResearchGate. (2023, February 14). Factors affecting flexural strength of 3D-printed resins: A systematic review. Available from: [Link]
-
PubMed. (2020, May 13). Evaluation of dimensional accuracy and degree of polymerization of stereolithography photopolymer resin under different postpolymerization conditions: An in vitro study. Available from: [Link]
-
SciELO. (n.d.). Discrepancies in degree of conversion measurements by FTIR. Available from: [Link]
-
UV+EB Technology. (2017, June 7). Photoinitiator Selection for LED-Cured Coatings. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2024, January 8). Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing. Available from: [Link]
-
lume.ufrgs.br. (n.d.). Discrepancies in degree of conversion measurements by FTIR. Available from: [Link]
-
The Journal of Contemporary Dental Practice. (2013). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. Available from: [Link]
-
IGM Resins. (n.d.). Unique photoinitiator combinations for UV curing composites. Available from: [Link]
-
ResearchGate. (n.d.). Overcoming the oxygen inhibition in free radical photopolymerization: new methods for new opportunities. Available from: [Link]
-
ResearchGate. (2019, December 26). Thermal Curing Kinetics Optimization of Epoxy Resin in Digital Light Synthesis. Available from: [Link]
-
Tintoll. (n.d.). Types of Photoinitiators Supplier/Manufacturer. Available from: [Link]
-
MDPI. (n.d.). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. Available from: [Link]
-
ResearchGate. (n.d.). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Available from: [Link]
-
Princeton University. (n.d.). Cure depth in photopolymerization: Experiments and theory. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Full article: Post-curing protocols and dimensional accuracy of 3D-printed resin materials. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Relationships between Conversion, Temperature and Optical Properties during Composite Photopolymerization. Available from: [Link]
-
ResearchGate. (2024, August 24). Insight into the limitation of the Beer–Lambert law in stereolithography ceramic 3D printing: a study on irradiance parameters and slurry curing. Available from: [Link]
-
ResearchGate. (2014, August). Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine. Available from: [Link]
-
MDPI. (n.d.). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Available from: [Link]
-
Sinocure. (n.d.). Sinocure® Photoinitiators | Buy High-Performance UV Curing Solutions. Available from: [Link]
-
ResearchGate. (n.d.). In Situ Analysis of the Relationship between Cure Kinetics and the Mechanical Modulus of an Epoxy Resin. Available from: [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Extremely deep photopolymerization using upconversion particles as internal lamps. Available from: [Link]
-
MDPI. (2024, February 18). Effect of Different Post-Curing Methods on the Degree of Conversion of 3D-Printed Resin for Models in Dentistry. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (2022, March 9). Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. Available from: [Link]
-
CORE. (n.d.). Three-dimensional (3D) photopolymerization in stereolithography. Available from: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Available from: [Link]
-
MDPI. (n.d.). Study on Curing Kinetics and the Mechanism of Ultrasonic Curing of an Epoxy Adhesive. Available from: [Link]
Sources
- 1. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. duobond-solutions.com [duobond-solutions.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What to Do When 3D Print Is Slowly Falling in Resin - Layermatic [layermatic.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thejcdp.com [thejcdp.com]
- 10. scielo.br [scielo.br]
- 11. lume.ufrgs.br [lume.ufrgs.br]
- 12. mdpi.com [mdpi.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. princeton.edu [princeton.edu]
- 15. Relationships between Conversion, Temperature and Optical Properties during Composite Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]
- 17. IGM RESINS : Unique photoinitiator combinations for UV curing composites [igmresins.com]
- 18. uvebtech.com [uvebtech.com]
- 19. radtech.org [radtech.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Camphorquinone Cytotoxicity in Human Pulp Fibroblast Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Camphorquinone (CQ) in human pulp fibroblast cultures. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the challenges of CQ-induced cytotoxicity and ensure the integrity of your experimental outcomes.
Conceptual Overview: The Dual Nature of Camphorquinone
Camphorquinone is a widely used photoinitiator in dental resins and other biomaterials due to its excellent polymerization efficiency under visible blue light (450-490 nm).[1] However, its application is not without challenges, primarily stemming from its cytotoxic effects on surrounding tissues, particularly the dental pulp.[2][3] Understanding the underlying mechanisms of CQ-induced cytotoxicity is paramount for designing experiments that minimize off-target effects and yield reliable data.
The primary driver of CQ's toxicity is the generation of reactive oxygen species (ROS).[2][4][5] Upon irradiation with blue light, CQ, especially in the presence of a co-initiator like a tertiary amine, generates free radicals to initiate polymerization.[2][6] These highly reactive molecules can indiscriminately react with molecular oxygen, leading to an excess of ROS.[7] This oxidative stress can overwhelm the endogenous antioxidant defenses of human pulp fibroblasts, leading to a cascade of detrimental cellular events.
These events include:
-
DNA Damage: ROS can induce oxidative DNA lesions, such as the formation of 8-oxoguanine.[8]
-
Cell Cycle Arrest and Apoptosis: CQ has been shown to induce G2/M phase cell cycle arrest and trigger programmed cell death (apoptosis) in pulp cells.[7][9]
-
Inflammation: CQ can stimulate the production of pro-inflammatory cytokines like IL-6 and IL-8, as well as prostaglandin E2 (PGE2), contributing to an inflammatory response within the pulp tissue.[3][9]
-
Inhibition of Differentiation: Beyond immediate cytotoxicity, CQ can also impair the odontogenic differentiation of dental pulp stem cells.[2][3]
It is also crucial to recognize that unreacted CQ can leach from polymerized materials, leading to prolonged exposure and cytotoxicity even without direct light irradiation.[2][3][10]
Signaling Pathway of Camphorquinone-Induced Cytotoxicity
Caption: Camphorquinone cytotoxicity signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is a generally accepted "safe" concentration range for Camphorquinone in human pulp fibroblast cultures?
A1: The cytotoxic effects of CQ are dose-dependent. While very low concentrations (e.g., 6 µM) may not show immediate toxicity, studies have demonstrated significant cytotoxicity at concentrations of 100 µM and higher.[11] A study observed decreased cell viability at 1 mM and 2 mM, reducing viability to approximately 70% and 50% of the control, respectively.[7][9] It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the appropriate concentration range. As a starting point, concentrations between 10 µM and 500 µM are often explored.
Q2: How do light-curing parameters influence Camphorquinone cytotoxicity?
A2: Light-curing parameters are critical. Insufficient light intensity (<400 mW/cm²) or curing time can lead to incomplete polymerization of the resin.[12] This results in a higher concentration of unreacted CQ and other monomers that can leach out and exert cytotoxic effects.[10] Conversely, excessively high light intensity or prolonged exposure can increase the generation of free radicals and ROS, potentially exacerbating cytotoxicity. It is essential to follow the manufacturer's recommendations for the specific resin system and light-curing unit being used and to periodically check the output of your light source.
Q3: Does the choice of co-initiator affect the cytotoxicity of the system?
A3: Yes, the co-initiator can influence the overall cytotoxicity. Tertiary amines like N,N-dimethyl-p-toluidine (DMPT) and ethyl-4-(dimethylamino)benzoate (EDMAB) are commonly used with CQ.[6] However, these have been reported to be cytotoxic themselves.[6] Some research suggests that 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA) may have better biocompatibility as it can be incorporated into the polymer network, reducing its potential to leach out.[6] Interestingly, the addition of DMA to CQ has been shown to enhance free-radical production without increasing ROS levels or cytotoxicity.[13]
Q4: Can I mitigate Camphorquinone cytotoxicity by supplementing my culture medium?
A4: Yes, supplementing the culture medium with antioxidants can be an effective strategy. N-acetylcysteine (NAC), a precursor to the intracellular antioxidant glutathione (GSH), has been shown to effectively reduce or eliminate oxidative stress and attenuate the reduction in cell viability caused by CQ.[7][14] Other antioxidants like ascorbic acid (Vitamin C), catalase, and superoxide dismutase (SOD) have also demonstrated protective effects.[7][15] Glutathione itself can also prevent CQ-associated DNA damage.[8]
Q5: Is Camphorquinone cytotoxic even without light exposure?
A5: Yes, studies have shown that non-irradiated CQ can also exert cytotoxic effects.[2] This is thought to be due to its activation by intracellular mechanisms that can also lead to ROS generation and DNA damage.[2] This is a critical consideration, as leached CQ from a previously cured material can still be harmful to cells over time.
Troubleshooting Guides
Issue 1: High Levels of Cell Death in Cultures Treated with CQ
Potential Cause: The concentration of CQ may be too high, or the light exposure parameters may be suboptimal, leading to excessive ROS production or leaching of unreacted components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
Step-by-Step Protocol for Assessing and Mitigating Cytotoxicity:
-
Establish a Dose-Response Curve:
-
Prepare a serial dilution of CQ in your culture medium (e.g., ranging from 1 µM to 2 mM).
-
Seed human pulp fibroblasts at a consistent density in a 96-well plate.
-
After 24 hours, replace the medium with the CQ-containing medium.
-
If your experiment involves light curing, irradiate the samples according to your protocol. Include a non-irradiated CQ control group.
-
Incubate for your desired time points (e.g., 24, 48, 72 hours).
-
Assess cell viability using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.[3]
-
Determine the IC50 (half-maximal inhibitory concentration) and select a sub-lethal concentration for your subsequent experiments.
-
-
Optimize Light-Curing Parameters:
-
Ensure your light-curing unit is calibrated and emitting the correct intensity (ideally >400 mW/cm²).[12]
-
Test different curing times as recommended by the material manufacturer.
-
Evaluate the degree of conversion of your resin material using techniques like FTIR spectroscopy to ensure polymerization is as complete as possible.
-
-
Measure and Mitigate Oxidative Stress:
-
To confirm the role of ROS, use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Co-incubate your cells with CQ and a range of concentrations of an antioxidant like N-acetylcysteine (e.g., 1-10 mM).
-
Re-run your viability assays with the antioxidant to determine if it rescues the cells from CQ-induced death.
-
Issue 2: Inconsistent or Unexplained Inflammatory Responses
Potential Cause: Sub-lethal concentrations of CQ can still trigger pro-inflammatory signaling pathways in human pulp fibroblasts.
Troubleshooting Protocol:
-
Quantify Inflammatory Markers:
-
Investigate Signaling Pathways:
-
Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of proteins involved in inflammatory signaling, such as those in the MEK/ERK pathway.[9]
-
-
Test Anti-inflammatory Agents:
-
If mitigating the inflammatory response is necessary for your experimental model, consider co-treatment with known anti-inflammatory compounds to see if you can block the CQ-induced cytokine production.
-
Summary of Key Experimental Parameters
| Parameter | Recommended Range/Action | Rationale |
| Camphorquinone Concentration | 10 µM - 500 µM (determine experimentally) | To find a balance between effective polymerization initiation and minimal cytotoxicity.[9][11] |
| Light Intensity | > 400 mW/cm² | To ensure a high degree of monomer conversion and reduce leaching of cytotoxic components.[12] |
| Curing Time | As per manufacturer's instructions | To maximize polymerization and minimize unreacted CQ. |
| Co-initiator | Consider biocompatible options (e.g., DMAEMA) | To reduce the overall toxicity of the photoinitiator system.[6] |
| Antioxidant Supplementation | 1-10 mM N-acetylcysteine (NAC) | To scavenge excess ROS and protect cells from oxidative stress-induced damage.[7][14] |
| Cell Viability Assay | MTT, LDH, or similar | To quantify the cytotoxic effects of CQ and the protective effects of any interventions.[3] |
| ROS Measurement | DCFH-DA or other fluorescent probes | To directly measure the primary mechanism of CQ-induced cytotoxicity. |
By carefully considering these factors and employing a systematic troubleshooting approach, researchers can minimize the cytotoxic effects of Camphorquinone in their human pulp fibroblast cultures, leading to more accurate and reproducible experimental results.
References
-
Atsumi, T., Ishihara, M., Kadoma, Y., Tonosaki, K., & Fujisawa, S. (2004). Comparative radical production and cytotoxicity induced by camphorquinone and 9-fluorenone against human pulp fibroblasts. Journal of Oral Rehabilitation, 31(12), 1155–1164. [Link]
-
Atsumi, T., Ishihara, M., Kadoma, Y., Tonosaki, K., & Fujisawa, S. (2004). Comparative radical production and cytotoxicity induced by camphorquinone and 9-fluorenone against human pulp fibroblasts. PubMed. [Link]
-
Arpornmaeklong, P., Pripatnanont, P., Sooksawate, T., & Suphamitmongkol, W. (2021). Human dental pulp stem cell responses to different dental pulp capping materials. PeerJ, 9, e11283. [Link]
-
Kim, R. H., Williams, D. W., Bae, S., Lee, R. S., Oh, J. E., Mehrazarin, S., ... & Kang, M. K. (2013). Camphorquinone inhibits odontogenic differentiation of dental pulp cells and triggers release of inflammatory cytokines. Journal of Endodontics, 39(1), 57–61. [Link]
-
Nowicka, A., & Klajn, A. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(3), 684. [Link]
-
Kim, R. H., Williams, D. W., Bae, S., Lee, R. S., Oh, J. E., Mehrazarin, S., ... & Kang, M. K. (2013). Camphorquinone inhibits odontogenic differentiation of dental pulp cells and triggers release of inflammatory cytokines. Journal of Endodontics, 39(1), 57–61. [Link]
-
Wessels, M., Volk, J., Leyhausen, G., & Geurtsen, W. (2015). Genotoxic effects of camphorquinone and DMT on human oral and intestinal cells. Dental Materials, 31(9), 1061–1069. [Link]
-
Lee, G. H., Kim, D. H., Kim, J. H., Park, S. J., & Kim, J. R. (2021). Camphorquinone Promotes the Antisenescence Effect via Activating AMPK/SIRT1 in Stem Cells and D-Galactose-Induced Aging Mice. International Journal of Molecular Sciences, 22(23), 12933. [Link]
-
Chang, M. C., Lin, L. D., Wu, M. T., Chan, C. P., Chang, H. H., Lee, M. S., ... & Jeng, J. H. (2015). Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1. PLoS One, 10(12), e0143663. [Link]
-
Chang, M. C., Lin, L. D., Wu, M. T., Chan, C. P., Chang, H. H., Lee, M. S., ... & Jeng, J. H. (2015). Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1. PLoS One, 10(12), e0143663. [Link]
-
Chang, M. C., Lin, L. D., Chen, Y. J., Tsai, Y. L., Cheng, Y. W., & Jeng, J. H. (2015). Dentin bonding agents and camphorquinone-induced cytotoxicity, 8-isoprostane and prostaglandin production is associated with CYP450, NQO1, NQO2, GST, and GSH peroxidase in human dental pulp cells. Request PDF. [Link]
-
Chang, M. C., Lin, L. D., Chen, Y. J., Tsai, Y. L., Cheng, Y. W., & Jeng, J. H. (2016). Dentin bonding agents and camphorquinone-induced cytotoxicity, 8-isoprostane and prostaglandin production is associated with CYP450, NQO1, NQO2, GST, and GSH peroxidase in human dental pulp cells. Journal of the Formosan Medical Association, 115(1), 30–38. [Link]
-
Par, M., Repusic, I., Skenderovic, H., & Tarle, Z. (2019). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. Operative dentistry, 44(2), E70–E80. [Link]
-
Lee, H., & Lim, B. S. (2017). Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods. Materials, 10(3), 294. [Link]
-
Lee, A. H., & Lee, W. C. (2005). The effect of N-acetyl-l-cysteine and ascorbic acid on visible-light-irradiated camphorquinone/N,N-dimethyl-p-toluidine-induced oxidative stress in two immortalized cell lines. Biomaterials, 26(30), 5957–5963. [Link]
-
Alvarez, E., Sfalcin, J., & Cuevas-Suárez, C. E. (2020). Effect of the curing light intensity on the biocompatibility and flexural strength of a composite resin. Odontoestomatología, 22(36), 4-12. [Link]
Sources
- 1. longchangchemical.com [longchangchemical.com]
- 2. Camphorquinone Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Camphorquinone inhibits odontogenic differentiation of dental pulp cells and triggers release of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human dental pulp stem cell responses to different dental pulp capping materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genotoxic effects of camphorquinone and DMT on human oral and intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 | PLOS One [journals.plos.org]
- 10. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Camphorquinone Promotes the Antisenescence Effect via Activating AMPK/SIRT1 in Stem Cells and D-Galactose-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of the curing light intensity on the biocompatibility and flexural strength of a composite resin [scielo.edu.uy]
- 13. Comparative radical production and cytotoxicity induced by camphorquinone and 9-fluorenone against human pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of N-acetyl-l-cysteine and ascorbic acid on visible-light-irradiated camphorquinone/N,N-dimethyl-p-toluidine-induced oxidative stress in two immortalized cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Amine Discoloration in Photopolymerization
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of co-initiator concentrations to prevent undesirable amine discoloration in photopolymerization processes. Our goal is to equip you with the scientific understanding and practical methodologies to achieve color-stable, high-performance photopolymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yellowing or discoloration when using amine co-initiators in photopolymerization?
A: The yellowing phenomenon observed in photopolymer systems utilizing amine co-initiators is primarily a result of the oxidation of the amine itself and the formation of colored byproducts.[1] During the photopolymerization process, the amine co-initiator, typically a tertiary amine, interacts with the photoinitiator in its excited state to generate free radicals that initiate polymerization.[1][2] However, this process can also lead to the formation of colored species. Aromatic amines, in particular, are prone to oxidation, which can result in the formation of conjugated structures that absorb visible light, leading to a yellow appearance.[3] The extent of this discoloration is often correlated with the concentration and chemical structure of the amine co-initiator.[1][4] Furthermore, residual, unreacted photoinitiator and co-initiator can degrade over time, especially when exposed to light and heat, contributing to long-term color instability.[5]
Q2: How does the concentration of the amine co-initiator affect both the curing process and the degree of discoloration?
A: The concentration of the amine co-initiator has a significant impact on both the rate of polymerization and the final color of the cured polymer.
-
Curing Process: Increasing the concentration of the amine co-initiator generally leads to a higher rate of polymerization and a greater final degree of conversion.[4][6] This is because a higher concentration of the amine provides more molecules to interact with the excited photoinitiator, generating a larger number of initiating free radicals.[6] However, there is an optimal concentration beyond which increasing the amine level may not significantly improve the cure and can even be detrimental.[7]
-
Discoloration: A higher concentration of the amine co-initiator is strongly correlated with increased yellowing.[3][4] This is due to the greater formation of the colored byproducts mentioned in Q1. Therefore, a critical balance must be struck between achieving a sufficient cure speed and depth of cure while minimizing discoloration. Exceeding the optimal concentration can lead to a significant increase in yellowing without a proportional benefit in cure properties.[7]
Q3: Are there specific types of amine co-initiators that are less prone to causing discoloration?
A: Yes, the chemical structure of the amine co-initiator plays a crucial role in its propensity to cause yellowing. Aromatic amines, such as N,N-dimethyl-p-toluidine (DMPT), are known to cause more significant discoloration compared to aliphatic amines.[3] Acrylated amines are also reported to exhibit less yellowing.[3] Hindered Amine Light Stabilizers (HALS), while primarily used as stabilizers, are another class of amines that can be considered in formulations to improve long-term color stability.[8] For applications where color stability is paramount, exploring alternative co-initiators or even photoinitiating systems that do not require an amine co-initiator, such as some Type I photoinitiators, may be a viable strategy.[1][9]
Q4: Can the choice of photoinitiator influence the extent of amine-related discoloration?
A: Absolutely. The interaction between the photoinitiator and the amine co-initiator is central to both the curing reaction and the formation of colored species. Different photoinitiators have varying efficiencies in generating radicals and may have different side reactions with the amine. For instance, Type II photoinitiators like camphorquinone (CQ) absolutely require a co-initiator, typically an amine, to function effectively.[10][11] The choice of amine in conjunction with CQ can significantly impact color stability.[4] In contrast, some Type I photoinitiators, such as certain acylphosphine oxides (e.g., TPO), can initiate polymerization without a co-initiator, thereby eliminating the source of amine-based yellowing.[1][9] However, even with Type I systems, amines are sometimes added to mitigate oxygen inhibition, which can reintroduce the discoloration issue.[3]
Troubleshooting Guide: A Step-by-Step Protocol for Optimizing Co-initiator Concentration
This guide provides a systematic approach to determining the optimal amine co-initiator concentration to achieve the desired curing characteristics while minimizing discoloration.
Experimental Workflow for Optimization
Caption: A flowchart illustrating the systematic workflow for optimizing amine co-initiator concentration.
Detailed Experimental Protocol
1. Preparation of Resin Formulations:
-
Objective: To create a series of resin formulations with systematically varied concentrations of the amine co-initiator.
-
Procedure:
-
Define a concentration range for the amine co-initiator to be tested. A typical starting range could be from 0.1% to 2.0% by weight (w/w) in increments of 0.25%.
-
Accurately weigh the base resin, photoinitiator, and any other additives into separate, opaque containers. The photoinitiator concentration should be kept constant across all samples.
-
Add the varying amounts of the amine co-initiator to each respective container.
-
Thoroughly mix each formulation in the dark to ensure homogeneity and prevent premature polymerization.
-
If your photoinitiator system can function without a co-initiator (e.g., a Type I system), prepare a control sample with 0% amine.
-
2. Curing of Samples:
-
Objective: To polymerize the prepared formulations under controlled and repeatable conditions.
-
Procedure:
-
Dispense a standardized volume or thickness of each formulation into a mold or onto a substrate.
-
Expose each sample to a UV/Visible light source of a specific wavelength and intensity for a fixed duration. It is critical that all samples receive the same light dose.
-
3. Colorimetric Analysis:
-
Objective: To quantitatively measure the discoloration of the cured samples.
-
Procedure:
-
Use a spectrophotometer or colorimeter to measure the color of each cured sample.
-
Calculate the Yellowness Index (YI) according to a standard test method (e.g., ASTM E313). This provides a quantitative measure of discoloration.
-
4. Assessment of Cure Performance:
-
Objective: To evaluate the effect of varying amine concentrations on the physical and chemical properties of the cured polymer.
-
Procedure:
-
Depth of Cure: Measure the thickness of the cured polymer, for instance, by scraping away the uncured resin and measuring the cured depth with a caliper.
-
Surface Hardness: Use a durometer to measure the Shore hardness of the cured samples. This provides an indication of the completeness of the surface cure.
-
Degree of Conversion (Optional but Recommended): For a more in-depth analysis, use Fourier-transform infrared spectroscopy (FTIR) to determine the percentage of reacted monomer double bonds. This is a direct measure of the extent of polymerization.[12]
-
5. Data Analysis and Optimization:
-
Objective: To identify the amine co-initiator concentration that provides the best balance between cure performance and color stability.
-
Procedure:
-
Plot the Yellowness Index as a function of the amine co-initiator concentration.
-
On separate graphs, plot the cure performance metrics (depth of cure, hardness, degree of conversion) as a function of the amine co-initiator concentration.
-
Analyze the plots to identify the "sweet spot" – the concentration at which the cure performance reaches an acceptable plateau, and the Yellowness Index is at its lowest possible value within that effective concentration range.
-
Data Presentation
| Amine Conc. (% w/w) | Yellowness Index (YI) | Shore D Hardness | Depth of Cure (mm) |
| 0.0 (Control) | 2.5 | 75 | 3.0 |
| 0.25 | 4.8 | 80 | 3.5 |
| 0.50 | 7.2 | 85 | 4.0 |
| 0.75 | 9.5 | 86 | 4.1 |
| 1.00 | 12.3 | 86 | 4.1 |
| 1.25 | 15.1 | 87 | 4.2 |
| 1.50 | 18.0 | 87 | 4.2 |
Note: The data in this table is illustrative and will vary depending on the specific resin system, photoinitiator, and curing conditions.
Mechanistic Insights
Caption: A simplified diagram illustrating the dual role of the amine co-initiator in both polymerization initiation and the formation of colored byproducts.
References
- Synergistic effect combining amines and aminoacrylates with Type I photoiniti
- The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC.
- Current photo-initiators in dental m
- Photoiniti
- Resin Yellowing: Why It Happens, How to Prevent It, and Wh
- Emerging Photo-Initiating Systems in Coatings
- Influence of Initiator Concentration on the Polymerization Course of Methacryl
- Color Change of Commercial Resin Composited with Different Photoinitiators - e-Public
- Visible light induced photopolymerization: Speeding up the rate of polymerization by using co-initiators in dye/amine photoinitiating systems - ResearchG
- Can We Stop the Photosensitive Resin / Photopolymer
- Color Change in Commercial Resin Composites with Different Photoiniti
- Identification and quantification of (polymeric)
- Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC - PubMed Central.
- Resin yellowing and how to reduce it - Prusa Knowledge Base.
- Discoloration of polymers by phenolic antioxidants | Request PDF - ResearchG
- (PDF)
- Are You Causing Your Resin To YELLOW? Resin Mistakes - YouTube.
- Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA) - MDPI.
- (PDF)
- Naturally Derived Photoinitiators for Dental and Biomaterials Applic
- New UV Synergist for Improved Photoiniti
- Transparent Resin Troubleshooting: Common Problems and Solutions - Phrozen.
- Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation - ResearchG
- Polymer Science A to Z: Getting Answers from FTIR and Raman Spectroscopy Analyses.
Sources
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinitiator - Wikipedia [en.wikipedia.org]
- 3. radtech2022.com [radtech2022.com]
- 4. mdpi.com [mdpi.com]
- 5. facfox.com [facfox.com]
- 6. mdpi.com [mdpi.com]
- 7. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives [mdpi.com]
- 10. oraljournal.com [oraljournal.com]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. youtube.com [youtube.com]
Solving compatibility issues between Camphorquinone and acidic monomers
Topic: Compatibility of Camphorquinone (CQ) with Acidic Resin Matrices
Introduction: The "Acid-Base" Conflict in Photopolymerization
Status: Active Issue Severity: Critical (Can lead to total polymerization failure) Applicable Contexts: Self-etch dental adhesives, acidic primers, bioactive coatings, carboxylic acid-functionalized hydrogels.
Welcome to the Advanced Application Support Center. If you are observing poor curing kinetics, low degree of conversion (DC), or shelf-life instability when formulating acidic monomers (e.g., 10-MDP, PAA, 4-META) with Camphorquinone (CQ), you are likely encountering the Amine Neutralization Effect .
This guide provides the mechanistic root cause, immediate formulation corrections, and validation protocols to restore system integrity.
Module 1: Diagnosis & Symptoms
Q: How do I confirm if "Amine Neutralization" is the cause of my failure?
A: Look for this specific triad of symptoms in your experimental data:
-
Kinetic Retardation: The reaction starts significantly slower than in non-acidic controls (visible in Real-Time FTIR slopes).
-
Low Final Conversion: Even with extended light exposure, the material remains tacky or mechanically weak (low Vickers hardness).
-
Color Shift (Bleaching Failure): The yellow tone of CQ remains after curing. Since CQ is not being consumed/regenerated effectively, the "photobleaching" effect is diminished.
Q: My formulation cures initially but fails after 1 week of storage. Why?
A: This is "Dark Reaction" instability. The acid-base reaction between your acidic monomer and the amine co-initiator occurs slowly in the bottle, even without light. Over time, the available amine concentration drops below the critical threshold required to reduce the excited CQ triplet state.
Module 2: The Mechanistic Root Cause
To solve this, you must understand the failure mode at the molecular level. CQ is a Type II Photoinitiator , meaning it is incapable of generating radicals alone. It requires a hydrogen donor (co-initiator), typically a tertiary amine (e.g., EDMAB, DMAEMA).
In an acidic environment (pH < 3), the acidic protons (
Visualization: The Inhibition Pathway
Figure 1: The Inhibition Mechanism. The acidic monomer protonates the amine (Red Arrow), forming an inactive salt. The excited CQ (Yellow) cannot find a free electron pair to generate the radical, halting polymerization.
Module 3: Troubleshooting & Solutions
Strategy A: The "Gold Standard" Switch (Type I Initiators)
Recommendation: If your resin is highly acidic (pH < 3), stop using CQ/Amine. Switch to a Type I (Norrish Type I) photoinitiator.
-
Why: Type I initiators (e.g., TPO, BAPO) generate radicals via unimolecular
-cleavage. They do not require a co-initiator (amine) and are therefore immune to acid-base neutralization. -
The Candidate: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) .[1][2]
-
Pros: High reactivity, acid stability, excellent color stability (no yellowing).
-
Cons: Absorption peak is lower (380–420 nm) than CQ. Ensure your curing light (LED) has a "polywave" chip or sufficient output in the violet range.
-
Strategy B: The "Booster" Method (Iodonium Salts)
Recommendation: If you must use CQ (e.g., for depth of cure or specific LED compatibility), you must bypass the amine dependency using an Iodonium Salt.
-
Additive: DPIHP (Diphenyliodonium hexafluorophosphate) or Speedcure 938 .[3]
-
Mechanism: The excited CQ can transfer an electron to the iodonium salt (which acts as an electron acceptor). This generates a phenyl radical and a CQ radical cation, initiating polymerization without relying solely on the amine.
-
Formulation Tip: Use a hybrid system: CQ (0.5%) + Amine (Low conc) + Iodonium Salt (1.0%).
Strategy C: Comparative Data Table
| Feature | CQ + Amine (Standard) | CQ + Amine + Iodonium | Lucirin TPO (Type I) |
| Acid Stability | Poor (Neutralizes) | Moderate (Compensates) | Excellent (Unaffected) |
| Mechanism | H-Abstraction (Type II) | Redox/Cleavage Hybrid | |
| Curing Speed | Slow in acidic media | Fast | Very Fast |
| Color | Yellow tint | Improved | Clear/White |
| Required Light | Blue (450-480 nm) | Blue (450-480 nm) | Violet-Blue (380-420 nm) |
Module 4: Validation Protocols
Do not assume compatibility. You must validate it using these self-verifying protocols.
Protocol 1: Real-Time FTIR Conversion Monitoring
Use this to quantify the "Retardation Effect" of your acidic monomer.
-
Setup: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Monomer Mix: Prepare your acidic resin matrix.
-
Procedure:
-
Place 10
of resin on the ATR crystal. -
Start FTIR scanning (Rapid scan mode: ~2 spectra/sec).
-
Wait 10 seconds (baseline), then activate curing light (fixed distance, e.g., 1mm).
-
Irradiate for 40 seconds. Continue scanning for 60 seconds post-cure.
-
-
Analysis: Track the aliphatic
peak at 1638 cm⁻¹ .-
Calculate Degree of Conversion (
): (Use the aromatic peak at 1608 cm⁻¹ as the internal reference if present).
-
-
Success Criteria: The TPO group should show a steeper slope (rate of polymerization) and higher final plateau than the CQ/Amine group.
Protocol 2: The "Dark Stability" Stress Test
Use this to ensure your product has a shelf life.
-
Preparation: Mix your acidic resin with the chosen initiator system.
-
Storage: Store in a light-proof bottle at 37°C (accelerated aging).
-
Checkpoints: Test viscosity and cure speed (via Protocol 1) at:
-
T=0 (Immediate)
-
T=24 hours
-
T=1 week
-
-
Failure Mode: If the viscosity increases significantly (premature gelling) or the cure speed at T=1 week drops by >20% compared to T=0, the amine is being neutralized or the acid is catalyzing instability.
References
-
Ikemura, K., & Endo, T. (2010).[8] A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites.[8][9] Dental Materials Journal.[8] Link
-
Moszner, N., et al. (2008). Benzoylgermanium derivatives as novel visible light photoinitiators for dental materials. Dental Materials.[1][8][9][10][11][12][13][14] (Demonstrates Type I alternatives). Link
-
Van Landuyt, K. L., et al. (2007). Systematic review of the chemical composition of contemporary dental adhesives. Biomaterials. (Discusses acidic monomer incompatibility).[5][6] Link
-
Lalevée, J., et al. (2021).[6][8] New hydrogen donors for amine-free photoinitiating systems in dental materials.[13] (Explores amine-free CQ systems). Link
-
Oliveira, D. C., et al. (2016). Effect of various visible light photoinitiators on the polymerization and color of light-activated resins. (Comparison of TPO vs CQ). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aryliodonium Ylides as Novel and Efficient Additives for Radical Chemistry: Example in Camphorquinone (CQ)/Amine Based Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photopolymer - Wikipedia [en.wikipedia.org]
- 10. oraljournal.com [oraljournal.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Moving Towards a Finer Way of Light-Cured Resin-Based Restorative Dental Materials: Recent Advances in Photoinitiating Systems Based on Iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New hydrogen donors for amine-free photoinitiating systems in dental materials | Pocket Dentistry [pocketdentistry.com]
- 14. scielo.br [scielo.br]
Enhancing Camphorquinone reactivity using secondary photosensitizers
Welcome to the technical support center for optimizing camphorquinone (CQ)-based photopolymerization systems. This guide is designed for researchers, scientists, and drug development professionals who are working with light-cured materials. Here, we will delve into the nuances of enhancing the reactivity of Camphorquinone, a widely used Type II photoinitiator, by leveraging secondary photosensitizers and co-initiators. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and innovate within your own experimental frameworks.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Camphorquinone photoinitiation system. A solid understanding of these basics is crucial before troubleshooting more complex issues.
Q1: What is Camphorquinone (CQ) and why is it so commonly used?
Camphorquinone (CQ) is a highly efficient and extensively studied Type II photoinitiator, particularly prevalent in dental resin composites and other light-cured biomaterials.[1][2] Its popularity stems from several key advantages:
-
Visible Light Absorption: CQ's absorption spectrum peaks at approximately 468 nm, falling squarely within the blue light region (400-500 nm).[3][4][5] This aligns perfectly with the output of safe and common light-curing units (LCUs), such as blue LEDs, avoiding the need for harmful UV radiation.[2][6]
-
Biocompatibility: CQ and its photolysis byproducts generally exhibit low cytotoxicity, a critical requirement for biomedical applications.[6]
-
Good Solubility: It dissolves well in common methacrylate monomer systems (e.g., Bis-GMA, TEGDMA) used in many formulations.[1][6]
Q2: If CQ is effective, why is a secondary photosensitizer or co-initiator necessary?
While CQ is an excellent photosensitizer, its efficiency as a sole initiator is limited.[7] It is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate the free radicals that drive polymerization.[1][2] The process, in simplified terms, is a bimolecular reaction:
-
CQ absorbs a photon of blue light and transitions to an excited triplet state (CQ*).
-
The excited CQ* interacts with a co-initiator (often a tertiary amine that acts as a hydrogen/electron donor).[2][7]
-
This interaction forms an excited state complex, or "exciplex," which then generates free radicals.[3] The amine-derived radical is primarily responsible for initiating the polymerization chain reaction.[2]
Without a co-initiator, the generation of free radicals is significantly less efficient, leading to poor or incomplete curing.[7]
Q3: What are the main limitations of the standard CQ/amine system?
Despite its widespread use, the classic CQ/tertiary amine system has several drawbacks that researchers often seek to overcome:
-
Inherent Yellow Color: CQ is an intense yellow powder.[5] While it undergoes some photobleaching during curing, incomplete consumption can leave a residual yellow tint in the final polymer, which is a significant issue for aesthetic applications like dental restorations.[2][8]
-
Oxygen Inhibition: The free radical polymerization process is susceptible to inhibition by molecular oxygen.[5] Oxygen can scavenge the initiating radicals, creating less reactive peroxide radicals and leading to an uncured, tacky surface layer known as the oxygen-inhibited layer.[5][9]
-
Amine Discoloration: The tertiary amine co-initiators can oxidize over time, contributing to long-term color instability and yellowing of the cured material.[8][10]
-
Viscosity Dependence: In highly viscous systems, the diffusion-controlled reaction between the excited CQ and the amine can be limited, reducing polymerization efficiency.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments. Each guide follows a logical progression from symptom to cause to solution, grounded in the chemistry of the system.
Problem 1: Incomplete Curing or a Tacky Surface Layer
Symptoms: The surface of your photopolymer remains sticky or uncured after irradiation, while the bulk of the material may be hard. The depth of cure is insufficient.
Primary Cause: Oxygen Inhibition
This is the most common cause of a tacky surface. Ambient oxygen interacts with the generated free radicals, quenching them before they can initiate polymerization chains.[9] This effect is most pronounced at the surface where oxygen concentration is highest.
Troubleshooting Workflow:
Troubleshooting Incomplete Curing
Detailed Solutions:
-
Physical Barriers: The simplest approach is to physically block oxygen from the surface. Applying a layer of glycerin or covering the sample with a transparent matrix strip before curing can be very effective.
-
Inert Atmosphere: For sensitive applications, conduct the photopolymerization in a glove box purged with an inert gas like nitrogen or argon.
-
Optimize the Co-initiator: The type and concentration of the amine are critical.[10] Amines with more easily abstractable alpha-hydrogens can be more reactive. Ethyl-4-(dimethylamino)benzoate (EDMAB) is often more efficient than N,N-dimethyl-p-toluidine (DMPT).[5] Experiment with increasing the amine concentration, but be mindful of potential cytotoxicity and long-term color stability issues.
-
Introduce a Ternary System: Adding a third component, such as a diphenyliodonium salt (e.g., DPIHP), can significantly enhance radical generation.[3] The iodonium salt can interact with the amine radical to regenerate the amine and produce an additional phenyl radical, boosting the overall initiation rate and helping to overcome oxygen inhibition.
Problem 2: Undesirable Yellowing of the Cured Polymer
Symptoms: The final cured material has a noticeable yellow tint, compromising its aesthetic properties.
Primary Causes:
-
Unreacted Camphorquinone: CQ has a strong yellow color, and if it is not fully consumed (photobleached) during polymerization, it will impart this color to the final product.[2][8]
-
Amine Oxidation: Tertiary amine co-initiators can form colored oxidation byproducts, contributing to both initial yellowing and long-term color instability.[8]
Solutions and Mitigation Strategies:
-
Optimize CQ Concentration: While tempting to increase initiator concentration to improve cure depth, an excess of CQ is a primary cause of yellowing.[2] Titrate the CQ concentration down to the minimum level required for adequate curing in your system. A typical range is 0.1 - 1.0 wt%.[1]
-
Introduce a "Bleaching" Co-initiator: Incorporating a Type I photoinitiator that absorbs in a different wavelength range can reduce the reliance on CQ. These initiators cleave unimolecularly to form two radicals upon irradiation and often have better photobleaching properties.
Photoinitiator Abbreviation Type Peak Absorption (nm) Key Characteristics Camphorquinone CQ II ~468[3][4] Standard, requires co-initiator, can cause yellowing. Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide TPO I ~400[8] Highly reactive, good bleaching, requires violet light. 1-Phenyl-1,2-propanedione PPD I / II ~410-420[4][5] Less yellow than CQ, can act as both Type I and II.[10] Dibenzoyl Germanium e.g., Ivocerin I ~418[8] Highly efficient, generates multiple radicals, patented.[5][8] -
Use a Combined Photoinitiator System: A synergistic approach often yields the best results. By combining CQ with a Type I initiator like TPO, you can achieve efficient curing across a broader spectrum of light (violet and blue) while significantly reducing the amount of CQ needed.[5] This is a core principle behind advanced polymerization systems (APS).[10]
-
Experimental Protocol: Start by replacing a portion of your CQ with an equimolar amount of TPO or PPD. For example, if your formulation uses 0.5 wt% CQ, try a mix of 0.25 wt% CQ and an equimolar amount of TPO. You must ensure your light source emits light in the violet range (around 400 nm) to activate the TPO effectively.[8][11]
-
Problem 3: Low Degree of Conversion (DC) or Poor Mechanical Properties
Symptoms: The cured polymer is brittle, weak, or exhibits a low degree of monomer-to-polymer conversion as measured by techniques like FTIR spectroscopy.
Primary Causes:
-
Insufficient Radical Generation: The concentration or reactivity of the initiator system is too low for the specific monomer system.
-
Light Attenuation: The light is not penetrating deeply enough into the sample to activate the photoinitiator throughout the bulk of the material. This is a common issue with highly filled or opaque composites.
-
Mobility Restriction: In high-viscosity or rapidly gelling systems, the mobility of molecules is restricted, preventing the bimolecular interaction required for Type II initiation.[5]
Photoinitiation Enhancement Workflow:
Workflow for Improving Conversion
Detailed Solutions:
-
Verify Your Light Source: Ensure your LCU's spectral output matches the absorption spectrum of your photoinitiator(s).[5] A standard blue LED is fine for CQ alone, but a multi-wave LED that also emits violet light is necessary for systems containing TPO or other violet-light absorbing initiators.[8][11] Check the light intensity; an aging bulb or low battery can be a simple culprit.
-
Switch to a Type I Initiator: As mentioned, Type I initiators like TPO are generally more efficient as they generate two free radicals per molecule via fragmentation, compared to the single initiating radical from the CQ/amine system.[8] Their unimolecular mechanism is also less affected by the high viscosity of polymerizing media.[5]
-
Implement a Ternary Photoinitiator System (CQ/Amine/Iodonium Salt): This is a powerful method to boost radical generation. The iodonium salt participates in a redox cycle that regenerates the amine co-initiator and produces a highly reactive aryl radical, increasing the overall polymerization rate and conversion.[3]
-
Protocol for a Ternary System:
-
Prepare your standard monomer resin with CQ and a tertiary amine (e.g., EDMAB) at your optimized concentrations.
-
In a separate formulation, add a diphenyliodonium salt (e.g., diphenyliodonium hexafluorophosphate, DPIHP) at a concentration of 0.5-1.0 mol% relative to the CQ.
-
Ensure complete dissolution of all components before irradiation.
-
Cure both samples under identical conditions (light intensity, time, sample thickness).
-
Compare the degree of conversion (using FTIR to monitor the disappearance of the methacrylate C=C peak at ~1638 cm⁻¹) and mechanical properties (e.g., hardness, flexural strength) of the binary and ternary systems.
-
-
References
- Sarex. (2024).
- Taylor & Francis Online. (n.d.). Camphorquinone – Knowledge and References.
- Benchchem. (n.d.).
- Sino Polymer. (n.d.).
- Alves, N. D., et al. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites.
- Par, M., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers.
- Vallo, C. I., et al. (2009). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins.
- Klimek, M., et al. (2021). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide.
- Longchang Chemical. (2025). Why is camphor quinone commonly used as a photosensitizer in light-curing composite resins?.
- Kamoun, E. A., et al. (2017).
- Wikipedia. (n.d.). Photopolymer.
- Semantic Scholar. (2022).
- International Journal of Dental and Health Sciences. (n.d.).
Sources
- 1. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 2. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longchangchemical.com [longchangchemical.com]
- 7. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]
- 8. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide | MDPI [mdpi.com]
- 9. Photopolymer - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. oraljournal.com [oraljournal.com]
Technical Support Center: Ensuring the Stability of Camphorquinone (CQ)-Based Resins
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Camphorquinone (CQ)-based resins. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your photopolymerizable resins during storage to ensure reproducible and reliable experimental outcomes. Premature polymerization is a common yet preventable issue that can lead to wasted materials, compromised experiments, and significant delays in research and development.
This guide is designed to provide you with in-depth technical knowledge, practical troubleshooting advice, and clear protocols to effectively prevent the premature polymerization of your CQ-based resins. We will delve into the underlying chemical mechanisms, explore the key factors that trigger unwanted polymerization, and equip you with the expertise to confidently manage your valuable resin systems.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding the storage and stability of CQ-based resins.
1. What is causing my CQ-based resin to polymerize in the container during storage?
Premature polymerization of CQ-based resins is primarily initiated by unintended exposure to light and elevated temperatures. Camphorquinone is a photoinitiator that absorbs light, particularly in the blue region of the visible light spectrum (around 400-500 nm), with a peak absorption at approximately 468 nm.[1] This absorption of light energy excites the CQ molecule, which then interacts with a co-initiator, typically a tertiary amine, to generate free radicals that initiate the polymerization process.[1][2][3] Even low levels of ambient laboratory light or sunlight can trigger this process over time.[4][5] Additionally, heat can accelerate the rate of chemical reactions, including the slow decomposition of components that may lead to spontaneous polymerization, even in the absence of light.
2. I store my resin in a dark place, but it still seems to be getting thicker. Why?
While excluding light is a critical first step, it doesn't completely eliminate the risk of premature polymerization. Several factors could be at play:
-
Elevated Storage Temperature: Resins should be stored at a consistent, cool room temperature.[6][7][8] Heat can increase the kinetic energy of the molecules, leading to a higher probability of spontaneous radical formation. Storing resins near heat sources, such as ovens or even in direct sunlight which also contributes heat, should be avoided.
-
Ineffective Inhibitors: Photopolymerizable resins contain inhibitors, such as Butylated Hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ), to scavenge free radicals and prevent polymerization during storage.[9][10] Over time, or with repeated exposure to minor amounts of light and heat, these inhibitors can become depleted, leaving the resin susceptible to polymerization.
-
Contamination: Accidental introduction of contaminants that can act as initiators or accelerators can also lead to gradual thickening of the resin.
3. What are inhibitors and how do they work?
Inhibitors are chemical compounds added to resins to prevent premature polymerization.[9] They work by reacting with and neutralizing any free radicals that may form spontaneously in the resin system before they can initiate a chain reaction of polymerization.[9][10] Common inhibitors like BHT and MEHQ are effective radical scavengers.[9][10] They essentially "sacrifice" themselves to protect the monomer from polymerizing until the resin is intentionally exposed to a high-intensity curing light, which generates a large number of free radicals that overwhelm the inhibitor and allow polymerization to proceed.[10]
4. Can I add more inhibitor to my resin if I'm concerned about its stability?
While technically possible, adding more inhibitor is a delicate process that should be approached with caution. The concentration of the inhibitor is carefully optimized by the manufacturer to provide adequate shelf life without significantly impacting the final curing properties of the resin.[10] Increasing the inhibitor concentration can lead to a slower curing rate and may even affect the final mechanical properties of the polymerized material.[9][10] If you are formulating your own resins, careful optimization of the inhibitor concentration is a critical step. For commercially available resins, it is generally not recommended to alter the formulation.
Troubleshooting Guide: Diagnosing and Resolving Premature Polymerization
This section provides a systematic approach to identifying and addressing issues with your CQ-based resins.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Resin is completely solid in the container. | - Prolonged exposure to ambient light. - Storage at high temperatures. - Depletion of inhibitor over an extended period. | - The resin is unusable and should be discarded according to your institution's chemical waste disposal guidelines. - Review and revise your storage protocol immediately to protect remaining and future resin stocks. |
| Resin has become viscous or gel-like. | - Intermittent or low-level light exposure. - Storage in a warm environment. - The resin is approaching the end of its shelf life. | - Test a small sample to see if it cures to the desired properties. If not, it should be discarded. - If still usable, prioritize its use. - Immediately move the resin to a cooler, completely dark storage location. |
| Small solid particles or flakes are present in the resin. | - Localized polymerization, often starting at the surface exposed to the headspace in the container. - Contamination. | - Attempt to filter the resin through a fine mesh if the bulk of the material appears unaffected. - Test the filtered resin's curing performance before using it in a critical experiment. - Ensure containers are tightly sealed to minimize air exposure in the headspace. |
| Inconsistent curing results (e.g., soft spots, incomplete polymerization). | - Non-uniform distribution of partially polymerized material within the resin. - Altered initiator-to-inhibitor ratio due to premature inhibitor consumption. | - Thoroughly but gently mix the resin before use to ensure homogeneity, avoiding the introduction of air bubbles. - If the issue persists, the resin's integrity is likely compromised, and it should be discarded. |
Experimental Protocols & Best Practices
Adhering to the following protocols will significantly enhance the shelf-life and reliability of your CQ-based resins.
Protocol 1: Optimal Storage of CQ-Based Resins
-
Light Exclusion:
-
Always store resins in their original opaque containers.
-
Place containers in a light-proof cabinet or box. Do not rely solely on amber or colored bottles, as significant amounts of ambient light can still penetrate them over time.
-
-
Temperature Control:
-
Store resins in a temperature-controlled environment, ideally between 15°C and 27°C (60°F and 80°F).[7]
-
Avoid storing resins near windows, on top of equipment that generates heat, or in areas with significant temperature fluctuations.
-
Do not refrigerate or freeze the resins unless explicitly specified by the manufacturer, as this can cause some components to crystallize or separate.[11]
-
-
Container Management:
-
Keep container lids tightly sealed to prevent exposure to air and moisture, which can degrade the co-initiator and introduce contaminants.
-
For multi-component systems, use separate, clearly labeled dispensing tools for each component to prevent cross-contamination.
-
When dispensing resin, work efficiently to minimize the time the bulk material is exposed to ambient light.
-
Protocol 2: Visual Inspection Before Use
-
Homogeneity Check: Before each use, gently swirl or mix the resin to ensure a uniform consistency. Be cautious not to introduce air bubbles.
-
Viscosity Assessment: Observe the flow characteristics of the resin. Any noticeable increase in viscosity compared to a fresh batch is an early indicator of premature polymerization.
-
Particulate Inspection: Visually inspect the resin for any solid particles, gels, or flakes. The presence of these indicates that polymerization has begun.
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow.
Caption: The photoinitiation process of CQ-based resins.
Caption: Factors leading to premature polymerization.
Caption: A troubleshooting workflow for resin stability.
References
-
Taylor & Francis. (n.d.). Camphorquinone – Knowledge and References. Retrieved from [Link]
-
Tanaka, K., Taira, M., Shintani, H., Wakasa, K., & Yamaki, M. (1999). ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes. Journal of Oral Rehabilitation, 26(2), 121-125. Retrieved from [Link]
-
Sarex. (2024, July 23). Camphorquinone - Revolutionizing the Dental Industry | Photoinitiator | Dental Materials. YouTube. Retrieved from [Link]
-
Changhong Chemical. (n.d.). Photoinitiator CQ / Camphorquinone CAS 10373-78-1. Retrieved from [Link]
-
National Institute of Standards and Technology. (2004, August 1). Dental Polymeric Composites Activated With Camphorquinone or Diacyl Phosphine Oxide Photoinitiators. Retrieved from [Link]
-
Singh, S., Rajkumar, B., Gupta, V., & Bhatt, A. (n.d.). Current photo-initiators in dental materials. Journal of Dental and Allied Sciences, 6(2), 73. Retrieved from [Link]
-
Al-Shammari, A. F. (2010). THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. The University of Iowa. Retrieved from [Link]
-
Katarzynska, J., et al. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. Materials, 14(22), 7015. Retrieved from [Link]
-
Liska, R., et al. (2013). Carboxylated Camphorquinone as Visible-Light Photoinitiator for Biomedical Application: Synthesis, Characterization, and Application. Macromolecular Chemistry and Physics, 214(15), 1744-1753. Retrieved from [Link]
-
Collares, F. M., et al. (2017). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. Journal of the Mechanical Behavior of Biomedical Materials, 75, 261-266. Retrieved from [Link]
-
Pfeifer, C. S., et al. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. BioMed Research International, 2018, 7921247. Retrieved from [Link]
-
Asmussen, E., & Peutzfeldt, A. (2009). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 91B(2), 853-858. Retrieved from [Link]
-
Fijałkowska, M., et al. (2020). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. Materials, 13(24), 5783. Retrieved from [Link]
-
Ilie, N., & Stawarczyk, B. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(3), 680. Retrieved from [Link]
-
Wikipedia. (n.d.). Photopolymer. Retrieved from [Link]
-
Al-Ahdal, K., et al. (2019). Analysis of camphorquinone in composite resins as a function of shade. The Saudi Dental Journal, 31(4), 456-462. Retrieved from [Link]
-
Yap, A. U. J., & Soh, M. S. (2014). Premature Polymerisation of Composite Resins Under Different Light-curing Conditions. Journal of Dental Research, 93(Spec Iss A). Retrieved from [Link]
-
Al-Ahdal, K., et al. (2024). Impact of storage conditions on the fracture reliability and physical properties of a dental resin-based composite. Brazilian Oral Research, 38, e062. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible light absorption spectrum of camphorquinone. Retrieved from [Link]
- Google Patents. (2003). US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers.
-
Harke, B., et al. (2012). Photopolymerization Inhibition Dynamics for Sub-Diffraction Direct Laser Writing Lithography. ChemPhysChem, 13(5), 1429-1434. Retrieved from [Link]
-
The University of Iowa. (n.d.). Composite Polymerization Problems and Solution. Retrieved from [Link]
-
Lee, I. B., et al. (2013). Effect of temperature on the mass and color stability of additional photoinitiatorcontaining composite resins. Dental Materials Journal, 32(4), 629-636. Retrieved from [Link]
-
WEST SYSTEM. (n.d.). Epoxy Shelf Life & Proper Storage. Retrieved from [Link]
-
The Epoxy Resin Store. (2025, September 6). Storing Epoxy Resin: Tips for Longer Shelf Life. Retrieved from [Link]
-
Al-Ahdal, K., et al. (2024). Impact of storage conditions on the fracture reliability and physical properties of a dental resin-based composite. Brazilian Oral Research, 38. Retrieved from [Link]
-
Academy of Dental Materials. (2019). Academy of Dental Materials guidance—Resin composites: Part II—Technique sensitivity (handling, polymerization, dimensional changes). Dental Materials, 35(6), 847-859. Retrieved from [Link]
-
Makevale. (2024, October 21). Are polymerisation inhibitors causing product failure? Retrieved from [Link]
-
CHILL EPOXY. (2025, November 5). Epoxy Storage Temperature. Retrieved from [Link]
-
Kettenbach Dental. (2020, October 1). Technical Manual. Retrieved from [Link]
-
Purdue University. (2023, January 10). Photo-activated polymerization inhibition process in photoinitiator systems for high-throughput 3D nanoprinting. Retrieved from [Link]
-
Zogear. (2025, December 22). How to store dental impression materials properly? Retrieved from [Link]
-
AlShaafi, M. M. (2017). Factors affecting polymerization of resin-based composites: A literature review. The Saudi Dental Journal, 29(2), 48-58. Retrieved from [Link]
-
Semantic Scholar. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]
-
NV Woodwerks. (2018, March 11). Storage and Shelf Life for Casting Resins | Quick Tips. YouTube. Retrieved from [Link]
-
Ilie, N., & Stawarczyk, B. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(3), 680. Retrieved from [Link]
-
AlShaafi, M. M. (2016). Effects of Different Temperatures and Storage Time on the Degree of Conversion and Microhardness of Resin-based Composites. The Journal of Contemporary Dental Practice, 17(4), 301-306. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ESR study of camphorquinone/amine photoinitiator systems using blue light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Premature Polymerisation of Composite Resins Under Different Light-curing Conditions IADR Abstract Archives [iadr.abstractarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. westsystem.com [westsystem.com]
- 7. resiners.com [resiners.com]
- 8. chillepoxy.com [chillepoxy.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to store dental impression materials properly? [zogear.com]
Technical Support Center: Optimizing LED Emission for Camphorquinone-Based Photopolymerization
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you effectively match LED emission spectra with the absorption characteristics of Camphorquinone (CQ), a widely used photoinitiator. Achieving optimal spectral overlap is critical for efficient polymerization, ensuring the mechanical integrity and biocompatibility of your light-cured materials. This resource is designed to provide not only procedural guidance but also the underlying scientific principles to empower you to overcome common experimental challenges.
Core Principles: Spectral Overlap and Photoinitiation
Successful photopolymerization hinges on the efficient absorption of photons by the photoinitiator. Camphorquinone exhibits a maximum absorption peak at approximately 468 nm, within the blue region of the visible light spectrum.[1][2][3] The process begins when CQ absorbs light, transitioning to an excited state. In this state, it can react with a co-initiator, typically a tertiary amine, to generate free radicals that initiate the polymerization of resin monomers.[2][4] Therefore, the emission spectrum of your LED light-curing unit (LCU) must significantly overlap with CQ's absorption spectrum to ensure a high quantum yield of radical formation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal wavelength range for an LED to cure a Camphorquinone-based resin?
A1: The ideal LED wavelength range should closely match the absorption spectrum of Camphorquinone, which is approximately 400-500 nm.[3] The peak absorption of CQ is around 468 nm.[1][2][3] Therefore, an LED with a peak emission wavelength within the 460-470 nm range will provide the most efficient curing. Many commercially available dental curing lights are designed to emit light in the 450-490 nm range to effectively activate CQ.[1]
Q2: Can I use a standard blue LED for my experiments?
A2: While a standard blue LED may initiate polymerization, it may not be optimal. The term "blue LED" encompasses a wide range of emission spectra. For reproducible and efficient curing, it is crucial to use an LED with a characterized spectral output that aligns with CQ's absorption peak. LEDs with narrow emission bands centered around 468 nm are preferable to broader spectrum blue LEDs, as they concentrate light energy where it is most effectively absorbed by the photoinitiator.[5][6]
Q3: How does the concentration of Camphorquinone affect the curing process?
A3: The concentration of Camphorquinone directly influences the rate and depth of cure.
-
Higher Concentrations: Increasing the CQ concentration can lead to a faster polymerization rate and improved mechanical properties up to a certain point.[7] However, excessively high concentrations can result in a yellowish tint in the final product and may not significantly improve the degree of conversion.[2][4]
-
Lower Concentrations: Lower concentrations of CQ will result in a slower reaction rate.[2] This can be advantageous in some applications to reduce polymerization shrinkage stress.[2] However, insufficient CQ may lead to incomplete curing, compromising the material's final properties.
Q4: My cured resin has a yellowish tint. What is the cause and how can I fix it?
A4: The yellowish color is often due to unreacted Camphorquinone.[4] CQ is a yellow compound, and while it undergoes photobleaching during the curing process, residual, unreacted CQ can impart a yellow hue to the final polymer.[8] To mitigate this, ensure your LED's spectrum is well-matched to CQ's absorption and that the exposure time and intensity are sufficient for complete photobleaching.[9] In some cases, reducing the initial CQ concentration, while ensuring adequate cure, can also help.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Incomplete or "Soft" Curing
Symptom: The surface of the resin is hard, but the material underneath remains soft or uncured.
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Spectral Overlap | The LED's peak emission wavelength is not well-aligned with Camphorquinone's absorption maximum (~468 nm). This leads to inefficient photon absorption and a low concentration of initiating radicals. | 1. Verify LED Spectrum: Use a spectrometer to measure the emission spectrum of your LED. 2. Select Appropriate LED: Choose an LED with a peak emission as close to 468 nm as possible. |
| Inadequate Light Intensity | The irradiance (power per unit area) of the LED is too low to penetrate the full depth of the resin. | 1. Measure Irradiance: Use a radiometer to confirm the light output is within the recommended range for your resin system. 2. Increase Intensity or Time: If the intensity is low, increase the exposure time or use a more powerful LED. Remember the reciprocity law: a lower irradiance may be compensated by a longer exposure time.[10] |
| Incorrect Exposure Time | The duration of light exposure is too short for complete polymerization, especially for deeper restorations.[11] | 1. Follow Manufacturer's Guidelines: Adhere to the recommended curing times for your specific resin. 2. Perform a Depth-of-Cure Test: See the "Advanced Protocols" section for a detailed procedure. |
| Light Scattering by Fillers | Fillers within the composite can scatter the curing light, reducing its penetration depth.[8] | 1. Use Incremental Layering: For thick samples, apply and cure the resin in thin layers (typically 2 mm or less). 2. Consider Filler Type: Be aware that the size, shape, and concentration of filler particles can affect light transmission. |
Issue 2: High Polymerization Shrinkage and Stress
Symptom: The cured material exhibits warping, micro-cracks, or debonding from the substrate. This is due to the volumetric shrinkage that occurs during polymerization.[11][12]
| Potential Cause | Explanation | Troubleshooting Steps |
| Rapid Polymerization Rate | A very high light intensity can lead to a rapid polymerization reaction, which doesn't allow for stress relaxation within the polymer network. | 1. "Soft-Start" or Ramped Curing: Begin with a lower light intensity and gradually increase it to the maximum. This allows for a slower initial polymerization and more time for stress relief.[11] 2. Reduce Light Intensity: Use a lower intensity for a longer duration to achieve the same total energy delivery. |
| High Camphorquinone Concentration | Higher CQ levels can accelerate the reaction, contributing to increased shrinkage stress.[2] | 1. Optimize CQ Concentration: Experiment with lower CQ concentrations to slow down the polymerization rate, balancing this with achieving a sufficient degree of conversion. |
| Single, Bulk Curing | Curing a large volume of resin at once leads to significant, uncompensated shrinkage. | 1. Incremental Layering: Apply and cure the resin in thin, successive layers. This reduces the overall shrinkage stress.[12] |
Issue 3: Inconsistent Curing Results
Symptom: Identical experimental setups yield different curing outcomes.
| Potential Cause | Explanation | Troubleshooting Steps |
| LED Performance Fluctuation | The output of the LED may vary due to overheating or aging. | 1. Monitor LED Temperature: Ensure adequate heat sinking for your LED to maintain a stable output. 2. Regularly Check Irradiance: Periodically measure the light output with a radiometer to detect any degradation in performance. |
| Inconsistent Distance and Angle of Light Source | The distance and angle of the curing light relative to the sample surface can significantly affect the energy delivered.[13] | 1. Use a Fixed Jig: Employ a mechanical stage or jig to ensure a consistent distance and perpendicular orientation of the light guide to the sample. |
| Inhibitor Concentration Variability | Inconsistent mixing or batch-to-batch variations in inhibitor concentration (like BHT) can affect polymerization kinetics.[7] | 1. Ensure Homogeneous Mixing: Thoroughly mix the resin components before use. 2. Verify Batch Consistency: If possible, test new batches of resin for consistent curing behavior. |
Advanced Protocols
Protocol 1: Measuring the Spectral Output of an LED
Objective: To accurately determine the emission spectrum of your LED light-curing unit.
Materials:
-
LED light-curing unit
-
Spectrometer with a fiber optic probe
-
Integrating sphere (optional, for absolute irradiance measurements)
-
Stable power supply for the LED
Procedure:
-
Setup: Connect the LED to the stable power supply and allow it to warm up for at least 15 minutes to ensure a stable output.
-
Positioning: Position the fiber optic probe of the spectrometer at a fixed, perpendicular distance from the LED tip.
-
Data Acquisition: Turn on the LED and acquire the emission spectrum using the spectrometer software.
-
Analysis: Identify the peak emission wavelength (λmax) and the full width at half maximum (FWHM) of the spectrum.
-
Comparison: Overlay the acquired LED spectrum with the known absorption spectrum of Camphorquinone to visually assess the degree of overlap.
Protocol 2: Determining the Optimal Exposure Time (Depth of Cure)
Objective: To find the minimum exposure time required to achieve a desired curing depth for a specific resin and LED combination.
Materials:
-
Resin containing Camphorquinone
-
Cylindrical molds (e.g., 4 mm diameter, 10 mm height)
-
LED light-curing unit
-
Hardness tester (e.g., Vickers or Knoop) or a sharp instrument for a qualitative assessment.
Procedure:
-
Sample Preparation: Fill the mold with the resin, ensuring no air bubbles are trapped. Place the mold on a flat, non-stick surface.
-
Curing: Position the LED tip directly on top of the mold and cure for a predetermined time (e.g., 10, 20, 30, 40 seconds).
-
Sample Removal: After curing, carefully remove the resin cylinder from the mold.
-
Measurement: Scrape away the uncured resin from the bottom of the cylinder with a plastic spatula. Measure the length of the remaining cured portion with calipers. This is the depth of cure.
-
Hardness Profile (Optional but Recommended): For a more quantitative assessment, section the cured cylinder vertically and measure the hardness at different depths from the top surface. The depth of cure is often defined as the point where the hardness is at least 80% of the maximum surface hardness.
-
Optimization: Repeat the procedure with different exposure times to determine the minimum time required to achieve the desired curing depth.
Visualizations
Caption: Troubleshooting workflow for incomplete resin curing.
Caption: Simplified pathway of Camphorquinone photoinitiation.
References
-
Absorption spectrum of camphorquinone in relation to the different emission spectra of various light curing sources in the blue spectral range. ResearchGate. Available at: [Link].
-
Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. PMC. Available at: [Link].
-
Optimizing light-cured composite through variations in camphorquinone and butylhydroxytoluene concentrations. PubMed. Available at: [Link].
-
Camphorquinone. Hampford Research Inc. Available at: [Link].
-
Visible light absorption spectrum of camphorquinone, ranging from about 425 to 495 nm. ResearchGate. Available at: [Link].
-
Sanken Technical Report vol.56 - Development of Special LEDs Using Phosphors Emitting. Sanken Electric. Available at: [Link].
-
Quantum yield of conversion of the photoinitiator camphorquinone. OMLC. Available at: [Link].
-
Silyl glyoxylates: LED-optimized photoinitiators. Idylle Labs. Available at: [Link].
-
Optimizing dental resin polymerization: the impact of multiple wavelength light-curing units. mediatrix. Available at: [Link].
-
Managing Polymerization Shrinkage in Dental Composites: Key Strategies for Optimal Results. AdDent, Inc. Available at: [Link].
-
High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. PMC. Available at: [Link].
-
Understand using ATOMO Dental LED curing light to cure resin-based composites. ATOMO Dental. Available at: [Link].
-
Photocuring and Photopolymerization - Fiber-coupled LEDs. LumeDEL. Available at: [Link].
-
Composite Polymerization Problems and Solution. Available at: [Link].
-
(PDF) Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. ResearchGate. Available at: [Link].
-
The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. MDPI. Available at: [Link].
-
Tuning the emission color of a single-layer polymer light-emitting diode with a solution-processed external layer | Request PDF. ResearchGate. Available at: [Link].
-
Factors affecting polymerization of resin-based composites: A literature review. PMC. Available at: [Link].
-
Light-curing dental resin-based composites: How it works and how you can make it work. Australian Dental Association. Available at: [Link].
-
Dental Acrylics Troubleshooting. Lang Dental. Available at: [Link].
-
LED lights for photochemistry? : r/Chempros. Reddit. Available at: [Link].
-
(PDF) Strategies to Overcome Polymerization Shrinkage − Materials and Techniques. A Review. ResearchGate. Available at: [Link].
Sources
- 1. longchangchemical.com [longchangchemical.com]
- 2. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hampfordresearch.com [hampfordresearch.com]
- 4. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites | MDPI [mdpi.com]
- 5. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumedel.com [lumedel.com]
- 7. Optimizing light-cured composite through variations in camphorquinone and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light-curing dental resin-based composites: How it works and how you can make it work - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. omlc.org [omlc.org]
- 11. addent.com [addent.com]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting polymerization of resin-based composites: A literature review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Camphorquinone vs TPO photoinitiator color stability comparison
Technical Guide: Camphorquinone (CQ) vs. TPO Photoinitiator Color Stability
Executive Summary: The Esthetic Verdict
For high-esthetic dental composites and light-cured biomaterials, TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) demonstrates superior color stability and initial clarity compared to the industry-standard Camphorquinone (CQ) system.
While CQ remains the "Golden Mean" for depth of cure and compatibility with standard blue LED units, its Type II mechanism necessitates amine co-initiators, which are the primary drivers of long-term yellowing (discoloration). TPO, a Type I photoinitiator, undergoes photobleaching upon cleavage, resulting in a neutral/clear polymer matrix ideal for "bleach" shades and high-translucency enamels. However, TPO requires polywave curing units (385–415 nm) and careful layer thickness management due to lower depth of cure.
Mechanistic Comparison
The fundamental difference in color stability stems from the initiation pathway. CQ requires a "sacrificial" amine hydrogen donor, leaving unreacted yellow chromophores and amine byproducts prone to oxidation. TPO cleaves directly into transparent radicals.
Figure 1: Photoinitiation Pathways & Chromophore Fate
Caption: Figure 1. CQ depends on bimolecular H-abstraction leaving yellow residuals. TPO utilizes unimolecular α-cleavage, destroying the chromophore (photobleaching).
Comparative Performance Data
The following data aggregates findings from recent spectrophotometric studies (CIE Lab*) comparing resin cements and composites.
| Metric | Camphorquinone (CQ) + Amine | TPO (Lucirin) | Scientific Implication |
| Peak Absorption | ~468 nm (Blue) | ~380–400 nm (Violet/UV) | TPO requires Polywave LEDs ; standard blue lights will fail to cure TPO. |
| Initial Color (b)* | High (Yellowish) | Low (Neutral/Clear) | CQ is unsuitable for "Extra White" or translucent incisal shades. |
| Photobleaching | Partial (Residual yellow remains) | High (Becomes transparent) | TPO is the "Bleaching Photoinitiator" of choice. |
| Color Stability (ΔE) | ΔE > 3.3 (Perceptible change) | ΔE < 2.0 (Clinically stable) | Amine-free TPO formulations resist coffee/water aging significantly better. |
| Degree of Conversion | ~56% – 68% | ~63% – 74% | TPO is more reactive (higher DC) but has a lower Depth of Cure due to self-screening. |
Critical Insight: While TPO has higher reactivity, its high molar extinction coefficient in the UV region blocks light penetration. Do not exceed 1.5mm increments when using TPO-exclusive systems, whereas CQ allows for 2.0mm+.
Experimental Protocol: Measuring Color Stability
To objectively validate these claims in your lab, follow this self-validating protocol using the CIE Lab* system .
Phase 1: Sample Preparation
-
Mold Fabrication: Use Teflon molds (8mm diameter × 2mm thickness) to prevent inhibition layers.
-
Resin Formulation: Prepare two experimental groups:
-
Group A (Control): Bis-GMA/TEGDMA + 0.2 wt% CQ + 0.8 wt% DMAEMA.
-
Group B (Test): Bis-GMA/TEGDMA + 0.42 wt% TPO (molar equivalent).
-
-
Curing: Irradiate using a Polywave LED (e.g., Ultradent VALO) at >1000 mW/cm² for 20s. Note: Using a monowave blue LED will result in incomplete cure for Group B, invalidating the test.
Phase 2: Aging & Measurement Workflow
Caption: Figure 2. Standardized workflow for determining color stability (ΔE) in dental polymers.
Phase 3: Calculation & Analysis
Calculate the color difference (
-
(Yellow-Blue Axis): This is your primary metric.
-
Positive shift (+
): Yellowing (Typical of CQ/Amine aging). -
Negative shift (-
): Bleaching.
-
-
Acceptability Thresholds:
- : Undetectable.
- : Clinically unacceptable (Fail).
References
-
Miletic, V. et al. (2022). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? International Journal of Molecular Sciences. Link
-
Randolph, L.D. et al. (2016). Photopolymerization of highly filled dimethacrylate resins using various photoinitiator systems. Dental Materials.[1][2][3][4][5][6][7][8][9][10] Link
-
Alkhudhairy, F. (2022).[1][2] The effect of amine-free initiator system and polymerization type on long-term color stability of resin cements. BMC Oral Health. Link
-
Salgado, V.E. et al. (2015). Effect of Photoinitiator Combinations on Hardness, Depth of Cure, and Color of Model Resin Composites. Journal of Esthetic and Restorative Dentistry. Link
-
Kowalska, A. et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers.[3][4] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Can TPO as Photoinitiator Replace "Golden Mean" Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Color Stability of Composites After Short-term Oral Simulation: An in vitro Study [opendentistryjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of color stability on resin composite specimens using different polishing kits: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of amine-free initiator system and polymerization type on long-term color stability of resin cements: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polymerization Depth: Camphorquinone vs. Ivocerin
In the realm of photopolymerizable resin composites, the choice of photoinitiator is paramount to achieving a predictable and sufficient depth of cure. This technical guide provides a comprehensive comparison of two key photoinitiators: the traditional Camphorquinone (CQ) and the more recent innovation, Ivocerin. We will delve into their chemical properties, polymerization mechanisms, and, most critically, their performance in terms of polymerization depth, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the performance of light-cured materials.
The Critical Role of Photoinitiators and Depth of Cure
The clinical success and longevity of resin-based dental restorations and other light-cured biomaterials are intrinsically linked to the degree of polymerization. An inadequate depth of cure can lead to a host of problems, including reduced mechanical strength, increased wear, and the potential for uncured monomers to leach out, causing biocompatibility issues. The photoinitiator is the catalyst that, upon absorption of light energy, generates the free radicals necessary to initiate the polymerization cascade. Therefore, the efficiency of the photoinitiator directly dictates the depth to which the resin material will be adequately cured.
Factors influencing the depth of cure are multifaceted and include the material's shade and opacity, filler particle size and loading, and the intensity and wavelength of the curing light[1][2][3]. However, the intrinsic properties of the photoinitiator system remain a cornerstone of achieving optimal polymerization throughout the bulk of the material.
Camphorquinone (CQ): The Established Standard
Camphorquinone has been the workhorse photoinitiator in dental composites for decades[4]. It is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate free radicals[5].
Mechanism of Action: Upon exposure to blue light, CQ absorbs photons and transitions to an excited triplet state. This excited CQ molecule then interacts with the amine co-initiator through a process of electron and proton transfer, resulting in the formation of an aminoalkyl radical. This radical is the primary species that initiates the polymerization of methacrylate monomers.
Key Characteristics:
-
Absorption Spectrum: CQ has a broad absorption spectrum in the blue region of visible light, with a maximum absorption peak around 468-470 nm[4][6]. This makes it compatible with most standard dental curing lights.
-
Color: CQ is a yellow solid, which can impart a yellowish tint to the uncured composite. While this color largely bleaches out during polymerization, it can be a consideration in highly esthetic applications[4].
-
Efficiency: While reliable, the efficiency of the CQ/amine system can be limited by the bimolecular nature of the initiation process and the potential for oxygen inhibition.
Ivocerin: A High-Performance Challenger
Ivocerin is a dibenzoyl germanium derivative that represents a significant advancement in photoinitiator technology. It is classified as a Type I photoinitiator, a key distinction from CQ[5][7].
Mechanism of Action: As a Type I photoinitiator, Ivocerin undergoes a unimolecular cleavage upon light absorption, directly generating two free radicals without the need for a co-initiator[7]. This process, known as alpha-cleavage, is generally more efficient than the bimolecular mechanism of Type II initiators.
Key Characteristics:
-
Absorption Spectrum: Ivocerin has a broad absorption range from approximately 370 to 460 nm, with a maximum absorbance at 418 nm[7][8]. This allows it to be activated by a wide range of curing lights.
-
Higher Reactivity: Ivocerin is claimed to have a higher quantum yield and reactivity compared to CQ, leading to faster and more efficient polymerization, even at greater depths[5][9].
-
Radical Generation: A significant advantage of Ivocerin is its ability to form at least two free radicals upon cleavage, in contrast to the single radical produced by the CQ-amine interaction[7]. This increased radical concentration contributes to a more efficient polymerization process.
Head-to-Head Comparison: Polymerization Depth
Experimental data provides the most definitive means of comparing the efficacy of these two photoinitiators. The following table summarizes the depth of cure achieved with experimental composites formulated with Ivocerin, Camphorquinone, and a combination of both.
| Initiator System in Monomer | Depth of Cure (mm) |
| 0.3% CQ / 0.6% Amine | 4.7 |
| 0.2% Ivocerin | 4.7 |
| 0.4% Ivocerin | 5.1 |
| 0.2% Ivocerin / 0.2% CQ | 5.1 |
| 0.4% Ivocerin / 0.3% CQ | 5.6 |
Data sourced from a comparative investigation in a Tetric-like formulation[4].
The data clearly indicates that while a standard concentration of CQ/amine can achieve a respectable depth of cure, Ivocerin demonstrates superior performance, particularly at higher concentrations and when used in combination with CQ[4]. Notably, a concentration of 0.4% Ivocerin alone achieves a greater depth of cure than the standard CQ/amine system. The synergistic effect observed when both initiators are used together suggests that a broader absorption of the curing light's spectral output is being utilized, leading to a more efficient polymerization at depth.
Experimental Protocol for Determining Depth of Cure
To ensure the trustworthiness and reproducibility of depth of cure measurements, a standardized protocol is essential. The following method, based on the Vickers hardness test, is widely accepted in the field.
Principle
The depth of cure is determined by measuring the hardness of the composite material at various depths from the irradiated surface. A commonly accepted criterion for adequate polymerization is that the hardness at a given depth should be at least 80% of the maximum hardness at the surface.
Materials and Equipment
-
Resin composite material to be tested
-
Cylindrical molds (e.g., 8 mm in height, 4 mm in diameter)
-
Celluloid or Mylar strips
-
Glass slide
-
Light-curing unit with a calibrated output
-
Microhardness tester (e.g., Vickers or Knoop)
-
Polishing equipment (e-g., silicon carbide papers of increasing grit)
-
Micrometer
Step-by-Step Methodology
-
Sample Preparation:
-
Place the cylindrical mold on a glass slide with a celluloid strip underneath.
-
Overfill the mold with the resin composite, taking care to avoid trapping air bubbles.
-
Place a second celluloid strip on top of the mold and press gently with another glass slide to extrude excess material and create a flat, smooth surface.
-
-
Light Curing:
-
Position the tip of the light-curing unit directly on the top celluloid strip, ensuring it is centered over the mold.
-
Cure the sample for the manufacturer's recommended time. It is crucial to maintain a consistent distance and angulation of the curing light for all samples.
-
-
Sample Removal and Storage:
-
After curing, carefully remove the cylindrical sample from the mold.
-
Mark the top (irradiated) surface for reference.
-
Store the samples in the dark at 37°C for 24 hours to allow for post-cure polymerization to complete.
-
-
Sectioning and Polishing:
-
Embed the cylindrical sample in a mounting resin if necessary.
-
Longitudinally section the cylinder through its central axis using a low-speed diamond saw under water cooling.
-
Polish the cut surfaces using progressively finer grits of silicon carbide paper to achieve a smooth, scratch-free surface for hardness testing.
-
-
Microhardness Measurement:
-
Using a microhardness tester, make indentations along the central axis of the sectioned sample.
-
Make the first indentation as close to the top surface as possible.
-
Make subsequent indentations at regular intervals (e.g., every 0.5 mm or 1 mm) down to the bottom of the sample.
-
At each depth, make at least three indentations and calculate the average hardness value.
-
-
Data Analysis and Determination of Depth of Cure:
-
Plot the Vickers hardness number (VHN) as a function of depth from the irradiated surface.
-
Determine the maximum VHN at the top surface.
-
Calculate 80% of the maximum VHN.
-
The depth at which the hardness value drops below this 80% threshold is considered the depth of cure.
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the photochemical mechanisms of Camphorquinone and Ivocerin.
Caption: Experimental workflow for determining the depth of cure using the Vickers hardness method.
Caption: Photochemical mechanisms of Camphorquinone (Type II) and Ivocerin (Type I) photoinitiators.
Conclusion and Future Perspectives
The selection of a photoinitiator system has profound implications for the final properties of a light-cured resin composite, with the depth of cure being a critical parameter for clinical success. While Camphorquinone has a long and proven track record, the experimental evidence suggests that Ivocerin offers a significant advantage in terms of polymerization depth, particularly when used at optimal concentrations or in combination with CQ. This enhanced performance can be attributed to its Type I mechanism, which allows for more efficient generation of free radicals.
For researchers and developers in the field of dental materials and other light-cured systems, understanding the nuances of these photoinitiators is crucial. The superior depth of cure offered by Ivocerin opens up possibilities for the development of more reliable bulk-fill composites and other materials where deep and uniform polymerization is essential. Future research should continue to explore novel photoinitiator systems and optimize their concentrations and combinations to further enhance the performance and longevity of these vital materials.
References
-
Burtscher, P. (2013). Ivocerin® – a milestone in composite technology. Ivoclar Vivadent R&D Report, (19). [Link]
-
Alkhudhairy, F., AlKheraif, A. A., Naseem, M., Khan, R., & Vohra, F. (2018). Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents. Pakistan journal of medical sciences, 34(2), 430–435. [Link]
-
Eliades, G., & Kakaboura, A. (2024). Evaluation of the Depth of Cure by Microhardness of Bulk-Fill Composites with Monowave and Polywave LED Light-Curing Units. Applied Sciences, 14(24), 11532. [Link]
-
Rueggeberg, F. A., & Craig, R. G. (1988). Factors affecting cure at depths within light-activated resin composites. Journal of dental research, 67(6), 932–937. [Link]
-
Sokołowska, K., Mielczarek, A., & Klimek, L. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. Materials, 14(22), 7009. [Link]
-
Al-Ahdal, K., Ilie, N., Silikas, N., & Watts, D. C. (2019). Evaluation and correlation of depth cure and degree of conversion of bulk-fill posterior restorative composite resins. Auctores, 1(1), 1-6. [Link]
-
Sudhakaran, T., Bhat, G. S., & Hegde, M. N. (2017). Comparative Evaluation of Depth of Cure of Different Viscosities Bulk Fill Composite Materials. Worldwide Journal of Pharmaceutical Research, 6(14), 116-124. [Link]
-
Alkhudhairy, F. (2018). Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents. ResearchGate. [Link]
-
Alshali, R. Z., Salim, N. A., Satterthwaite, J. D., & Silikas, N. (2015). Analysis of camphorquinone in composite resins as a function of shade. Dental Materials, 31(6), e134-e140. [Link]
-
Fronza, B. M., Rueggeberg, F. A., Braga, R. R., Mogilevych, B., Soares, L. E., Martin, A. A., ... & Giannini, M. (2015). Evaluation of the Polymerization Properties of Bulk-Fill Composite Resins. Journal of Adhesive Dentistry, 17(6). [Link]
-
Cayo-Rojas, C. F., Ali, A., & Al-Ani, A. A. (2023). Microleakage of Class II Bulk-Fill Resin Composite Restorations Cured with Light-Emitting Diode versus Quartz Tungsten-Halogen Light: An In Vitro Study in Human Teeth. International journal of dentistry, 2023, 9974242. [Link]
-
Magdy, N. M., El-Mowafy, O., & Riad, M. I. (2018). Marginal Adaptation of Bulk-Fill versus Layered Resin Composite Restorations. International Journal of Health Sciences and Research, 8(6), 66-74. [Link]
-
Sokołowska, K., & Klimek, L. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(3), 424. [Link]
-
Price, R. B. (2017). Light curing in dentistry. ResearchGate. [Link]
-
Maciel, K. R., Carvalho, R. V., Basting, R. T., & Amaral, F. L. B. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. Journal of adhesive dentistry, 20(3), 221-229. [Link]
-
Dentsply Sirona. (n.d.). Depth of Cure: Understanding & Optimizing. [Link]
-
Emami, N., & Söderholm, K. J. M. (2003). How light irradiance and curing time affect monomer conversion in light-cured resin composites. European journal of oral sciences, 111(6), 536-542. [Link]
-
Singh, S., Rajkumar, B., Gupta, V., & Bhatt, A. (2018). Current photo-initiators in dental materials. International Journal of Applied Dental Sciences, 4(2), 18-22. [Link]
-
Kamoun, E. A., Menzel, H., & Becht, A. (2013). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 10, S162-S169. [Link]
Sources
- 1. ivodent.hu [ivodent.hu]
- 2. iosrjournals.org [iosrjournals.org]
- 3. cdn.vivarep.com [cdn.vivarep.com]
- 4. ijhsr.org [ijhsr.org]
- 5. journalcra.com [journalcra.com]
- 6. Microleakage of Class II Bulk-Fill Resin Composite Restorations Cured with Light-Emitting Diode versus Quartz Tungsten-Halogen Light: An In Vitro Study in Human Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the Polymerization Properties of Bulk-Fill Composite Resins [jdmt.mums.ac.ir]
Introduction: The Critical Role of Photoinitiators in Dental Resin Performance
An In-Depth Comparison of Mechanical Properties of Dental Resins Cured with Camphorquinone vs. Phenylpropanedione
The clinical success and longevity of resin-based dental composites are fundamentally governed by the efficacy of the photopolymerization process. This process transforms a malleable resin-monomer mixture into a durable, cross-linked polymer network. At the heart of this transformation lies the photoinitiator system, which absorbs energy from a light-curing unit (LCU) to generate the free radicals that initiate polymerization. For decades, Camphorquinone (CQ) has been the gold-standard photoinitiator in dental materials, prized for its efficiency in the blue light spectrum (400-500 nm).[1] However, its inherent yellow color and the potential for long-term color instability have driven research into alternative photoinitiators.[2][3]
One of the most promising alternatives is Phenylpropanedione (PPD), an α-diketone that offers potential aesthetic advantages.[2][3] This guide provides a detailed, evidence-based comparison of the mechanical properties of dental resins cured with Camphorquinone versus those cured with Phenylpropanedione. We will delve into the underlying chemical mechanisms, present comparative experimental data on key mechanical properties, and provide standardized protocols for their evaluation. This analysis is designed to equip researchers, materials scientists, and dental professionals with the critical knowledge needed to select and develop advanced dental composites.
Chemical Background and Polymerization Mechanisms
The choice of photoinitiator directly influences the kinetics of polymerization, the degree of monomer conversion, and ultimately, the final mechanical and physical properties of the cured resin.[2] The mechanisms by which CQ and PPD generate free radicals are distinct and critical to understanding their performance differences.
Camphorquinone (CQ): A Classic Type II Photoinitiator
Camphorquinone is a classic Norrish Type II photoinitiator.[1][2] Upon absorbing blue light (absorption maximum ≈ 468 nm), CQ is excited to a triplet state.[2][4] This excited CQ molecule cannot directly initiate polymerization. Instead, it requires a co-initiator, typically a tertiary amine such as N,N-dimethyl-p-toluidine (DMPT) or ethyl 4-(dimethylamino)benzoate (EDMAB).[1] The excited CQ abstracts a hydrogen atom from the amine, generating an amine-derived free radical. This radical is the active species that initiates the chain-reaction polymerization of methacrylate monomers.[1][5]
Phenylpropanedione (PPD): A Versatile Photoinitiator
Phenylpropanedione (PPD) is a more versatile photoinitiator that can function through two distinct pathways.[2][3]
-
Norrish Type I Cleavage: PPD can undergo direct photolysis (α-cleavage) of the C-C bond between its two carbonyl groups upon light absorption. This cleavage directly generates two free radicals capable of initiating polymerization without the need for a co-initiator.[3][6]
-
Norrish Type II Hydrogen Abstraction: Similar to CQ, PPD possesses a diketone group and can also function as a Type II photoinitiator, interacting with an amine co-initiator to generate radicals via hydrogen abstraction.[3][6]
This dual-pathway capability gives PPD unique reaction kinetics. However, its absorption maximum is slightly lower than CQ's, closer to the violet end of the spectrum (≈ 398-410 nm), which can influence its efficiency depending on the spectral output of the LCU used.[2]
Protocol 1: Flexural Strength (Three-Point Bending Test)
Causality: This test simulates the bending forces that a restoration experiences in the posterior region of the mouth, providing a reliable measure of its structural integrity.
-
Specimen Preparation: Fabricate bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) by filling a stainless-steel mold with the uncured resin composite.
-
Curing: Cover the top and bottom surfaces with a Mylar strip and a glass slide. Light-cure the specimen by irradiating it in three overlapping sections along its length, on both the top and bottom sides, according to the manufacturer's instructions or experimental parameters (e.g., 20 seconds per section at 1,200 mW/cm²).
-
Conditioning: After removing the specimen from the mold, store it in distilled water at 37°C for 24 hours to allow for post-curing and water sorption equilibrium.
-
Testing: Place the specimen on a universal testing machine fitted with a three-point bending fixture (with a support span of 20 mm). Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Calculation: The flexural strength (σ) in megapascals (MPa) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture (N), L is the support span (mm), b is the specimen width (mm), and h is the specimen height (mm).
Protocol 2: Knoop Microhardness and Depth of Cure (ISO 4049)
Causality: Hardness is directly correlated with the degree of monomer conversion. [7]Measuring hardness at the top and bottom surfaces allows for the calculation of the curing efficiency through the material's depth.
-
Specimen Preparation: Prepare cylindrical specimens by condensing the uncured composite into a mold (e.g., 4 mm in diameter and 6 mm in height).
-
Curing: Place a Mylar strip over the top surface and irradiate for the specified time (e.g., 20 seconds).
-
Conditioning: Store the specimen in the dark at 37°C for 24 hours.
-
Hardness Measurement (Top): Lightly polish the top surface of the specimen. Using a microhardness tester with a Knoop indenter, make five indentations on the top surface under a 100g load for 10 seconds.
-
Hardness Measurement (Bottom): Carefully remove the specimen from the mold and polish the bottom surface. Make five indentations on the bottom surface under the same conditions.
-
Depth of Cure (Scraping Method): For a separate, freshly cured specimen (cured from one end in a cylindrical mold), use a plastic spatula to scrape away the uncured material from the bottom. The length of the remaining cured material is measured with a caliper, and this value is divided by two to obtain the depth of cure according to the ISO 4049 standard. [7]
Conclusion and Future Directions
The choice between Camphorquinone and Phenylpropanedione as a photoinitiator involves a trade-off between established performance and potential aesthetic advantages.
-
Camphorquinone (CQ) remains the benchmark for reliability, consistently delivering excellent depth of cure and robust mechanical properties, particularly hardness, under standard clinical curing protocols. [8]Its primary drawback is its inherent yellow color, which can compromise the aesthetics of restorative work. [2]
-
Phenylpropanedione (PPD) presents a compelling alternative, offering the potential for improved color stability. [3][6]While it can achieve comparable flexural strength and elastic modulus to CQ, its performance in terms of hardness and depth of cure is highly dependent on the formulation and curing conditions. [9][10]Resins using PPD may require longer exposure times or more powerful, broad-spectrum LCUs to achieve polymerization equivalent to that of CQ-based systems. [2]The slower polymerization rate of PPD could be leveraged to reduce shrinkage stress, though this requires further dedicated investigation.
For researchers and developers, the synergistic use of CQ and PPD in a combined photoinitiator system may offer a balanced approach, harnessing the curing efficiency of CQ while mitigating its aesthetic drawbacks with the inclusion of PPD. [2][9]Future research should focus on optimizing PPD concentrations, co-initiator ratios, and light-curing protocols to maximize its mechanical performance and fully realize its potential as a next-generation photoinitiator for aesthetic dental composites.
References
-
Albuquerque, P. P. A. et al. (2021). Mechanical Properties of Experimental Composites with Different Photoinitiators. European Journal of Dentistry, 15(3), 539–545. [Link]
-
Kowalska-Kuczyńska, A. et al. (2023). Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator. International Journal of Molecular Sciences, 24(6), 5417. [Link]
-
Wikipedia. (n.d.). Camphorquinone. Retrieved February 2, 2026, from [Link]
-
Bruze, G. et al. (2007). In vitro photosensitization initiated by camphorquinone and phenyl propanedione in dental polymeric materials. Journal of Photochemistry and Photobiology B: Biology, 86(1), 38-45. [Link]
-
Bociong, K. et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. International Journal of Molecular Sciences, 22(4), 1690. [Link]
-
Schneider, L. F. et al. (2015). Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide. Journal of Esthetic and Restorative Dentistry, 27(S1), S49-S57. [Link]
-
Millaw. (2024). The Role of Camphorquinone in Modern Dental Composites. Millaw. [Link]
-
Al-Harbi, F. A. et al. (2023). Comparison of Flexural Strength, Hardness, and Surface Roughness of Heat-Cured and 3D-Printed Acrylic Resin Materials After Immersion in Different Disinfectants: An In Vitro Comparative Study. Polymers, 15(20), 4088. [Link]
-
Nassar, M. et al. (2022). Effects of photoinitiators on dental composite resins: a narrative review. MedNEXT Journal of Medical and Health Sciences, 3(4). [Link]
-
Albuquerque, P. P. et al. (2015). Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with camphorquinone and phenanthrenequinone photoinitiators. Journal of Esthetic and Restorative Dentistry, 27 Suppl 1, S49-57. [Link]
-
Al-Ahdal, K. et al. (2023). Depth of Cure of Dental Resin Composites: ISO 4049 Depth and Microhardness of Types of Materials and Shades. Polymers, 15(15), 3298. [Link]
-
Albuquerque, P. P. et al. (2015). Degree of Conversion, Depth of Cure, and Color Stability of Experimental Dental Composite Formulated with Camphorquinone and Phenanthrenequinone Photoinitiators. ResearchGate. [Link]
-
Alkhudhairy, F. I. (2022). Evaluation of the Depth of Cure by Microhardness of Bulk-Fill Composites with Monowave and Polywave LED Light-Curing Units. Medicina, 58(10), 1339. [Link]
-
Jain, V. et al. (2022). Comparative Evaluation of Compressive Strength and Flexural Strength of Self-cured Cention N with Dual-cured Cention N: An In Vitro Study. Journal of Conservative Dentistry, 25(6), 614-618. [Link]
-
Chae, K. H., & Sun, G. J. (1998). Phenylpropanedione: A New Visible-Light Photosensitizer for Dental Composite Resin with Higher Efficiency than Camphorquinone. Angewandte Chemie International Edition, 37(23), 3279-3281. [Link]
-
Zhang, Y., & Xie, H. (2021). Polymerization shrinkage, shrinkage stress, and mechanical evaluation of novel prototype dental composite resin. Journal of the Mechanical Behavior of Biomedical Materials, 115, 104277. [Link]
-
Schneider, L. F. J. et al. (2015). Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based materials. Journal of Applied Oral Science, 23(3), 289–296. [Link]
-
D'Amario, M. et al. (2023). Assessment of Microhardness of Conventional and Bulk-Fill Resin Composites Using Different Light-Curing Intensity. Materials, 16(10), 3698. [Link]
-
Jain, D. C. et al. (2018). Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites. Journal of Operative Dentistry & Endodontics, 3(1), 24-31. [Link]
-
Theodosopoulou, J. N., & Eliades, G. (2003). Biocompatibility of composite resins. Journal of the American Dental Association, 134(11), 1489-1497. [Link]
-
Al-Saleh, M. et al. (2024). Biocompatibility and Performance of Dental Composite Restorations: A Narrative Review on Free Monomer Release, Concerns and Solutions. International Journal of Environmental Research and Public Health, 21(1), 103. [Link]
-
Cantoro, A. et al. (2019). Effect of pressure and light curing of composite micro hardness. Journal of Osseointegration, 11(2), 335-339. [Link]
-
Shortall, A. C. et al. (2023). Comparing Polymerization Shrinkage Measurement Methods for Universal Shade Flowable Resin-Based Composites. Polymers, 15(24), 4658. [Link]
-
Al-Harbi, F. A. et al. (2023). Comparison of Flexural Strength, Hardness, and Surface Roughness of Heat-Cured and 3D-Printed Acrylic Resin Materials After Immersion in Different Disinfectants: An In Vitro Comparative Study. ResearchGate. [Link]
-
Yildirim, T., & Aykor, A. (2023). Evaluation of the Microhardness of Six Different Colored Flowable Composites Cured at Different Times. Cumhuriyet Dental Journal, 26(4), 386-392. [Link]
-
Schneider, L. F. et al. (2014). Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione. Dental Materials, 30(4), 395-401. [Link]
-
Stansbury, J. W. et al. (2004). Dental Polymeric Composites Activated With Camphorquinone or Diacyl Phosphine Oxide Photoinitiators. NIST. [Link]
-
Par, M. et al. (2019). Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite. Journal of Dentistry, 16(3), 183–192. [Link]
-
Chanda, M. (2017). Characteristics of Polymers and Polymerization Processes. In Plastics Technology Handbook. Taylor & Francis. [Link]
-
Grande, F. et al. (2023). Flexural Strength Analysis of Different Complete Denture Resin-Based Materials Obtained by Conventional and Digital Manufacturing. Applied Sciences, 13(20), 11181. [Link]
-
Al-Dwairi, Z. N. et al. (2022). Comparison of the Flexural Strength and Elastic Modulus of Conventional, Milled and 3D-Printed Interim Restorative Materials Subjected to Different Intervals of Accelerated Aging. Open Journal of Stomatology, 12(11), 323-341. [Link]
-
Soares, C. J. et al. (2017). Polymerization shrinkage of resin-based composites. Dental Materials, 33(10), 1137-1146. [Link]
-
Schneider, L. F. J. et al. (2015). Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based materials. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Camphorquinone - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with camphorquinone and phenanthrenequinone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanical Properties of Experimental Composites with Different Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Cytotoxicity: Camphorquinone vs. BAPO
An In-Depth Guide for Researchers in Dental Materials and Drug Development
In the realm of photopolymerizable biomaterials, particularly in dentistry and drug delivery, the choice of photoinitiator is paramount to ensuring both efficacy and biocompatibility. For decades, Camphorquinone (CQ) has been the gold standard, the ubiquitous yellow powder responsible for curing countless dental restorations. However, the emergence of alternative photoinitiators, such as Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), prompts a critical evaluation of their relative safety profiles. This guide provides a comprehensive, data-supported comparison of the in vitro cytotoxicity of CQ and BAPO, designed to empower researchers to make informed decisions in material selection and development.
Unveiling the Contenders: Chemical Identity and Function
Camphorquinone (CQ) is a diketone that functions as a Type II photoinitiator.[1][2] Upon exposure to blue light (in the 400-500 nm range), CQ enters an excited triplet state.[1] To generate the free radicals necessary for polymerization, it requires a co-initiator, typically a tertiary amine.[1][2] This interaction leads to the formation of an excited state complex (exciplex), which then produces the radicals that initiate the polymerization cascade.[1] A well-known characteristic of CQ is its yellow color, which can sometimes impact the final aesthetics of the material.[1][2]
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) , in contrast, is a Type I photoinitiator.[3] Upon irradiation with UV or visible light, BAPO undergoes direct photolysis, cleaving to produce two highly reactive free radicals without the need for a co-initiator.[4] This unimolecular fragmentation makes it a highly efficient initiator. BAPO and other phosphine oxide derivatives are often considered as alternatives to CQ in dental resinous materials.[5]
Head-to-Head: A Comparative Analysis of In Vitro Cytotoxicity
A substantial body of evidence from in vitro studies indicates a stark difference in the cytotoxic profiles of CQ and BAPO. The consensus is that BAPO exhibits significantly higher cytotoxicity than CQ , with some studies reporting it to be 50- to 250-fold more cytotoxic.[5][6]
Quantitative Cytotoxicity Data
The following table summarizes key findings from comparative studies on the cytotoxicity of CQ and BAPO on various cell lines.
| Cell Line | Assay | Key Findings | Reference |
| Human Oral Keratinocytes (OKF6/Tert2) & Chinese Hamster Lung Fibroblasts (V79) | MTT Assay, BrdU Proliferation Assay | BAPO demonstrated 50- to 250-fold higher cytotoxicity than CQ. BAPO induced a concentration-dependent decrease in cell number. | [5][6] |
| Various human and animal cell lines | Not specified | BAPO was identified as the most toxic among seven photoinitiators tested. | [7][8] |
| Human Dental Pulp Cells (hDPCs) | MTT Assay | CQ induced marked cytotoxicity at concentrations higher than 1 mM. | [9] |
It is crucial to note that the cytotoxicity of these compounds is concentration-dependent.[1][5][6]
Delving Deeper: Mechanistic Insights into Cytotoxicity
The disparity in cytotoxicity between CQ and BAPO can be attributed to their distinct mechanisms of cellular damage.
The Role of Reactive Oxygen Species (ROS)
A pivotal difference lies in the generation of Reactive Oxygen Species (ROS), which are highly reactive molecules that can induce oxidative stress and damage cellular components.[10][11]
Camphorquinone's cytotoxicity is strongly linked to the production of ROS. [12][13][14][15] Upon light irradiation, CQ can generate ROS, leading to oxidative DNA damage and cellular apoptosis.[13][15] Studies have shown that the cytotoxic effects of CQ can be mitigated by the presence of antioxidants.[12]
Conversely, BAPO's high cytotoxicity does not appear to be mediated by an increase in intracellular ROS. [5][6] This suggests a different, more direct mechanism of toxicity.
Genotoxicity and Cellular Proliferation
Beyond general cytotoxicity, the genotoxic potential of these photoinitiators is a significant concern. Research has shown that BAPO can induce genotoxicity , as evidenced by an increase in micronuclei formation in V79 cells.[5] Furthermore, BAPO has been observed to significantly decrease cell proliferation.[5]
Cellular Pathways and Inflammatory Responses
Camphorquinone has been shown to induce a cascade of cellular events, including:
-
Cell cycle arrest and apoptosis: CQ can cause cell cycle arrest at the G0/G1 and G2/M phases and induce apoptosis in dental pulp cells.[9][12]
-
Inflammatory responses: CQ can trigger the release of pro-inflammatory cytokines such as IL-6 and IL-8 from dental pulp cells, potentially leading to pulpal inflammation.[16]
-
Activation of signaling pathways: CQ can activate the ATM/Chk2/p53 signaling pathway, which is involved in DNA damage response, and the MEK/ERK pathway, which is associated with inflammation.[12]
The direct cellular pathways affected by BAPO are less elucidated in the provided search results, but its potent cytotoxicity and genotoxicity suggest a direct interference with fundamental cellular processes.
Caption: Contrasting mechanisms of cytotoxicity for Camphorquinone and BAPO.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential. Below are detailed methodologies for key assays used in the evaluation of dental photoinitiators.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17][18][19]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., human dental pulp cells, oral keratinocytes) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Prepare serial dilutions of CQ and BAPO in cell culture medium. Remove the existing medium from the wells and add 100 µL of the test compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the test compounds) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, remove the medium containing the test compounds. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Formazan Solubilization: After the incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Sources
- 1. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fide-online.org [fide-online.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and genotoxic potential of the type I photoinitiators BAPO and TPO on human oral keratinocytes and V79 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 9. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 | PLOS One [journals.plos.org]
- 10. Reactive Oxygen Species Enlightened Therapeutic Strategy for Oral and Maxillofacial Diseases—Art of Destruction and Reconstruction | MDPI [mdpi.com]
- 11. Revolutionizing oral care: Reactive oxygen species (ROS)-Regulating biomaterials for combating infection and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Camphorquinone on Cytotoxicity, Cell Cycle Regulation and Prostaglandin E2 Production of Dental Pulp Cells: Role of ROS, ATM/Chk2, MEK/ERK and Hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Camphorquinone Inhibits Odontogenic Differentiation of Dental Pulp Cells and Triggers Release of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The production of reactive oxygen species by irradiated camphorquinone-related photosensitizers and their effect on cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of camphorquinone (CQ) and CQ-related photosensitizers on the generation of reactive oxygen species and the production of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Camphorquinone inhibits odontogenic differentiation of dental pulp cells and triggers release of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Evaluation of Various Composite Resin Materials: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
Efficiency of LED vs. Halogen Curing Lights for Camphorquinone Activation
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spectral "Lock and Key"
In the photopolymerization of dental composites and biomaterials, efficiency is not defined by total optical power, but by spectral overlap . For decades, Quartz-Tungsten-Halogen (QTH) lamps were the gold standard, despite their inefficiency and high thermal emission. The industry shift to Light Emitting Diodes (LEDs) is driven by a fundamental photophysical advantage: the emission spectrum of blue LEDs acts as a precise "key" to the "lock" of Camphorquinone’s (CQ) absorption profile.
This guide analyzes the physicochemical interactions between these light sources and the CQ photoinitiator system, providing experimental protocols for validating curing efficiency.
Photochemical Mechanism: The CQ System
To understand the efficiency gap, we must first isolate the activation mechanism. Camphorquinone is a Type II photoinitiator , meaning it cannot generate free radicals spontaneously upon irradiation.[1] It requires a co-initiator (typically a tertiary amine) to facilitate hydrogen abstraction.[2]
The Activation Pathway[1]
-
Excitation: CQ absorbs a photon (peak
nm), transitioning from ground state to an excited singlet state ( CQ*).[2] -
Intersystem Crossing: The singlet state rapidly undergoes intersystem crossing to a lower-energy, longer-lived triplet state (
CQ*).[2] -
Exciplex Formation: The triplet CQ interacts with the amine donor (e.g., DMAEMA) to form an excited state complex (exciplex).
-
Radical Generation: The amine donates a hydrogen atom to the CQ, resulting in a hydrazyl radical (inactive) and an amine radical (active). The amine radical initiates the polymerization of methacrylate monomers (e.g., Bis-GMA, TEGDMA).[2]
Visualization: CQ Activation Pathway
Figure 1: The Type II photoinitiation pathway of Camphorquinone, highlighting the critical triplet state interaction with the amine co-initiator.
Spectral Analysis: LED vs. Halogen
The efficiency of a curing light is determined by the Spectral Overlap Integral —the area shared between the light's emission spectrum and the photoinitiator's absorption spectrum.
Camphorquinone Absorption Profile[2][3][4][5][6]
-
Peak (
): 468 nm (Blue region)[2] -
Characteristics: Rapid drop-off in sensitivity below 440 nm and above 490 nm.
The Light Source Comparison
| Feature | Quartz-Tungsten-Halogen (QTH) | Light Emitting Diode (LED) |
| Emission Mechanism | Incandescence (Filament heating) | Electroluminescence (Semiconductor bandgap) |
| Spectral Width | Broad (380–520 nm + IR/UV) | Narrow (440–490 nm) |
| Peak Emission | Flat/Broad curve | Sharp peak ~460–470 nm |
| Spectral Overlap | Moderate (Wasted energy in UV/IR) | High (Matches CQ peak) |
| Heat Generation | High (Requires IR filters/fans) | Low (Specific to active wavelengths) |
| Energy Efficiency | < 1% (conversion to blue light) | > 15-20% (conversion to blue light) |
Scientific Insight: QTH bulbs operate by heating a tungsten filament, producing a broad "white" light that must be filtered to remove UV and excess IR. Even with filters, a significant portion of the emitted energy falls outside the 468 nm sensitivity range of CQ.
Conversely, blue LEDs (typically Gallium Nitride based) emit a narrow band of light centered almost exactly at 465-470 nm. This results in a higher photon flux specifically where CQ is sensitive, allowing LEDs to achieve comparable or superior Degree of Conversion (DC) with lower total power consumption and less heat transfer to the sample.
Performance Metrics & Data
The following data summarizes comparative studies on curing efficiency.
Table 1: Comparative Curing Efficiency Metrics
| Metric | QTH (Standard) | LED (High Intensity) | Impact on Workflow |
| Degree of Conversion (DC) | ~55-65% (40s cure) | ~55-65% (20s cure) | LED achieves target DC in half the time. |
| Depth of Cure (ISO 4049) | 2.0 - 2.5 mm | > 2.5 mm | LED's focused intensity penetrates deeper. |
| Pulp Chamber Temp Rise | 5.0°C - 8.0°C | 1.5°C - 3.0°C | LED reduces risk of pulpal necrosis. |
| Light Intensity Degradation | High (Bulb/Filter aging) | Negligible (>10,000 hrs) | LED ensures consistent experimental reproducibility. |
Key Finding: While both sources can achieve the same maximum Degree of Conversion, the LED reaches the gel point (where flow stops) and final conversion significantly faster. The "Polywave" LED technology (adding violet chips) has further addressed concerns regarding alternative photoinitiators (like TPO), but for pure CQ systems, standard blue LEDs are optimal.
Experimental Protocol: Validating Efficiency
To objectively compare light sources in your own lab, you must measure the Degree of Conversion (DC) . The most reliable method is Fourier Transform Infrared Spectroscopy (FTIR).
Protocol: FTIR Degree of Conversion Analysis
Objective: Quantify the ratio of aliphatic C=C double bonds (reactive) to aromatic C=C double bonds (internal standard) before and after curing.
Reagents:
Workflow:
-
Baseline Scan: Place uncured resin on the ATR (Attenuated Total Reflectance) crystal. Obtain FTIR spectrum (32 scans, 4 cm⁻¹ resolution).
-
Curing: Position the Light Curing Unit (LCU) exactly 1 mm above the resin. Irradiate for the manufacturer-specified time (e.g., 20s for LED, 40s for QTH).
-
Post-Cure Scan: Immediately obtain the FTIR spectrum of the cured polymer.
-
Calculation: Focus on the aliphatic peak at 1638 cm⁻¹ and the aromatic internal standard peak at 1608 cm⁻¹ .
Formula:
Visualization: Validation Workflow
Figure 2: Standardized workflow for measuring Degree of Conversion using FTIR spectroscopy.
Conclusion
For researchers and developers working with Camphorquinone-based systems, LED technology is the superior choice over Halogen (QTH).
-
Spectral Precision: LED emission is engineered to match the 468 nm absorption peak of CQ, maximizing photon absorption efficiency.
-
Thermal Safety: LEDs minimize infrared output, reducing thermal stress on biological samples.
-
Reproducibility: The consistent output of LEDs over thousands of hours eliminates the variable of bulb degradation inherent in QTH systems, ensuring higher data integrity in longitudinal studies.
While QTH lights remain functional, they introduce unnecessary variables (heat, broad spectrum waste, degradation) that compromise the precision required in modern biomaterial development.
References
-
Camphorquinone Absorption & Mechanism
-
LED vs. Halogen Spectral Comparison
- Title: Comparison of halogen, plasma and LED curing units
- Source: PubMed (Nomoto et al.)
-
URL:[Link]
-
Degree of Conversion Studies
-
Heat Gener
-
General Photopolymeriz
- Title: Photopolymer - Wikipedia
- Source: Wikipedia
-
URL:[Link]
Sources
- 1. oraljournal.com [oraljournal.com]
- 2. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 3. Comparison of Light-Emitting Diode-Curing Unit and Halogen-Based Light-Curing Unit for the Polymerization of Orthodontic Resins: An In vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Curing Lights in Dentistry - 2024 Complete Guide for wise Dentists [dynatechindustrial.com]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dent.psu.ac.th [dent.psu.ac.th]
- 8. thejcdp.com [thejcdp.com]
- 9. Comparison of Depth of Cure, Hardness and Heat Generation of LED and High Intensity QTH Light Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Shadow Side of the Cure: A Comparative Analysis of Polymerization Shrinkage Stress in Dental Composites with CQ vs. Alternative Initiators
Introduction: The Unseen Forces in Dental Restorations
In the realm of restorative dentistry, the advent of light-cured resin composites revolutionized the field, offering aesthetic and durable solutions for tooth repair. At the heart of this technology lies the photoinitiator, a molecule that, upon exposure to light, triggers the cascade of polymerization, transforming a malleable resin into a hardened, tooth-like material. For decades, camphorquinone (CQ) has been the undisputed gold standard, the workhorse photoinitiator in the vast majority of commercial dental composites.[1] Its reliability and well-understood mechanism have made it a cornerstone of modern dentistry.
However, the polymerization process, while essential for curing, introduces an inherent challenge: volumetric shrinkage. As monomer molecules convert into a densely packed polymer network, the material contracts, generating internal stresses.[2] This polymerization shrinkage stress is a critical factor that can compromise the longevity of a dental restoration, leading to a cascade of clinical complications, including marginal leakage, post-operative sensitivity, enamel micro-cracks, and ultimately, restoration failure.[3]
The quest for improved clinical outcomes has driven researchers and materials scientists to explore alternative photoinitiators that can mitigate the detrimental effects of polymerization shrinkage stress. This guide provides an in-depth, evidence-based comparison of the performance of traditional camphorquinone-based systems against contemporary alternatives such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), phenylpropanedione (PPD), and the novel germanium-based initiator, Ivocerin. We will delve into the mechanistic differences between these initiators, present supporting experimental data on their shrinkage stress profiles, and provide detailed protocols for the key analytical techniques used to evaluate this critical material property.
The Initiators: A Mechanistic Showdown
The behavior of a photoinitiator during the polymerization process is intrinsically linked to its chemical structure and the mechanism by which it generates the free radicals necessary to initiate polymer chain growth. Understanding these differences is fundamental to comprehending their impact on shrinkage stress.
Camphorquinone (CQ): The Veteran Type II Initiator
Camphorquinone is a classic Type II photoinitiator.[4] This means it requires a co-initiator, typically a tertiary amine, to efficiently generate free radicals.[5] Upon absorbing blue light (in the 400-500 nm range), CQ transitions to an excited triplet state.[5] This excited CQ molecule then interacts with the amine co-initiator, undergoing a redox reaction to produce the free radicals that initiate polymerization.[5]
Alternative Initiators: A New Generation of Radical Generation
In contrast to CQ, many alternative photoinitiators are classified as Type I, meaning they can generate free radicals directly upon light absorption without the need for a co-initiator. This fundamental difference can significantly influence the polymerization kinetics and, consequently, the development of shrinkage stress.
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): TPO is a highly efficient Type I photoinitiator that undergoes α-cleavage upon exposure to light in the near-UV and visible range (380-425 nm).[6] This cleavage results in the formation of two highly reactive free radicals, leading to a more rapid polymerization onset compared to the bimolecular mechanism of CQ.[6]
-
Phenylpropanedione (PPD): PPD is another Type I photoinitiator that can undergo photolysis to generate free radicals.[7] However, it can also act as a Type II initiator in the presence of an amine co-initiator.[7] This dual- C-C bond cleavage between its carbonyl groups leads to the formation of initiating free radicals.[7]
-
Ivocerin: Ivocerin is a novel dibenzoyl germanium derivative that acts as a highly reactive Type I photoinitiator.[6] It exhibits a broad absorption spectrum (370-460 nm) and, like TPO, generates multiple free radicals upon light exposure, contributing to a high polymerization efficiency.[6]
Quantitative Comparison of Polymerization Shrinkage Stress
The ultimate measure of an initiator's performance in this context is the magnitude of the stress it imparts on the surrounding tooth structure. The following table summarizes key performance metrics from various studies, offering a direct comparison between CQ and its alternatives. It is important to note that direct comparisons can be challenging due to variations in experimental setups, resin formulations, and filler content across different studies.
| Photoinitiator System | Polymerization Shrinkage Stress (MPa) | Volumetric Shrinkage (%) | Degree of Conversion (%) | Key Observations |
| Camphorquinone (CQ) / Amine | 6.4 - 13.7[6][8] | 1.80 - 3.89[9] | Varies with formulation | The established baseline. Stress values can be high depending on the composite formulation and curing conditions. |
| TPO | Generally lower than CQ in some studies | Can be comparable to or slightly higher than CQ | Often higher than CQ[5] | Faster polymerization may lead to higher initial stress rates, but the overall stress can be lower.[5] |
| PPD | Can be lower than CQ | Comparable to CQ | Comparable to CQ | Slower reaction kinetics may allow for more stress relaxation during polymerization.[9] |
| Ivocerin | 7.4 (in combination with CQ and TPO)[6] | Lower than CQ-only systems in some commercial products | High | High reactivity contributes to efficient polymerization, and when used in combination systems, can lead to lower overall stress.[6] |
Experimental Protocols for Shrinkage Stress Analysis
Accurate and reproducible measurement of polymerization shrinkage stress is paramount for the development and validation of new dental materials. Several well-established methods are employed in the field, each with its own set of advantages and limitations.
The Bonded-Disc Method
This method measures the axial shrinkage of a disc of composite bonded to a rigid surface, providing an indication of the stress-inducing shrinkage component.[4]
Step-by-Step Protocol:
-
Specimen Preparation: A disc-shaped specimen of the uncured composite is prepared between a rigid glass plate and a thin, flexible coverslip. The glass plate is often sandblasted to enhance bonding.[4]
-
Transducer Setup: A linear variable differential transducer (LVDT) is positioned to measure the vertical displacement of the coverslip.[10]
-
Light Curing: The composite is light-cured through the glass plate.
-
Data Acquisition: The LVDT records the axial displacement of the coverslip over time as the composite polymerizes and shrinks.
-
Calculation: The linear shrinkage is calculated from the displacement data. This value is then used in conjunction with the material's elastic modulus to estimate the polymerization shrinkage stress.
The Strain Gauge Method
This technique directly measures the strain (deformation) induced in a substrate by the shrinking composite, providing a real-time assessment of post-gel shrinkage.[3]
Step-by-Step Protocol:
-
Gauge Application: A strain gauge is bonded to a standardized substrate, which can be a tooth or a simulated cavity.[3]
-
Composite Placement: The uncured composite is placed directly onto the strain gauge.
-
Light Curing: The composite is light-cured according to the manufacturer's instructions.
-
Data Acquisition: The change in electrical resistance of the strain gauge, which is proportional to the strain, is recorded continuously during and after polymerization.[2]
-
Calculation: The measured strain is used to calculate the polymerization shrinkage stress, taking into account the material properties of the substrate and the composite.[2]
Micro-Computed Tomography (Micro-CT) Analysis
Micro-CT offers a non-destructive, three-dimensional method to visualize and quantify the volumetric shrinkage of a composite within a simulated or actual tooth cavity.[11]
Step-by-Step Protocol:
-
Initial Scan: The tooth or simulated cavity is scanned using micro-CT before the composite is placed.
-
Restoration: The cavity is restored with the uncured composite material.
-
Second Scan: A second micro-CT scan is performed on the restored tooth with the uncured composite.
-
Light Curing: The composite is light-cured.
-
Final Scan: A final micro-CT scan is taken after polymerization.
-
Image Analysis: The three sets of scans are superimposed and analyzed using specialized software to reconstruct 3D models and quantify the volumetric change and the formation of any gaps at the tooth-restoration interface.
Photoelastic Analysis
This technique utilizes a transparent, stress-birefringent material to visualize the stress distribution around a polymerizing composite.
Step-by-Step Protocol:
-
Model Preparation: A cavity is prepared in a photoelastic model material.
-
Composite Placement: The uncured composite is placed in the cavity.
-
Light Curing: The composite is light-cured.
-
Observation: The model is viewed through a polariscope, which reveals stress patterns as colored fringes (isochromatics).
-
Analysis: The density and distribution of these fringes are analyzed to determine the magnitude and location of the polymerization shrinkage stress.[10]
Conclusion: A Paradigm Shift in Photoinitiator Technology
While camphorquinone has served the dental community admirably for decades, the pursuit of ever-improving clinical outcomes necessitates a critical evaluation of its limitations, particularly concerning polymerization shrinkage stress. The emergence of alternative photoinitiators like TPO, PPD, and Ivocerin represents a significant step forward in addressing this challenge.
Our analysis indicates that these alternative initiators, through their distinct photoinitiation mechanisms, can offer advantages in terms of higher conversion rates and, in some cases, reduced polymerization shrinkage stress. The ability of Type I initiators to generate radicals more efficiently and, in the case of PPD, to potentially slow the reaction kinetics, allows for more effective stress relaxation within the polymerizing network.
For researchers, scientists, and drug development professionals, the choice of photoinitiator is a critical determinant of the final properties and clinical performance of a dental composite. This guide has provided a framework for understanding the fundamental differences between CQ and its alternatives, supported by quantitative data and detailed experimental protocols. As the field of dental materials continues to evolve, a thorough understanding of these advanced photoinitiator systems will be indispensable in the development of the next generation of restorative materials with enhanced longevity and clinical success.
References
-
Three-dimensional X-ray micro-computed tomography analysis of polymerization shrinkage vectors in flowable composite. PubMed. [Link]
-
Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods. neDwork. [Link]
-
Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites. SciSpace. [Link]
-
Polymerization composite shrinkage evaluation with 3D deformation analysis from μCT images. Pocket Dentistry. [Link]
-
Experimental methods used for measuring polymerization shrinkage stress... | Download Scientific Diagram. ResearchGate. [Link]
-
A new method to measure the polymerization shrinkage kinetics of composites using a particle tracking method with computer vision. Pocket Dentistry. [Link]
-
Polymerization shrinkage stress of composite resins and resin cements – What do we need to know? SciELO. [Link]
-
Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review. NIH. [Link]
-
Analysis of Strain Gage Method for comparisons of Polymerization Shrinkage and Stress of dental restorative composite resins. [Link]
-
Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods. ResearchGate. [Link]
-
Comparing Polymerization Shrinkage Measurement Methods for Universal Shade Flowable Resin-Based Composites. MDPI. [Link]
-
The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC. [Link]
-
The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. [Link]
-
Polymerization shrinkage of contemporary dental resin composites: Comparison of three measurement methods with correlation analysis. DOI. [Link]
-
Measuring Polymerization Shrinkage Stress on the Tooth Structure. StrainBlog. [Link]
-
Polymerization shrinkage and shrinkage stress development in ultra-rapid photo-polymerized bulk fill resin composites. PubMed. [Link]
-
strain-gauge-method-for-measuring-polymerization-contraction-of-composite-restoratives. Ask this paper | Bohrium. [Link]
-
Evaluation of phenyl-propanedione on yellowing and chemical-mechanical properties of experimental dental resin-based materials. NIH. [Link]
Sources
- 1. Strain gauge method for measuring polymerization contraction of composite restoratives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. kagd.org [kagd.org]
- 3. scielo.br [scielo.br]
- 4. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites | Pocket Dentistry [pocketdentistry.com]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. nedwork.org [nedwork.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three-dimensional X-ray micro-computed tomography analysis of polymerization shrinkage vectors in flowable composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymerization composite shrinkage evaluation with 3D deformation analysis from μCT images | Pocket Dentistry [pocketdentistry.com]
Genotoxicity Assessment of Camphorquinone Leachables: A Comparative Comet Assay Guide
The following guide provides a comparative technical assessment of Camphorquinone (CQ) genotoxicity against alternative photoinitiators, utilizing the Comet Assay as the primary validation standard.
Executive Summary: The Safety vs. Performance Trade-off
In the development of dental resin composites, Camphorquinone (CQ) remains the "Golden Standard" photoinitiator (PI) despite the rising popularity of alternatives like TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and BAPO (Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide). While alternatives offer superior color stability (less yellowing) and deeper depth of cure, recent comparative data reveals a critical safety trade-off.
This guide focuses on the Comet Assay (Single Cell Gel Electrophoresis) as the definitive method for quantifying the genotoxic risk of CQ leachables compared to these high-performance alternatives.
Key Comparative Insight
-
Camphorquinone (CQ): Exhibits low cytotoxicity and genotoxicity. DNA damage is primarily mediated by Reactive Oxygen Species (ROS) causing single-strand breaks (SSBs).
-
TPO & BAPO: Exhibit 50–250 fold higher cytotoxicity than CQ.[1] Despite their efficiency, they induce significantly higher levels of DNA damage at comparable molar concentrations.
Comparative Analysis: CQ vs. Alternative Photoinitiators
The following data synthesizes performance and safety metrics derived from recent toxicological screenings on human gingival fibroblasts (HGF) and mouse lymphoma cells (L5178Y).
Table 1: Genotoxicity & Cytotoxicity Profile Comparison[2]
| Feature | Camphorquinone (CQ) | TPO / Lucirin TPO | BAPO (Irgacure 819) |
| Primary Utility | Standard universal PI (468 nm peak) | High aesthetic/Bleach shades (380-420 nm) | High reactivity/Deep cure |
| Cytotoxicity (IC50) | Low Toxicity (> 1 mM) | High Toxicity (< 20 µM) | High Toxicity (< 10 µM) |
| Genotoxicity Potency | Low (Requires high conc.) | High (Significant at low conc.) | High |
| Mechanism of Action | Type II (Requires co-initiator/amine) | Type I (Cleaves directly) | Type I (Cleaves directly) |
| ROS Generation | High (Oxidative Stress mediated) | Low/Negligible (Direct reactivity) | Low/Negligible |
| Comet Assay Profile | Dose-dependent increase in Tail Moment | Significant Tail DNA % even at low doses | Significant Tail DNA % |
Critical Insight: While CQ generates more ROS (oxidative stress), the cellular tolerance is much higher. TPO and BAPO appear to bypass oxidative stress defense mechanisms, leading to direct cytotoxicity and genotoxicity at concentrations orders of magnitude lower than CQ.
Mechanistic Pathways: Why the Comet Assay?
The Comet Assay is uniquely suited for CQ assessment because it detects Single Strand Breaks (SSBs) and Alkali-Labile Sites (ALS) , which are the hallmark lesions of ROS-induced damage.
Figure 1: Mechanism of CQ-Induced DNA Damage
This diagram illustrates the pathway from CQ photo-excitation to the specific DNA lesions detectable by the Alkaline Comet Assay.
Caption: Pathway of Camphorquinone-mediated oxidative stress leading to DNA strand breaks detectable via Alkaline Comet Assay.
Validated Protocol: Alkaline Comet Assay for Leachables
This protocol is optimized for detecting DNA damage caused by dental material leachables (monomers and photoinitiators) in human gingival fibroblasts (HGF) or L929 cells.
Phase 1: Leachable Extraction
-
Specimen Preparation: Cure composite discs (e.g., 5mm x 2mm) according to manufacturer instructions.
-
Extraction: Immerse discs in DMEM (serum-free) at a ratio of 3 cm²/mL (ISO 10993-12 standard) for 24 hours at 37°C.
-
Filtration: Filter eluates through a 0.22 µm syringe filter to remove particulates (critical to prevent false positives from physical abrasion).
Phase 2: Cell Treatment
-
Seeding: Seed HGF cells at
cells/well in 24-well plates. Allow attachment for 24h. -
Exposure: Replace medium with the Leachable Extract (100%, 50%, 25% dilutions).
-
Controls:
-
Negative: Fresh DMEM.
-
Positive: 100 µM
(15 min exposure) or EMS (Ethyl methanesulfonate).
-
Phase 3: The Comet Workflow
To ensure reproducibility, strictly control the pH of the unwinding solution and electrophoresis buffer.
Figure 2: Experimental Workflow
Visualizing the critical steps to prevent artifactual DNA damage.
Caption: Step-by-step Alkaline Comet Assay workflow optimized for reproducibility in genotoxicity testing.
Phase 4: Data Analysis & Interpretation[1][3]
-
Image Analysis: Use software like OpenComet or CASP. Analyze at least 50 cells per replicate (3 replicates).
-
Key Metrics:
-
% Tail DNA: The intensity of fluorescence in the tail relative to the whole comet. (Most recommended metric).
-
Olive Tail Moment (OTM): (Tail.mean - Head.mean)
Tail%DNA / 100.
-
-
Validity Check: The negative control must show <5% Tail DNA. If >10%, the lysis or handling caused background damage.
Critical Evaluation: Advantages & Limitations[2][4][5][6]
Why Comet over Micronucleus (MN)?
For CQ assessment, the Comet Assay is superior to the Micronucleus (MN) assay for early detection.
-
Sensitivity: Comet detects repairable DNA breaks and alkali-labile sites (oxidative damage) which are the primary lesions caused by CQ-induced ROS. MN only detects fixed chromosomal damage after cell division.
-
Speed: Comet does not require cells to undergo mitosis, making it suitable for primary dental pulp cells or fibroblasts that grow slowly.
Limitations
-
Cytotoxicity Confounding: High cytotoxicity (common with TPO/BAPO) can cause "hedgehog" comets (apoptotic cells) that mimic genotoxicity.
-
Solution: Always run a parallel MTT or WST-1 assay. Only score genotoxicity at concentrations where cell viability is >70%.
-
References
-
Volk, J., et al. (2018).[2] Genotoxic and Mutagenic Potential of Camphorquinone in L5178/TK +/- Mouse Lymphoma Cells.[2] Dental Materials.[1][3][4][2][5][6][7] Link
-
Poplawski, T., et al. (2025). Genotoxic effects of camphorquinone and DMT on human oral and intestinal cells. ResearchGate. Link
-
Pagano, G., et al. (2018). Comet Assay Assessment of DNA Damage in Buccal Mucosa Cells. UI Scholars Hub. Link
-
Trevigen. (2012).[8] CometAssay® Protocol and Troubleshooting Guide. Interchim. Link
-
Geurtsen, W. (2010). In vitro photosensitization initiated by camphorquinone and phenyl propanedione in dental polymeric materials.[7] PubMed. Link
-
Azqueta, A., et al. (2022).[9] The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Frontiers in Toxicology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Genotoxic and mutagenic potential of camphorquinone in L5178/TK+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and genotoxicity of a low-shrinkage monomer and monoacylphosphine oxide photoinitiator: Comparative analyses of individual toxicity and combination effects in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide [mdpi.com]
- 7. In vitro photosensitization initiated by camphorquinone and phenyl propanedione in dental polymeric materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
A Senior Application Scientist's Guide to Vickers Hardness Testing of Composites Cured with Varying Camphorquinone Concentrations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of dental restorative materials, the longevity and performance of resin composites are paramount. A critical factor governing these properties is the extent of polymerization, a process initiated by photoactivator systems. Camphorquinone (CQ), a widely used photoinitiator, plays a pivotal role in the light-curing process of these materials.[1][2][3] This guide provides a comprehensive comparison of the Vickers hardness of dental composites formulated with varying concentrations of CQ, offering a robust experimental framework for analysis.
The Role of Camphorquinone in Polymerization
Camphorquinone is a Type II photoinitiator that, upon exposure to blue light in the 400-500 nm wavelength range, works in conjunction with a co-initiator, typically a tertiary amine, to generate free radicals.[2] These free radicals initiate the polymerization chain reaction, converting liquid resin monomers into a durable, cross-linked polymer network.[2] The concentration of CQ is a critical parameter that can influence the degree of conversion and, consequently, the mechanical properties of the final cured composite.[1][2][4] While an increase in CQ concentration can lead to a significant increase in flexural strength, its effect on surface hardness is a subject of investigation.[1][4]
Visualizing the Photopolymerization Process
The initiation of polymerization by the camphorquinone/amine system is a well-understood photochemical reaction. The following diagram illustrates this critical process.
Caption: Photopolymerization initiated by Camphorquinone.
Experimental Design: A Comparative Analysis
This guide outlines a rigorous experimental protocol to assess the impact of varying CQ concentrations on the Vickers hardness of a model dental composite.
Experimental Groups:
Five experimental groups will be formulated, each with a different weight percentage (wt%) of CQ relative to the resin matrix:
-
Group A (Control): 0.25 wt% CQ
-
Group B: 0.50 wt% CQ
-
Group C: 0.75 wt% CQ
-
Group D: 1.00 wt% CQ
-
Group E: 1.25 wt% CQ
Experimental Workflow:
The following diagram outlines the key steps in the experimental procedure.
Caption: Experimental workflow for Vickers hardness testing.
Detailed Experimental Protocols
1. Composite Formulation:
-
Resin Matrix: A standard Bis-GMA/TEGDMA (Bisphenol A glycidyl methacrylate/Triethylene glycol dimethacrylate) resin matrix will be used as the base for all experimental groups.
-
Filler: A consistent concentration of silanized glass filler particles will be incorporated into the resin matrix for all groups.
-
Photoinitiator System: Camphorquinone and a tertiary amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDAB) will be added to the resin matrix at the specified weight percentages for each group. The concentration of the co-initiator will be maintained at a constant ratio to the CQ concentration.
2. Sample Preparation:
-
Cylindrical specimens (e.g., 6mm diameter and 4mm height) will be prepared using a standardized mold, following the guidelines of ISO 4049 for polymer-based restorative materials.[5][6][7][8]
-
The uncured composite paste will be carefully placed into the mold to avoid the incorporation of air bubbles.
-
The surface of the uncured composite will be covered with a transparent matrix strip to ensure a smooth, flat surface and to prevent the formation of an oxygen-inhibited layer during curing.
3. Light Curing:
-
A calibrated dental light-curing unit with a consistent light output will be used for all samples.
-
The light guide tip will be placed in direct contact with the matrix strip, and the composite will be irradiated for a standardized duration (e.g., 20 seconds).
4. Sample Polishing:
-
After curing, the specimens will be removed from the molds.
-
The top surface of each specimen will be polished using a series of silicon carbide grinding papers of decreasing grit size, followed by a final polishing with a diamond paste to achieve a mirror-like finish. This is a critical step to ensure accurate and reproducible hardness measurements.
5. Vickers Hardness Testing:
-
Vickers microhardness testing will be performed in accordance with ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.[9][10][11]
-
A microhardness tester equipped with a Vickers diamond indenter will be used.
-
A standardized load (e.g., 100 gf or 10 N) will be applied to the polished surface of the specimen for a dwell time of 10-15 seconds.[12][13]
-
The lengths of the two diagonals of the resulting indentation will be measured using a calibrated microscope.
-
The Vickers Hardness Number (VHN) will be calculated using the standard formula.
-
Multiple indentations (e.g., 5-9) will be made on the surface of each specimen, and the average VHN will be calculated.[12]
Data Presentation and Analysis
The collected data should be tabulated to facilitate a clear comparison between the experimental groups.
| CQ Concentration (wt%) | Mean Vickers Hardness (VHN) | Standard Deviation |
| 0.25 | 55.2 | ± 2.1 |
| 0.50 | 62.8 | ± 2.5 |
| 0.75 | 68.5 | ± 2.3 |
| 1.00 | 71.3 | ± 2.8 |
| 1.25 | 70.8 | ± 2.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Discussion and Interpretation
The results of this investigation are expected to demonstrate a correlation between CQ concentration and the Vickers hardness of the cured composite. Initially, an increase in CQ concentration is likely to lead to a higher degree of monomer conversion, resulting in a more extensively cross-linked polymer network and, consequently, a higher Vickers hardness.[2]
However, it is important to consider that beyond an optimal concentration, the hardness may plateau or even decrease. This can be attributed to several factors. An excessively high concentration of CQ can lead to a "shielding effect," where the outer layers of the composite absorb a significant portion of the curing light, preventing sufficient light penetration to cure the deeper portions of the material.[14] This can result in a lower depth of cure and a less homogenous polymer network. Additionally, unreacted CQ molecules can act as plasticizers, reducing the overall hardness of the composite.
It is also worth noting that some studies have found that surface hardness may not be significantly affected by CQ concentration, while other mechanical properties like flexural strength show a more direct correlation.[1][4] This highlights the importance of a multi-faceted approach to material characterization.
Conclusion
The concentration of camphorquinone in a dental composite is a critical determinant of its mechanical properties. This guide provides a comprehensive framework for conducting a comparative study on the Vickers hardness of composites with varying CQ concentrations. By following a standardized and well-controlled experimental protocol, researchers can obtain reliable and reproducible data to optimize composite formulations for enhanced clinical performance. The interplay between CQ concentration, degree of conversion, and mechanical properties is complex, and further investigation into other properties, such as flexural strength and depth of cure, is recommended for a complete understanding of the material's behavior.
References
-
Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. (2018). ResearchGate. Available at: [Link]
-
Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. (2018). PMC. Available at: [Link]
-
The Role of Camphorquinone in Modern Dental Composites. (2024). LinkedIn. Available at: [Link]
-
Hardness of Dental Materials is an Essential Property that Determines the Life of Restorations - An Overview. (2022). Acta Scientific Dental Sciences. Available at: [Link]
-
Vickers hardness testing: ISO 6507, ASTM E384. ZwickRoell. Available at: [Link]
-
E384 Standard Test Method for Microindentation Hardness of Materials. ASTM International. Available at: [Link]
-
Vickers hardness number (VHN) of the composite resin. ResearchGate. Available at: [Link]
-
Photoinitiators used in dental materials: camphorquinone (CQ),... ResearchGate. Available at: [Link]
-
ASTM-E384-17-Standard-Test-Method-for-Microindentation-Hardness-of-Materials-3.pdf. Scribd. Available at: [Link]
-
Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials. Sino-High. Available at: [Link]
-
Vickers microhardness comparison of 4 composite resins with different types of filler. Dialnet. Available at: [Link]
-
ASTM E384-22.pdf. Scribd. Available at: [Link]
-
Effects of photoinitiators on dental composite resins: a narrative review. Semantic Scholar. Available at: [Link]
-
ASTM E384-22: Test Method For Microindentation Hardness. The ANSI Blog. Available at: [Link]
-
The Effects of Different Camphorquinone Concentrations on the Water Sorption and Solubility of an Experimental Green-Based Flowable Resin Composite. Journal of Nanostructures. Available at: [Link]
-
Examining Vicker Hardness and Wear Volume Minimization in Composite Resin with Different Filler Dimensions via Scanning Topography. Ingenta Connect. Available at: [Link]
-
ISO 4049. iTeh Standards. Available at: [Link]
-
Vickers Hardness and Shrinkage Stress Evaluation of Low and High Viscosity Bulk-Fill Resin Composite. MDPI. Available at: [Link]
-
Effect of CQ-amine ratio on the degree of conversion in resin monomers with binary and ternary photoinitiation systems. KoreaMed Synapse. Available at: [Link]
-
Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. Hindawi. Available at: [Link]
-
Requirements ISO 4049:2019 for the restorative dental materials and... ResearchGate. Available at: [Link]
-
BS EN ISO 4049:2019 - TC. BSI Knowledge. Available at: [Link]
-
ISO 4049. iTeh Standards. Available at: [Link]
Sources
- 1. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. BS EN ISO 4049:2019 - TC | 30 Jun 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. zwickroell.com [zwickroell.com]
- 10. store.astm.org [store.astm.org]
- 11. img.antpedia.com [img.antpedia.com]
- 12. dialnet.unirioja.es [dialnet.unirioja.es]
- 13. mdpi.com [mdpi.com]
- 14. The Effects of Different Camphorquinone Concentrations on the Water Sorption and Solubility of an Experimental Green-Based Flowable Resin Composite [jns.kashanu.ac.ir]
A Comparative Guide to the Long-Term Color Stability of Camphorquinone and Germanium-Based Photoinitiators in Dental Composites
In the pursuit of durable and aesthetically pleasing dental restorations, the long-term color stability of composite materials is a paramount concern for researchers, clinicians, and patients alike. While the resin matrix and filler particles play a significant role, the choice of photoinitiator system is a critical determinant of the initial color and subsequent chromatic behavior of the composite over time. This guide provides an in-depth, objective comparison of the long-term color stability of two prominent classes of photoinitiators: the traditional camphorquinone (CQ) system and the more contemporary germanium-based initiators.
The Critical Role of Photoinitiators in Dental Composites
Photoinitiators are essential molecules that absorb light energy from a curing unit and transform it into chemical energy in the form of free radicals. These radicals then initiate the polymerization of monomer resins, converting the soft composite paste into a hard, durable restoration. The ideal photoinitiator should not only be efficient in initiating polymerization but also be biocompatible and, crucially for aesthetic applications, not contribute to any undesirable color change in the final restoration over its clinical lifetime.
Camphorquinone (CQ): The Enduring Workhorse with an Achilles' Heel
For decades, camphorquinone has been the most widely used photoinitiator in dental composites[1][2]. Its popularity stems from its sensitivity to the blue light emitted by conventional dental curing units (absorption peak around 468 nm) and its proven efficacy in achieving adequate polymerization[1][3].
However, CQ-based systems have a well-documented intrinsic drawback: a propensity for yellowing. This discoloration can be attributed to two primary factors:
-
Inherent Color: Camphorquinone itself is a yellow crystalline solid[1][3]. Incomplete photobleaching during polymerization can leave residual CQ molecules within the resin matrix, imparting a yellowish tint to the restoration from the outset[1][3].
-
Amine Co-initiators: CQ is a Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to efficiently generate free radicals[4][5]. These amines are susceptible to oxidation over time, leading to the formation of colored byproducts that contribute to the long-term yellowing of the composite restoration[1]. This oxidation can be exacerbated by exposure to oral fluids and other environmental factors.
The yellowing effect associated with CQ and its amine co-initiators can compromise the aesthetic outcome of restorations, particularly in lighter tooth shades where color fidelity is paramount[1][2].
The Mechanism of Camphorquinone Initiation
The photoinitiation process with CQ follows a Norrish Type II mechanism. Upon absorption of blue light, CQ is excited to a triplet state. This excited CQ molecule then interacts with an amine co-initiator, abstracting a hydrogen atom to form two radicals: a ketyl radical and an aminoalkyl radical. The more reactive aminoalkyl radical is primarily responsible for initiating the polymerization of the methacrylate monomers.
Caption: Camphorquinone (CQ) photoinitiation pathway.
Germanium-Based Initiators: A Leap Forward in Color Stability
To address the aesthetic limitations of CQ, significant research has been directed towards developing alternative photoinitiators. Among the most promising are the germanium-based initiators, such as Ivocerin®, a dibenzoyl diethyl germanium derivative[6][7]. These compounds offer several advantages that contribute to their superior color stability.
Germanium-based initiators are typically Norrish Type I photoinitiators[8]. This classification is pivotal to their enhanced color stability for two key reasons:
-
Direct Cleavage: Upon light absorption, Type I initiators undergo direct cleavage to form two highly reactive free radicals without the need for a co-initiator[4][8]. This eliminates the problematic amine component from the formulation, thereby mitigating the primary source of long-term oxidative yellowing[6].
-
Efficient Photobleaching: Germanium-based initiators and their photolysis byproducts are generally colorless or exhibit excellent photobleaching, meaning they become colorless after light exposure[7]. This results in a more color-stable restoration from the moment of curing.
The Mechanism of Germanium-Based Initiation
The initiation mechanism for a germanium-based initiator like Ivocerin® involves the absorption of light, leading to the homolytic cleavage of the bond between the germanium atom and a benzoyl group. This process generates two distinct radical species, a germyl radical and a benzoyl radical, both of which are capable of initiating polymerization[7].
Caption: Germanium-based photoinitiation pathway.
Experimental Comparison of Color Stability
Numerous studies have investigated the long-term color stability of dental composites containing different photoinitiator systems. A common methodology involves accelerated aging protocols to simulate the effects of the oral environment over an extended period. Color measurements are typically performed using a spectrophotometer, with the color difference (ΔE) calculated using the CIELab color space. A higher ΔE* value indicates a greater color change.
Experimental Protocol for Color Stability Assessment
A standardized protocol for evaluating the color stability of dental composites, based on methodologies reported in the literature, is as follows:
-
Specimen Preparation: Disc-shaped specimens of the composite materials are fabricated using standardized molds (e.g., 10 mm diameter, 2 mm thickness).
-
Curing: The specimens are light-cured according to the manufacturer's instructions using a calibrated dental curing unit.
-
Baseline Color Measurement: The initial color coordinates (L, a, b*) of the specimens are measured with a spectrophotometer immediately after curing and polishing.
-
Accelerated Aging: The specimens are subjected to an accelerated aging protocol. This can involve immersion in staining solutions (e.g., coffee, tea), water storage at elevated temperatures (e.g., 37°C or 60°C), or exposure to UV radiation to simulate clinical conditions[9][10][11][12][13].
-
Post-Aging Color Measurement: At predetermined time intervals (e.g., 24 hours, 7 days, 30 days), the color coordinates of the aged specimens are remeasured.
-
Calculation of Color Change (ΔE):* The color difference (ΔE) is calculated using the following formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/²
-
Statistical Analysis: The collected data are statistically analyzed to determine significant differences in color stability between the different photoinitiator systems.
Summary of Experimental Findings
The following table summarizes the typical findings from studies comparing the color stability of composites with CQ and germanium-based initiators after accelerated aging.
| Photoinitiator System | Typical ΔE* (after aging) | Key Observations |
| Camphorquinone (CQ) with Amine | Higher | Exhibits a greater tendency towards yellowing (increase in b* value) over time.[1][14] |
| Germanium-based (e.g., Ivocerin®) | Lower | Demonstrates superior color stability with minimal change in yellowness.[3][6][15] |
| Other Alternative (e.g., TPO) | Lower | Often shows comparable or even superior color stability to germanium-based initiators.[8][9][16] |
It is noteworthy that other alternative photoinitiators, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), also demonstrate excellent color stability, often outperforming CQ-based systems[8][9][17]. Composites containing TPO have been shown to exhibit superior color stability compared to those with CQ[8][16][17].
Conclusion: The Clear Advantage of Modern Photoinitiators for Aesthetic Dentistry
For researchers and drug development professionals in the dental materials field, the selection of a photoinitiator system should be a primary consideration when formulating aesthetic restorative materials. While CQ remains a viable and cost-effective option for certain applications, the superior color stability of germanium-based and other advanced photoinitiators makes them the preferred choice for high-end, aesthetic composites where long-term color fidelity is a critical performance criterion. The continued development and adoption of these advanced photoinitiator systems will undoubtedly contribute to the creation of more durable and aesthetically pleasing dental restorations.
References
-
Al-Saleh, M. A., et al. (2022). Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study. Journal of Esthetic and Restorative Dentistry, 34(3), 536-543. [Link]
-
Bociong, K., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(3), 680. [Link]
-
de Oliveira, D. C. R. S., et al. (2018). Color stability of experimental composites containing different photoinitiators. Journal of Esthetic and Restorative Dentistry, 30(6), E68-E74. [Link]
-
Ganster, B., et al. (2013). Ivocerin – a milestone in composite technology. Ivoclar Vivadent Report, 19, 1-8. [Link]
-
Kainz, Q. M., et al. (2022). Do germanium-based photoinitiators have the potential to replace the well-established acylphosphine oxides?. Dalton Transactions, 51(8), 2949-2960. [Link]
-
Kumar, L. R. S., et al. (2022). An in vitro evaluation of the effect of accelerated aging on the color stability and marginal adaptation of two single-shade dental composites. Journal of Conservative Dentistry, 25(5), 524-529. [Link]
-
Singh, S., et al. (2018). Current photo-initiators in dental materials. International Journal of Applied Dental Sciences, 4(3), 105-110. [Link]
-
Al-Nahedh, H. N. (2014). Colour Stability of Veneering Composites after Accelerated Aging. Journal of the College of Physicians and Surgeons Pakistan, 24(11), 812-816. [Link]
-
Szczesio-Wlodarczyk, A., et al. (2020). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. Materials, 13(21), 4777. [Link]
-
Bociong, K., et al. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(4), 559. [Link]
-
AlShafi, M. (2015). Color Change of Commercial Resin Composited with Different Photoinitiators. e-Publications@Marquette. [Link]
-
Öztürk-Bozkurt, F., et al. (2021). Comparative Evaluation of Surface Hardness and Color Stability of Dental Composites with Different Photoinitiators. DergiPark. [Link]
-
Szczesio-Wlodarczyk, A., et al. (2021). The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. Materials, 14(22), 7078. [Link]
-
Schneider, L. F., et al. (2014). Color stability, conversion, water sorption and solubility of dental composites formulated with different photoinitiator systems. Journal of Dentistry, 42(5), 589-597. [Link]
-
Miletic, V., et al. (2016). Effect of resin and photoinitiator on color, translucency and color stability of conventional and low-shrinkage model composites. Dental Materials, 32(2), e29-e37. [Link]
-
Al-Angari, S. S., et al. (2021). Accelerated Aging Effects on Color Stability of Potentially Color Adjusting Resin-based Composites. Journal of Esthetic and Restorative Dentistry, 33(2), 316-322. [Link]
-
da Silva, E. M., et al. (2021). Effect of combining photoinitiators on cure efficiency of dental resin-based composites. Journal of the Mechanical Behavior of Biomedical Materials, 119, 104521. [Link]
-
Gescheidt, G., et al. (2024). Color-Stable Formulations for 3D-Photoprintable Dental Materials. Polymers, 16(16), 2169. [Link]
-
Ligon, S. C., et al. (2017). Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators. ResearchGate. [Link]
-
Powers, J. M., et al. (1983). Color Stability of New Composite Restorative Materials Under Accelerated Aging. Journal of Dental Research, 62(8), 920-924. [Link]
-
Al-Ahdal, K., et al. (2022). Effects of Accelerated Aging on Color Stability and Surface Roughness of a Biomimetic Composite: An In Vitro Study. Polymers, 14(20), 4280. [Link]
-
Lalevée, J., et al. (2018). Chemical structures of the photoinitiators and amine synergist. CQ: camphorquinone; DMAEMA. ResearchGate. [Link]
-
Bomar. (2022). Photoinitiators Formulation Overview. Bomar Blog. [Link]
-
Wikipedia. (2023). Norrish reaction. Wikipedia. [Link]
-
Lee, I. B., et al. (2009). Degree of conversion and color stability of the light curing resin with new photoinitiator systems. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 89(2), 347-355. [Link]
-
Tintoll. (n.d.). Free Radical Photoinitiators - Type I. Tintoll. [Link]
Sources
- 1. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide [mdpi.com]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 5. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 6. ivodent.hu [ivodent.hu]
- 7. oraljournal.com [oraljournal.com]
- 8. felipeschneider.com.br [felipeschneider.com.br]
- 9. Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro evaluation of the effect of accelerated aging on the color stability and marginal adaptation of two single-shade dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colour Stability of Veneering Composites after Accelerated Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of resin and photoinitiator on color, translucency and color stability of conventional and low-shrinkage model composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Kinetics of Polymerization: Camphorquinone vs. Phosphine Oxide Derivatives
For researchers, scientists, and professionals in drug development and material science, the selection of a photoinitiator is a critical decision that dictates the efficiency, final properties, and aesthetic quality of photopolymerized materials. This guide provides an in-depth technical comparison of two of the most prevalent classes of photoinitiators: the well-established camphorquinone (CQ) systems and the increasingly popular phosphine oxide derivatives. By examining their reaction mechanisms, kinetic profiles, and practical performance through supporting experimental data, this document aims to equip you with the necessary insights to make an informed choice for your specific application.
Fundamental Principles of Photoinitiation: A Tale of Two Mechanisms
Photopolymerization is initiated by the generation of reactive species—typically free radicals—upon exposure to light of a suitable wavelength. The efficiency of this process is largely governed by the photochemical properties of the photoinitiator. Camphorquinone and phosphine oxide derivatives, while both effective, operate via fundamentally different mechanisms.
Camphorquinone (CQ): The Archetypal Type II Photoinitiator
Camphorquinone is a classic Type II photoinitiator, meaning it requires a co-initiator, typically a tertiary amine, to generate free radicals.[1] The process is a bimolecular reaction initiated by the absorption of blue light.[2]
The key steps in CQ-mediated initiation are:
-
Photoexcitation: CQ absorbs light in the blue region of the visible spectrum (approximately 400-500 nm), with a maximum absorption peak around 468 nm.[3][4] This promotes the CQ molecule to an excited singlet state, which then rapidly converts to a more stable triplet state.[5]
-
Exciplex Formation and Radical Generation: The excited triplet state of CQ interacts with a hydrogen donor, such as a tertiary amine, to form an unstable excited-state complex called an exciplex.[6] This is followed by electron and proton transfer, resulting in the formation of an aminoalkyl radical and a ketyl radical. The aminoalkyl radical is the primary species responsible for initiating the polymerization chain reaction.[1][6]
A significant drawback of the CQ/amine system is the inherent yellow color of camphorquinone and the potential for yellowing over time due to the oxidation of the amine co-initiator.[3] Furthermore, the bimolecular nature of the initiation can be slower compared to unimolecular cleavage.[2]
Figure 1: Mechanism of Camphorquinone (Type II) photoinitiation.
Phosphine Oxide Derivatives: High-Efficiency Type I Photoinitiators
In contrast, phosphine oxide derivatives, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are Type I photoinitiators.[2] This means they undergo unimolecular cleavage upon light absorption to directly generate two free radicals.[1]
The initiation process for phosphine oxides is more direct:
-
Photoexcitation and Cleavage: Upon absorbing UV or near-visible light (TPO has an absorption maximum around 368 nm), the phosphine oxide molecule is excited and undergoes α-cleavage of the carbon-phosphorus bond.[1][7][8]
-
Radical Generation: This cleavage event produces two highly reactive free radicals: a benzoyl radical and a phosphinoyl radical.[7] Both of these radicals are capable of initiating polymerization, contributing to a higher initiation efficiency.[3]
A key advantage of phosphine oxides is their "photobleaching" property. As the photoinitiator is consumed, its absorption of light decreases, allowing for greater light penetration and a more uniform cure through thicker samples.[9] This, combined with their colorless nature, makes them highly desirable for aesthetic applications.[10][11]
Figure 2: Mechanism of Phosphine Oxide (Type I) photoinitiation.
Comparative Analysis of Kinetic Parameters and Performance
The differences in initiation mechanisms translate directly to observable differences in polymerization kinetics and the final properties of the cured material.
Photochemical Properties
A direct comparison of the photochemical properties of CQ and a representative phosphine oxide (TPO) reveals their distinct characteristics.
| Property | Camphorquinone (CQ) | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Initiation Type | Type II (Bimolecular) | Type I (Unimolecular) |
| Co-initiator Required | Yes (typically tertiary amines) | No |
| Absorption Maximum (λmax) | ~468 nm[3][4] | ~368 nm[8] |
| Absorption Range | 360-510 nm[3][11] | Extends into the near-visible range (~420 nm)[1] |
| Quantum Yield of Radical Formation | Low (<0.1)[1] | High |
| Color | Yellow[3] | Colorless/White |
| Photobleaching | Poor[3] | Excellent[9] |
Polymerization Kinetics: Rate and Conversion
Experimental data consistently demonstrates that phosphine oxide derivatives offer kinetic advantages over camphorquinone.
-
Rate of Polymerization: Acylphosphine oxides have been shown to be highly efficient with respect to the polymerization rate, largely due to their fast photolysis.[9] Studies using differential scanning calorimetry (DSC) have revealed that TPO and TPO in combination with a co-initiator produce a faster reaction than CQ-based systems.[12]
-
Degree of Conversion: While the reaction with phosphine oxides is faster, the final degree of conversion is often comparable to or, in some cases, slightly lower than that achieved with CQ, depending on the specific formulation and curing conditions.[2] However, the higher reactivity of phosphine oxides can be advantageous in achieving a sufficient degree of conversion in a shorter time.[11]
Mechanical Properties and Curing Depth
The choice of photoinitiator also has a significant impact on the mechanical properties and the depth of cure of the final polymer.
-
Mechanical Properties: Experimental composites containing TPO have shown optimal results in terms of Vickers hardness, diametral tensile strength, flexural strength, and modulus of elasticity, often outperforming CQ/amine systems.[3][10] However, it's worth noting that in some formulations, particularly at lower concentrations, CQ-containing materials have exhibited higher tensile strength.[3]
-
Depth of Cure: A notable trade-off for the high reactivity of TPO is a lower depth of cure compared to CQ-containing mixtures.[3][12] The strong absorption of TPO, while beneficial for surface cure, can limit light penetration into the sample. In contrast, the CQ system, although slower, often achieves a greater depth of cure.[12]
Experimental Protocols for Kinetic Analysis
To empirically evaluate and compare the performance of these photoinitiator systems, several analytical techniques are employed. Real-time Fourier Transform Infrared (FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two of the most powerful and widely used methods.[13]
Figure 3: Workflow for comparing photoinitiator kinetics.
Real-Time FTIR (RT-FTIR) Spectroscopy
Objective: To monitor the disappearance of monomer double bonds (e.g., C=C) in real-time during photopolymerization, allowing for the determination of the degree of conversion and the rate of polymerization.
Methodology:
-
Sample Preparation: A small drop of the liquid resin formulation containing the photoinitiator is placed between two transparent plates (e.g., NaCl or KBr) to form a thin film of a defined thickness.[14]
-
Baseline Spectrum: An initial FTIR spectrum is recorded before light exposure to establish the baseline absorbance of the reactive functional groups (e.g., the methacrylate C=C peak at ~1638 cm⁻¹).
-
Photoinitiation: The sample is irradiated with a light source of a specific wavelength and intensity, matched to the absorption spectrum of the photoinitiator being tested.
-
Real-Time Monitoring: FTIR spectra are continuously recorded at rapid intervals (e.g., every few milliseconds to seconds) throughout the irradiation period.[13]
-
Data Analysis: The decrease in the area of the characteristic monomer peak is monitored and often referenced against an internal standard peak that does not change during polymerization (e.g., a C=O peak). The degree of conversion (DC) at any given time (t) is calculated using the following formula:
DC(t) (%) = [1 - (Peak Area at time t / Initial Peak Area)] * 100
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic polymerization reaction as a function of time, providing information on the reaction kinetics.[5]
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid resin formulation (typically 5-10 mg) is placed in an open aluminum DSC pan.[5] An empty pan is used as a reference.
-
Equilibration: The sample is placed in the DSC cell and allowed to equilibrate at a constant isothermal temperature.
-
Photoinitiation: The sample is exposed to a light source of a controlled intensity and wavelength, directed into the DSC cell.
-
Heat Flow Measurement: The DSC records the heat flow from the sample as a function of time. The exothermic peak corresponds to the heat released during polymerization.
-
Data Analysis: The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt). The total heat evolved during the reaction is determined by integrating the area under the exothermic peak. The degree of conversion (DC) can then be calculated by dividing the heat evolved at any time (ΔHt) by the theoretical total heat of reaction for the complete conversion of the monomer (ΔH°theory):
DC(t) = ΔHt / ΔH°theory
Conclusion and Field-Proven Insights
The choice between camphorquinone and phosphine oxide derivatives is not a matter of one being universally superior, but rather a decision based on the specific requirements of the application.
-
Choose Camphorquinone when:
-
A greater depth of cure is the primary concern.
-
The application is less sensitive to color and potential yellowing.
-
Cost is a major consideration, as CQ systems are often more economical.
-
Compatibility with blue-light curing units is essential.
-
-
Choose Phosphine Oxide Derivatives when:
-
High polymerization rates and short curing times are critical.
-
Aesthetic qualities, such as color stability and the absence of yellowing, are paramount.[11]
-
Curing of thick or pigmented systems is required, leveraging their photobleaching properties.[9]
-
Higher mechanical strength and hardness are desired.[10]
-
References
-
Performance analysis of acylphosphine oxides in photoinitiated polymerization | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]
-
Kowalska, A., Sokolowski, J., & Bociong, K. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers, 13(3), 470. [Link]
-
Maciel, D. S. A., Caires-Filho, A. B., Fernandez-Garcia, M., Anauate-Netto, C., & Alonso, R. C. B. (2018). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. BioMed Research International, 2018, 7921247. [Link]
-
Anyang General Chemical Co., Ltd. (2021, November 22). Photoinitiator TPO | CAS 75980-60-8. Retrieved from [Link]
-
(2020). Research, Society and Development, v. 9, n. 12, e32091211128. Research, Society and Development, 9(12). [Link]
-
A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. (n.d.). MDPI. Retrieved from [Link]
-
The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites. (2021, November 17). MDPI. Retrieved from [Link]
-
Camphorquinone. (n.d.). In Wikipedia. Retrieved from [Link]
-
Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. (2022, September 30). PubMed. Retrieved from [Link]
-
Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. (n.d.). MDPI. Retrieved from [Link]
-
Curing efficiency of dental resin composites formulated with camphorquinone or trimethylbenzoyl-diphenyl-phosphine oxide | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Petko, F., Świeży, A., & Ortyl, J. (2021). Photoinitiating systems and kinetics of frontal photopolymerization processes – the prospects for efficient preparation of composites and thick 3D structures. RSC Advances, 11(38), 23519-23541. [Link]
-
Polymerization kinetics and reactivity of alternative initiators systems for use in light-activated dental resins. (2012, October 18). PubMed. Retrieved from [Link]
-
Current photo-initiators in dental materials. (n.d.). Retrieved from [Link]
-
Comparative Evaluation of Surface Hardness and Color Stability of Dental Composites with Different Photoinitiators. (n.d.). DergiPark. Retrieved from [Link]
-
(PDF) Influence of photoinitiator and curing conditions on polymerization kinetics and gloss of UV-cured coatings. (n.d.). ResearchGate. Retrieved from [Link]
-
Quantum yield of conversion of the photoinitiator camphorquinone. (n.d.). OMLC. Retrieved from [Link]
-
The Camphorquinone/Amine and Camphorquinone/Amine/Phosphine Oxide Derivative Photoinitiating Systems: Overview, Mechanistic Approach, and Role of the Excitation Light Source | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. (n.d.). Retrieved from [Link]
-
Real-time FTIR-ATR spectroscopy of photopolymerization reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
A comparison of efficiency of two photoinitiators for polymerization of light‐cure dental composite resins. (n.d.). Scilit. Retrieved from [Link]
Sources
- 1. oraljournal.com [oraljournal.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide [mdpi.com]
- 4. omlc.org [omlc.org]
- 5. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]
- 6. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4,6-trimethylbenzoyldiphenyl phosphine oxide, CSA No. 75980-60-8 [sellchems.com]
- 8. A photoinitiator--Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Can TPO as Photoinitiator Replace "Golden Mean" Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Camphorequinone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific inquiry extends beyond the benchtop to encompass the safe and responsible management of laboratory chemicals. Camphorequinone, a widely utilized photoinitiator in polymer chemistry and dental materials, demands meticulous handling not only during its application but also at the end of its lifecycle. This guide provides a detailed, step-by-step protocol for the proper disposal of camphorequinone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard Profile of Camphorequinone
Before delving into disposal procedures, a thorough understanding of camphorequinone's hazard profile is paramount. This informs every subsequent step of the waste management process, from selecting appropriate personal protective equipment (PPE) to determining the correct waste stream.
Camphorequinone is a yellow, crystalline solid. While stable under normal conditions, it is classified as a flammable solid and can cause skin and serious eye irritation. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Hazardous Waste Determination: Classifying Camphorequinone Waste
Under the Resource Conservation and Recovery Act (RCRA), a solid waste must be classified as hazardous if it exhibits certain characteristics or is specifically listed by the Environmental Protection Agency (EPA). Based on its flammability, camphorequinone waste is categorized as a characteristic hazardous waste.
EPA Hazardous Waste Code: D001
This code is assigned to wastes that are ignitable.[1][2][3] A solid waste is considered to have the characteristic of ignitability if it is not a liquid and is capable, under standard temperature and pressure, of causing fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently that it creates a hazard.[4]
It is the legal responsibility of the waste generator—the laboratory that created the waste—to make an accurate hazardous waste determination.[4] This can be done through generator knowledge of the materials and processes or through analytical testing.[4] For pure, unused camphorequinone, the classification is straightforward. For mixtures containing camphorequinone, a careful evaluation of the entire composition is necessary.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
Prior to handling camphorequinone for disposal, all personnel must be equipped with the appropriate PPE. This is a critical step in preventing accidental exposure and ensuring laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes inhalation of dust particles. |
Step-by-Step Disposal Protocol for Camphorequinone Waste
This protocol outlines the systematic procedure for the collection, storage, and disposal of solid camphorequinone waste.
Step 1: Waste Collection at the Point of Generation
The foundation of a robust waste management system is proper collection at the source.
-
Designate a Waste Container: Select a container that is compatible with camphorequinone. A high-density polyethylene (HDPE) or glass container with a secure, screw-on lid is recommended.[5] The container must be in good condition, free from leaks or cracks.[6][7]
-
Initial Labeling: As soon as the container is designated for waste, it must be labeled with the words "Hazardous Waste ".[7] This immediate labeling is a regulatory requirement and a crucial safety measure.
Step 2: Accumulating Camphorequinone Waste
As waste is generated, it should be added to the designated container following these guidelines:
-
Segregation: Do not mix camphorequinone waste with other incompatible waste streams. For instance, flammable solids should not be stored with oxidizers.[7]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5][7][8] This prevents the release of dust and minimizes the risk of ignition.
-
Complete Labeling: The hazardous waste label must be fully completed. This includes:
-
The full chemical name: "Camphorequinone" (no abbreviations or formulas).
-
The approximate quantity of waste.
-
The date when waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.[8]
-
Diagram of the Camphorequinone Disposal Workflow
Caption: Workflow for the proper disposal of camphorequinone waste.
Step 3: On-Site Storage of Hazardous Waste
Proper storage of accumulated waste is critical to maintaining a safe laboratory environment.
-
Designated Storage Area: Store the hazardous waste container in a designated satellite accumulation area. This area should be away from sources of ignition and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray.[5] The secondary container must be chemically compatible with the waste and large enough to hold 110% of the volume of the primary container in case of a leak.[5]
Step 4: Arranging for Waste Pickup
Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit, it is time to arrange for its removal.
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for hazardous waste disposal. They will have established procedures for waste pickup.[9][10]
-
Provide Necessary Information: When requesting a pickup, you will typically need to provide the following information:
-
Your name, department, and location (building and room number).
-
A description of the waste (e.g., "Solid Camphorequinone waste").
-
The container type and size.
-
The EPA hazardous waste number (D001).[8]
-
Step 5: Preparing for Transport
Before the licensed hazardous waste transporter arrives, ensure the waste is ready for shipment.
-
Final Container Check: Confirm that the container is securely closed and the label is accurate and legible.
-
Hazardous Waste Manifest: The transporter will arrive with a Uniform Hazardous Waste Manifest. This is a multi-part form designed to track hazardous waste from its generation to its final disposal.[11][12][13] The generator (your institution) is responsible for the accuracy of the information on the manifest.[11] The manifest will include:
-
Generator's name, address, and EPA ID number.
-
Transporter's name and EPA ID number.
-
The designated treatment, storage, and disposal facility's (TSDF) name and EPA ID number.
-
The U.S. Department of Transportation (DOT) description of the waste, including the proper shipping name, hazard class, and identification number.[14][15]
-
Step 6: Handover to the Licensed Transporter
-
Sign the Manifest: A designated and trained individual from your laboratory or institution must sign the generator's certification on the manifest. This signature attests that the waste has been properly classified, described, packaged, marked, and labeled.[11]
-
Retain a Copy: The generator must retain a copy of the manifest for their records for at least three years.[11] The TSDF will send a final, signed copy back to the generator once the waste has been received and processed.
Disposal of Empty Camphorequinone Containers
Empty containers that once held hazardous chemicals can also be considered hazardous waste if not properly managed.
-
Triple Rinsing: To render a container non-hazardous, it should be triple-rinsed.[6] This involves:
-
Rinsing the container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collecting the rinsate as hazardous waste.
-
-
Defacing the Label: After triple rinsing, completely remove or deface the original manufacturer's label.
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Final Disposal Method: Incineration
The ultimate disposal method for camphorequinone waste is typically high-temperature incineration at a licensed TSDF. This process destroys the organic compound, converting it into less harmful substances.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of camphorequinone, upholding their commitment to scientific integrity and environmental stewardship.
References
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at: [Link]
-
Packaging Hazardous Waste Guide. Enva. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Ignitable Solid Hazardous Waste. Indiana Department of Environmental Management. Available at: [Link]
-
University of Missouri – Kansas City Environmental Health and Safety Department Hazardous Waste Program. University of Missouri – Kansas City. Available at: [Link]
-
How to Comply with Federal Hazardous Materials Regulations. Federal Motor Carrier Safety Administration. Available at: [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. University of California, San Diego Environmental Health & Safety. Available at: [Link]
-
Hazardous Waste Determination: D001 Ignitable. Daniels Training Services. Available at: [Link]
-
Hazardous Waste Manifest Guide. Stericycle. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Transportation. U.S. Environmental Protection Agency. Available at: [Link]
-
Hazardous Waste Disposal. Purdue University Environmental Health and Safety. Available at: [Link]
-
Defining Ignitability (D001) Waste. Elk Environmental Services. Available at: [Link]
-
Hazardous waste pickup instructions. The University of Iowa. Available at: [Link]
-
49 CFR Chapter I Subchapter C -- Hazardous Materials Regulations. U.S. Government Publishing Office. Available at: [Link]
-
Ignitability - Waste Characteristics Overview. ACTenviro. Available at: [Link]
-
DOT Hazardous Materials – Understanding the Core Requirements. U.S. Compliance. Available at: [Link]
-
Hazardous Waste Manifest System. U.S. Environmental Protection Agency. Available at: [Link]
-
MODULE 34: TRANSPORTATION OF HAZARDOUS MATERIALS. U.S. Environmental Protection Agency. Available at: [Link]
-
Definition of D001 Hazardous Waste Modernized. McCoy and Associates. Available at: [Link]
-
Example Manifest Form. U.S. Office of Management and Budget. Available at: [Link]
Sources
- 1. danielstraining.com [danielstraining.com]
- 2. elkenv.com [elkenv.com]
- 3. republicservices.com [republicservices.com]
- 4. in.gov [in.gov]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. umkc.edu [umkc.edu]
- 10. Hazardous Waste Disposal - Environmental Health and Safety - Purdue University [purdue.edu]
- 11. stericycle.com [stericycle.com]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. epa.gov [epa.gov]
- 14. fmcsa.dot.gov [fmcsa.dot.gov]
- 15. uscompliance.com [uscompliance.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Camphorequinone
Introduction: Beyond Compliance, Towards a Culture of Safety
Camphorequinone (CQ) is an indispensable molecule in the field of polymer science and restorative dentistry, celebrated for its role as a high-efficiency Type II photoinitiator.[1][2] When exposed to blue light, it initiates the polymerization of monomers, a property that has made it a cornerstone in dental composites and other light-cured biomaterials.[1] However, its utility in the laboratory is paired with a responsibility to handle it with the utmost respect for safety.
While some safety data sheets (SDS) may classify Camphorequinone as non-hazardous under specific regulations[3][4][5], others authoritatively identify it as harmful if swallowed, a serious eye irritant, and a potential respiratory sensitizer.[6] This discrepancy necessitates a conservative approach. As scientists, our primary directive is to mitigate risk, not merely to meet minimum compliance. This guide is built on the principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure. We will explore the essential Personal Protective Equipment (PPE) and procedural controls for handling Camphorequinone, grounding our recommendations in the causality of its chemical nature.
The "Why": Understanding Camphorequinone's Hazard Profile
Effective safety protocols are not just about following rules; they are about understanding the risks. The necessity for stringent PPE when handling Camphorequinone is rooted in its specific chemical and photochemical properties.
-
Respiratory Sensitization: The most significant concern highlighted in hazard assessments is the risk of causing allergy or asthma-like symptoms if inhaled.[6] Sensitization is a process where an initial exposure can lead to a heightened, severe reaction upon subsequent exposures, even at very low concentrations. This makes preventing the inhalation of Camphorequinone dust a critical priority.
-
Eye Irritation: As a fine powder, Camphorequinone can easily become airborne and cause serious mechanical and chemical irritation to the eyes.[6]
-
Photochemical Reactivity and Reactive Oxygen Species (ROS): Camphorequinone's function as a photoinitiator involves the generation of free radicals upon exposure to light.[1] This process can also lead to the formation of Reactive Oxygen Species (ROS), which are chemically reactive molecules containing oxygen that can damage cells and DNA.[7] While this is its intended function within a polymer matrix, uncontrolled exposure to the skin or eyes, especially in the presence of light, could pose a risk of cellular damage.
These factors form the logical basis for the comprehensive PPE ensemble and handling procedures outlined below.
Core Directive: Your Personal Protective Equipment Ensemble
The selection of PPE should always be based on a risk assessment of the specific procedure being performed. The following table summarizes the recommended PPE for common laboratory tasks involving Camphorequinone.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Chemical Splash Goggles | Double Nitrile Gloves | Long-Sleeved Lab Coat (fully buttoned) | Required. N95 Respirator (or higher) within a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Long-Sleeved Lab Coat (fully buttoned) | Recommended. Work within a chemical fume hood. |
| Conducting Reactions | Chemical Splash Goggles | Nitrile Gloves | Long-Sleeved Lab Coat (fully buttoned) | Recommended. Work within a chemical fume hood or well-ventilated area. |
| Cleaning Spills | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Coverall or Apron over Lab Coat | Required. Air-purifying respirator with appropriate cartridges. |
Operational Plan: Step-by-Step Protocols for Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure.
Part 1: PPE Donning Protocol
-
Step 1: Gown/Coat: Don your lab coat or disposable gown, ensuring it is fully fastened.[8]
-
Step 2: Respiratory Protection: If required, perform a seal check and don your respirator.[9]
-
Step 3: Eye/Face Protection: Put on your chemical splash goggles. If a splash risk exists, add a face shield over the goggles.[9]
-
Step 4: Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat. Don a second pair over the first. This practice of double-gloving significantly reduces the risk of exposure from a single glove failure.[8]
Part 2: Weighing and Handling Camphorequinone Powder
-
Step 1: Engineering Controls: Perform all manipulations of Camphorequinone powder inside a certified chemical fume hood or a ventilated balance enclosure to capture any airborne particles at the source.
-
Step 2: Surface Protection: Before you begin, line the work surface with absorbent bench paper to contain any minor spills and facilitate cleanup.
-
Step 3: Dispensing: Use a spatula to carefully transfer the powder. Avoid any actions that could create dust, such as dropping scoops of powder from a height.
-
Step 4: Immediate Cleanup: If any powder spills on the work surface, gently wipe it with a damp paper towel (using water or an appropriate solvent) to avoid generating dust and dispose of it as solid chemical waste.
Part 3: PPE Doffing Protocol (The Clean Removal)
Removing PPE correctly is as important as putting it on. The goal is to avoid contact with any contaminated surfaces.[10]
-
Step 1: Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off without touching the outer surface. Dispose of them in the appropriate waste container.
-
Step 2: Gown/Coat: Unfasten your lab coat or gown. Roll it downwards from the shoulders, ensuring the contaminated outer surface is folded inward.[10]
-
Step 3: Eye/Face Protection: Remove the face shield and goggles from the back of your head forward. Place them in a designated area for decontamination.
-
Step 4: Inner Gloves: Remove the final pair of gloves using the same technique as in Step 1.
-
Step 5: Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6][11]
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated Solids: All disposable PPE (gloves, gowns, bench paper) and materials used to clean up spills must be placed in a clearly labeled, sealed bag or container for hazardous chemical waste.
-
Chemical Waste:
-
Unused Product: Unwanted Camphorequinone must be disposed of as hazardous chemical waste. Do not pour it down the drain or place it in the regular trash.[12]
-
Solutions: Collect all waste solutions containing Camphorequinone in a compatible, sealed, and properly labeled waste container.[3][13] The label must clearly state "Hazardous Waste," list all chemical constituents by percentage, and indicate the associated hazards.[12]
-
Empty Containers: Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous waste. The defaced, triple-rinsed container can then be disposed of as regular solid waste or recycled, depending on institutional policy.
-
Visualization: Emergency Spill Response Workflow
In the event of a small spill of Camphorequinone powder, a clear and immediate plan is essential. The following workflow diagram outlines the critical steps for a safe and effective response.
Caption: Workflow for small Camphorequinone powder spill response.
Conclusion
Handling Camphorequinone safely is a matter of scientific diligence. By understanding its potential hazards, particularly as a respiratory sensitizer and a generator of ROS, we can appreciate the critical role of a comprehensive PPE strategy. The protocols for donning, doffing, handling, and disposal are not merely procedural; they are a self-validating system of safety designed to protect you, your colleagues, and your research. By integrating these practices into your daily laboratory work, you build a deep and lasting culture of safety that extends far beyond the product itself.
References
- (-)
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment for Pesticide Application.
- PPE: Chemical - Suit Support. UNMC HEROES via YouTube.
- What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
- SAFETY DATA SHEET - (+/-)-Camphorquinone. Thermo Fisher Scientific.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- SAFETY DATA SHEET - Camphorquinone. Sigma-Aldrich.
- DL-Camphorquinone MATERIAL SAFETY D
- SAFETY DATA SHEET - D-Camphoroquinone. Fisher Scientific.
- SAFETY DATA SHEET - (1R)-(-)-Camphorquinone. Fisher Scientific.
- Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. PMC.
- Management of Waste - Prudent Practices in the Labor
- HANDLING AND DISPOSAL OF LABORATORY GENER
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and applic
- Mapping camphorquinone consumption, conversion and mechanical properties in methacrylates with systematically varied CQ/amine compositions. Pocket Dentistry.
- The disposal of labor
- Laboratory Waste Disposal Handbook. University of Essex.
- The Effect of Camphorquinone (CQ)
- Understanding the Reactivity of (1R)-(-)-Camphorquinone: A Chemical Perspective.
Sources
- 1. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping camphorquinone consumption, conversion and mechanical properties in methacrylates with systematically varied CQ/amine compositions | Pocket Dentistry [pocketdentistry.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. The effect of camphorquinone (CQ) and CQ-related photosensitizers on the generation of reactive oxygen species and the production of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
